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N,N'-Bis(salicylidene)-1,3-propanediamine

Cat. No.: B085978
CAS No.: 120-70-7
M. Wt: 282.34 g/mol
InChI Key: KLDZYURQCUYZBL-UHFFFAOYSA-N
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Description

N,N′ -Bis(salicylidene)-1,3-propanediamine is a di-Schiff base ligand.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O2 B085978 N,N'-Bis(salicylidene)-1,3-propanediamine CAS No. 120-70-7

Properties

IUPAC Name

2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
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InChI

InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2
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InChI Key

KLDZYURQCUYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7059513
Record name Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
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Molecular Weight

282.34 g/mol
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name N,N'-Bis(salicylidene)-1,3-propanediamine
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CAS No.

120-70-7
Record name Bis(salicylidene)-1,3-propanediamine
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Record name Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
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Foundational & Exploratory

Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine. This versatile compound and its metal complexes are of significant interest in coordination chemistry and are emerging as promising candidates in the field of drug development, particularly for their anticancer properties.

Introduction

This compound, a Schiff base derived from the condensation of salicylaldehyde and 1,3-propanediamine, is a well-established ligand known for its ability to form stable complexes with a variety of metal ions. These metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and notably, anticancer effects. This guide details the synthetic protocol for the ligand, its comprehensive characterization, and explores the mechanistic pathways underlying its therapeutic potential.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction, also known as a Schiff base formation. The reaction involves the nucleophilic addition of the primary amine groups of 1,3-propanediamine to the carbonyl groups of two equivalents of salicylaldehyde, followed by the elimination of water.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Sal 2 x Salicylaldehyde Reaction Condensation (Ethanol, Reflux) Sal->Reaction + Prop 1,3-Propanediamine Prop->Reaction Product This compound Water Water Product->Water + 2 H2O Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • 1,3-Propanediamine

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol.

  • To this solution, add 1,3-propanediamine (1.0 equivalent) dropwise while stirring.

  • The reaction mixture is then refluxed for a period of 2-4 hours.

  • After reflux, the solution is cooled to room temperature, and then further cooled in an ice bath to facilitate precipitation.

  • The resulting yellow crystalline solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The final product is dried in a desiccator over anhydrous calcium chloride.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The following tables summarize the key quantitative data for the compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₂
Molecular Weight282.34 g/mol
AppearanceYellow crystalline solid
Melting Point51-54 °C
Purity≥ 99% (GC)

Table 2: Spectroscopic Data

TechniqueKey Peaks/Shifts
¹H NMR δ (ppm): 13.5 (s, 2H, OH), 8.3 (s, 2H, CH=N), 7.2-6.8 (m, 8H, Ar-H), 3.6 (t, 4H, N-CH₂), 2.0 (quint, 2H, CH₂-CH₂-CH₂)
¹³C NMR δ (ppm): 165.0 (C=N), 160.9 (C-OH), 132.5, 131.7, 118.8, 118.5, 117.0 (Ar-C), 58.5 (N-CH₂), 31.2 (CH₂-CH₂-CH₂)
IR (KBr, cm⁻¹) ν: 3450 (O-H), 3050 (Ar C-H), 2930 (Aliphatic C-H), 1630 (C=N, imine), 1580 (C=C, aromatic), 1280 (C-O, phenolic)

Relevance in Drug Development and Signaling Pathways

Schiff bases and their metal complexes are recognized for their therapeutic potential, including anticancer activities. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can then interact with biological macromolecules.

The anticancer mechanism of salicylidene-based Schiff base metal complexes, including those of this compound, is believed to involve multiple pathways. One of the prominent proposed mechanisms is the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Apoptotic Signaling Pathway

Metal complexes of this compound are hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of a cascade of caspases.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Compound Schiff Base Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by salicylidene Schiff base metal complexes.

The workflow for investigating the anticancer activity of these compounds typically involves a series of in vitro assays.

G cluster_0 Experimental Workflow start Synthesized Compound cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay ros_detection ROS Detection treatment->ros_detection western_blot Western Blot (Apoptotic Proteins) treatment->western_blot results Data Analysis & Conclusion viability->results apoptosis_assay->results ros_detection->results western_blot->results

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

Conclusion

This compound is a readily synthesized Schiff base ligand with significant potential in the development of novel therapeutic agents. Its ability to form stable metal complexes that can induce apoptosis in cancer cells makes it a valuable scaffold for the design of new anticancer drugs. Further research into the specific molecular targets and the optimization of the ligand and its metal complexes could lead to the development of more potent and selective cancer therapies.

Characterization of N,N'-Bis(salicylidene)-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as Salpn, is a Schiff base ligand that has garnered significant interest in coordination chemistry. Its versatile chelating properties, involving two nitrogen and two oxygen donor atoms, allow for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the characterization of Salpn, detailing its synthesis, and spectroscopic and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals working with Schiff base ligands and their metal complexes in fields such as catalysis, materials science, and drug development.

Synthesis

This compound is synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be performed at room temperature or with heating under reflux.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Diaminopropane (1 equivalent)

  • Absolute Ethanol

Procedure:

  • A solution of 1,3-diaminopropane (in absolute ethanol) is slowly added to a stirred solution of salicylaldehyde (in absolute ethanol) at room temperature.

  • The resulting mixture is then refluxed for a period of 1 to 4 hours.

  • Upon cooling the reaction mixture, a yellow precipitate of this compound is formed.

  • The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Mixing Mix in Ethanol Salicylaldehyde->Mixing Propanediamine 1,3-Diaminopropane Propanediamine->Mixing Reflux Reflux (1-4h) Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Salpn This compound Purification->Salpn

Synthesis of this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Appearance Yellow crystalline solid[1]
Melting Point 51-53 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet2HPhenolic OH
~8.3Singlet2HImine CH=N
~7.3-6.8Multiplet8HAromatic CH
~3.6Triplet4HN-CH₂
~2.0Quintet2HCentral CH₂

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~165Imine C=N
~161Phenolic C-O
~132-117Aromatic C
~58N-CH₂
~31Central CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)Vibration Mode
~3450O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~2930, ~2850C-H stretch (aliphatic)
~1630C=N stretch (imine)[1]
~1580, ~1480C=C stretch (aromatic)
~1280C-O stretch (phenolic)
UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy, typically in an ethanol solution.

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~255Not specifiedπ → π
~315Not specifiedn → π
~400Not specifiedIntramolecular Charge Transfer
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight.

m/z ValueAssignment
282.1[M]⁺ (Molecular Ion)
178[C₁₀H₁₂N₂O]⁺
147[C₉H₉NO]⁺
121[C₇H₅O₂]⁺
107[C₇H₇O]⁺

Crystallographic Data

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA data indicates that this compound is thermally stable up to approximately 200 °C, after which it undergoes decomposition. A study reported a weight loss of about 80% when heated up to 850 °C.[1]

Differential Scanning Calorimetry (DSC)

DSC analysis provides the melting point and the enthalpy of fusion for this compound.

ParameterValue
Melting Point 51-53 °C
Enthalpy of Fusion Data not available

Electrochemical Properties

The electrochemical behavior of this compound has been primarily investigated through its metal complexes. The free ligand itself is expected to exhibit electrochemical activity due to the presence of the electroactive azomethine (-CH=N-) and phenolic groups. Cyclic voltammetry studies on similar salicylaldehyde-derived Schiff base ligands in non-aqueous solvents typically show an irreversible oxidation wave corresponding to the oxidation of the phenolic hydroxyl group. The reduction of the imine group usually occurs at more negative potentials.

Experimental_Workflow General Characterization Workflow for Salpn cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Characterization Synthesis Synthesis of Salpn Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FT-IR Purification->FTIR UVVis UV-Vis Purification->UVVis MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals) Purification->XRay Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Electrochem Electrochemical Studies Purification->Electrochem

A general workflow for the characterization of Salpn.

Conclusion

This technical guide has provided a detailed overview of the characterization of this compound (Salpn). The synthesis is straightforward, and the compound can be thoroughly characterized by a suite of standard analytical techniques. The spectroscopic data provides a clear fingerprint for the identification and purity assessment of the ligand. While the crystal structure of the free ligand remains elusive in public databases, its coordination behavior is well-established through numerous studies on its metal complexes. The thermal and electrochemical data, though less comprehensive for the free ligand, provide a foundation for understanding its stability and redox properties. This compilation of data and protocols serves as a valuable starting point for any researcher or professional intending to work with this versatile Schiff base ligand.

References

An In-depth Technical Guide to the Structure Elucidation of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as salpn or H₂salpn, is a Schiff base ligand synthesized from the condensation of salicylaldehyde and 1,3-propanediamine.[1] This tetradentate ligand, featuring an ONNO donor set, is a versatile chelating agent crucial in coordination chemistry.[1][2] Its ability to form stable complexes with various metal ions makes it a valuable component in the synthesis of metal-organic frameworks, coordination polymers, and catalysts.[2] This guide provides a detailed overview of the synthesis and structural elucidation of this compound, presenting key data and experimental protocols.

Synthesis of this compound

The synthesis of salpn is typically achieved through a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane.[1][3] The reaction is generally carried out in an alcohol solvent, such as ethanol, and often involves refluxing the mixture to drive the reaction to completion.[1][4] Upon cooling, the product precipitates as a yellow crystalline solid.[5]

Experimental Protocol: Synthesis

A general and effective protocol for the synthesis of this compound is as follows:

  • Reactant Preparation : Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Diamine : In a separate container, dissolve 1,3-diaminopropane (1.0 equivalent) in absolute ethanol. Add this solution dropwise to the stirring salicylaldehyde solution at room temperature.[4]

  • Reaction Condition : Reflux the resulting mixture with continuous stirring for approximately 2-4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Isolation and Purification : After the reaction is complete, allow the mixture to cool to room temperature. The yellow precipitate of this compound that forms is collected by filtration.[4]

  • Washing and Drying : Wash the collected solid with cold ethanol to remove any unreacted starting materials.[4] The purified product is then dried in a vacuum oven or air-dried. Recrystallization from a solvent like ethanol can be performed for higher purity.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_product Final Product Sal Salicylaldehyde in Ethanol Mix Mixing and Reflux (2-4 hours) Sal->Mix DAP 1,3-Diaminopropane in Ethanol DAP->Mix Cool Cooling to RT Mix->Cool Reaction Completion Filter Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Drying Wash->Dry Product N,N'-Bis(salicylidene) -1,3-propanediamine Dry->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, and together they offer a complete picture.

Logical Flow of Structural Characterization

Elucidation_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synth Synthesized Product IR IR Spectroscopy (Functional Groups) Synth->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synth->NMR MS Mass Spectrometry (Molecular Weight) Synth->MS Structure Elucidated Structure of N,N'-Bis(salicylidene) -1,3-propanediamine IR->Structure NMR->Structure MS->Structure

Caption: Interrelation of analytical techniques for structural elucidation.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the starting materials.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using a Nujol mull or as a thin film on a salt plate.[6]

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[1]

Table 1: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H (Phenolic)~3400-3200 (broad)Present in product
C-H (Aromatic)~3100-3000Present in product
C-H (Aliphatic)~2950-2850Present in product
C=N (Imine)~1632Confirms Schiff base formation[1]
C=C (Aromatic)~1600-1450Present in product
C-O (Phenolic)~1280Present in product

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[1]

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data (in CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenolic OH~13.5Singlet2H
Imine CH=N~8.3Singlet2H
Aromatic C-H~7.3-6.8Multiplet8H
N-CH₂~3.7Triplet4H
Central CH₂~2.1Quintet2H

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)
Imine C H=N~166
Phenolic C-OH~161
Aromatic C-H & C-C~132-117
N-C H₂~57
Central C H₂~31

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for the correct chemical formula.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).[5]

  • Ionization : Electron Ionization (EI) is a common method used for this type of molecule.[8]

  • Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions is measured.

Table 4: Mass Spectrometry Data

ParameterValueSource
Chemical FormulaC₁₇H₁₈N₂O₂[6]
Molecular Weight282.34 g/mol [5]
[M]⁺ Peak (m/z)282[8]
Key Fragment Ion (m/z)147, 134[5]

The molecular ion peak at m/z = 282 corresponds to the molecular weight of the target compound, confirming its successful synthesis.[8]

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of synthesis and spectroscopic analysis. The condensation reaction provides the target molecule, while IR, NMR, and mass spectrometry collectively confirm its molecular structure, functional groups, and atomic connectivity. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis and characterization of this important ligand for researchers in chemistry and drug development.

References

physical and chemical properties of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, a versatile Schiff base ligand. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Properties

This compound, also known as Salpn, is a tetradentate Schiff base ligand with an ONNO donor set.[1] Its structure, featuring two salicylidene units linked by a propane-1,3-diamine bridge, allows for effective chelation of various metal ions.[2] This property makes it a valuable component in the synthesis of metal complexes for applications in catalysis, materials science, and analytical chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₇H₁₈N₂O₂[2][3]
Molecular Weight 282.34 g/mol [2][4]
Appearance Yellow crystalline solid; Slightly yellow to light orange powder[2][4]
Melting Point 50-54 °C; 51-53 °C (lit.); 76-77 °C[2][5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
CAS Number 120-70-7[2][4]
InChI Key KLDZYURQCUYZBL-KLCVKJMQSA-N[6]

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1][7]

Experimental Protocol: Synthesis

A general and widely used procedure for the synthesis is as follows:

  • Dissolve salicylaldehyde (2 molar equivalents) in absolute ethanol.[8]

  • Slowly add 1,3-diaminopropane (1 molar equivalent) to the ethanolic solution of salicylaldehyde.[8]

  • Reflux the resulting mixture for a period of 1 to 6 hours.[1][8]

  • Upon cooling, a yellow precipitate of this compound will form.[1][7][8]

  • Collect the precipitate by filtration.[1][8]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.[8]

  • The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[8]

The yield for this reaction is typically high, often in the range of 92-95%.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Mixing Mixing Salicylaldehyde->Mixing 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Mixing Ethanol Ethanol Ethanol->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Purification This compound This compound Recrystallization->this compound Coordination_Chemistry cluster_components Components cluster_process Process cluster_product Product Salpn This compound (Ligand) Coordination Coordination Reaction Salpn->Coordination Metal_Ion Metal Ion (e.g., Ni²⁺, Cu²⁺, Mn²⁺) Metal_Ion->Coordination Metal_Complex Salpn-Metal Complex [M(Salpn)] Coordination->Metal_Complex Forms

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-Bis(salicylidene)-1,3-propanediamine, a Schiff base ligand of significant interest in coordination chemistry and catalysis. This document details the chemical shift assignments, multiplicities, and coupling constants, alongside the experimental protocols for spectral acquisition.

Molecular Structure and NMR Signal Assignment

This compound, also known as Salpn or H₂salpn, is a tetradentate ligand synthesized from the condensation of salicylaldehyde and 1,3-propanediamine. The structural symmetry of the molecule is reflected in its NMR spectra, where chemically equivalent protons and carbons resonate at the same frequencies. The numbering scheme used for the assignment of NMR signals is presented in the following diagram:

Salpn_Structure cluster_sal1 Salicylidene Moiety 1 cluster_propane Propane Bridge cluster_sal2 Salicylidene Moiety 2 C1 C1 C2 C2 C1->C2 C7 C7=N1 C1->C7 C3 C3 C2->C3 O1 O1-H C2->O1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N1 C8 C8 N1->C8 C9 C9 C8->C9 C10 C10 C9->C10 N2 C10->N2 C7_prime C7'=N2 N2->C7_prime C1_prime C1' C2_prime C2' C1_prime->C2_prime C1_prime->C7_prime C3_prime C3' C2_prime->C3_prime O2 O2-H C2_prime->O2 C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data (CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-C7, H-C7'8.32Singlet2H
H-C3, H-C3'7.28Multiplet2H
H-C5, H-C5'7.21Multiplet2H
H-C6, H-C6'6.93Multiplet2H
H-C4, H-C4'6.84Multiplet2H
H-C8, H-C103.69Triplet4H
H-C92.05Quintet2H
OH13.5Broad Singlet2H
Table 2: ¹³C NMR Data (CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)
C7, C7'166.4
C2, C2'161.0
C4, C4'132.3
C6, C6'131.5
C1, C1'118.6
C5, C5'118.5
C3, C3'116.9
C8, C1058.4
C931.6

Experimental Protocols

The following sections detail the synthesis of the ligand and the acquisition of NMR data.

Synthesis of this compound

The synthesis of the title compound is achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.

Procedure:

  • Salicylaldehyde (2 equivalents) is dissolved in absolute ethanol in a round-bottom flask.

  • 1,3-diaminopropane (1 equivalent) is added to the solution.

  • The mixture is refluxed for several hours.

  • Upon cooling, a yellow precipitate of this compound is formed.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde (2 eq) Dissolve Dissolve in Ethanol Salicylaldehyde->Dissolve Propanediamine 1,3-Propanediamine (1 eq) Propanediamine->Dissolve Reflux Reflux Dissolve->Reflux Cool Cool Reflux->Cool Filter Filter & Wash Cool->Filter Dry Dry Filter->Dry Product This compound Dry->Product

FT-IR Spectroscopy of N,N'-Bis(salicylidene)-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of the N,N'-Bis(salicylidene)-1,3-propanediamine ligand, commonly known as Salpn or H2salpn. This Schiff base ligand is a valuable chelating agent in coordination chemistry and plays a significant role in the development of novel therapeutic agents and catalysts. This guide details the synthesis of the ligand, the methodology for FT-IR analysis, and a summary of its characteristic spectral data.

Synthesis of this compound (H2salpn)

The synthesis of H2salpn is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1][2] The following protocol is a detailed method for its preparation in a laboratory setting.[3]

Experimental Protocol:

Materials:

  • Salicylaldehyde (C₇H₆O₂)

  • 1,3-Diaminopropane (C₃H₁₀N₂)

  • Absolute Ethanol (C₂H₅OH) or Methanol (CH₃OH)

  • Round bottom flask

  • Stirring apparatus

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round bottom flask, dissolve salicylaldehyde (2 equivalents) in a minimal amount of absolute ethanol.

  • To this solution, add 1,3-diaminopropane (1 equivalent) dropwise while stirring continuously. A typical molar ratio is 2:1 for salicylaldehyde to 1,3-diaminopropane.[2] For instance, 4.2 mL (0.0401 mol) of salicylaldehyde can be reacted with 1.7 mL (0.0204 mol) of 1,3-diaminopropane.[3]

  • Continue stirring the reaction mixture at room temperature. The formation of a yellow precipitate indicates the progress of the condensation reaction.[3] The reaction can be refluxed for a period of 2 to 4 hours to ensure completion.

  • After the reaction period, cool the mixture in an ice bath to facilitate the precipitation of the product.[3]

  • Collect the resulting yellow crystalline solid by vacuum filtration.

  • Wash the crystals with cold ethanol or methanol to remove any unreacted starting materials.[3]

  • Dry the purified this compound ligand under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Salicylaldehyde Salicylaldehyde (2 eq.) Mixing Mix in Ethanol Salicylaldehyde->Mixing Diaminopropane 1,3-Diaminopropane (1 eq.) Diaminopropane->Mixing Stirring Stir at Room Temp./Reflux Mixing->Stirring Cooling Cool in Ice Bath Stirring->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product H2salpn Ligand Drying->Product

Caption: Synthesis workflow for this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a crucial analytical technique for the characterization of the H2salpn ligand, confirming the formation of the imine bond and the presence of other key functional groups.

Experimental Protocol for FT-IR Analysis:

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer Spectrum 100 Spectrometer).[1]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the dried H2salpn ligand with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[1][4]

  • A typical spectrum is an average of multiple scans to improve the signal-to-noise ratio.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis Ligand H2salpn Ligand Grinding Grind Together Ligand->Grinding KBr Dry KBr Powder KBr->Grinding Pressing Press into Pellet Grinding->Pressing Spectrometer Place in FT-IR Spectrometer Pressing->Spectrometer Acquisition Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquisition Result FT-IR Spectrum Acquisition->Result

Caption: Experimental workflow for FT-IR analysis of the H2salpn ligand.

FT-IR Spectral Data of H2salpn

The FT-IR spectrum of H2salpn exhibits several characteristic absorption bands that are indicative of its molecular structure. The key vibrational frequencies are summarized in the table below.

Vibrational ModeWavenumber (cm⁻¹)Reference(s)
O-H stretch (phenolic)3500 - 3000 (broad)[5]
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2950 - 2850
C=N stretch (imine)1632 - 1620[1][4]
C=C stretch (aromatic)~1600 - 1450[5]
C-N stretch~1280
C-O stretch (phenolic)1276[5]
C-H bend (out-of-plane, aromatic)~900 - 675

Interpretation of Key Peaks:

  • O-H Stretch: The broad absorption band in the 3500-3000 cm⁻¹ region is characteristic of the phenolic hydroxyl (-OH) group, often broadened due to intermolecular hydrogen bonding.[5]

  • C=N Stretch: The strong absorption band around 1632-1620 cm⁻¹ is a definitive indicator of the formation of the azomethine or imine (-C=N-) group, which is a hallmark of Schiff base ligands.[1][4] The absence of the characteristic C=O stretching band of salicylaldehyde (around 1665 cm⁻¹) and the N-H bending vibrations of the primary amine (around 1600 cm⁻¹) in the product spectrum confirms the successful condensation reaction.

  • C-O Stretch: The band observed around 1276 cm⁻¹ is attributed to the phenolic C-O stretching vibration.[5]

This technical guide provides essential information for the synthesis and FT-IR spectroscopic characterization of the this compound ligand. The detailed protocols and compiled spectral data serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine, also known as Salpn or H2Salpn. This compound is a cornerstone in the development of novel metal complexes with wide-ranging applications in catalysis, materials science, and as potential therapeutic agents. A thorough understanding of its electronic absorption properties is fundamental for its characterization, purity assessment, and the study of its complexation behavior.

Core Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the molecule. The precise position and intensity of these bands are influenced by the solvent environment, a phenomenon known as solvatochromism.

Quantitative UV-Vis Absorption Data

The following table summarizes the key absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.

SolventDielectric Constant (approx.)λmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmax 1 (M⁻¹cm⁻¹)
Methanol (MeOH)32.73152767487[1]
Ethanol (EtOH)24.6~315~275Data not available
Isopropanol (iPrOH)19.9~316~276Data not available
Acetonitrile (MeCN)37.5~314~274Data not available
Dimethylformamide (DMF)36.7~318~278Data not available
Dimethyl sulfoxide (DMSO)46.7~320~280Data not available
Chloroform (CHCl₃)4.8~325~280Data not available
Dioxane (DX)2.2~322~278Data not available
Methylbenzene (MBz)2.4~325~278Data not available

Note: Values for solvents other than methanol are estimated from graphical data presented in "Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments."[2]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent acquisition of its UV-Vis absorption spectrum.

Synthesis of this compound (H2Salpn)

This protocol is adapted from the procedure described in the synthesis of the H2Salpn ligand.[1]

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Methanol, absolute, cold

  • Round bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • In a 100 mL round bottom flask, place salicylaldehyde (4.2 mL, 0.0401 mol).

  • With continuous stirring, add 1,3-diaminopropane (1.7 mL, 0.0204 mol) to the salicylaldehyde. The solution will immediately turn yellow.

  • Allow the reaction mixture to stir for 15 minutes at room temperature. The solution will become slightly more orange and cloudy.

  • Place the reaction flask in an ice bath for 15 minutes to facilitate crystallization.

  • Collect the resulting yellow crystals by vacuum filtration.

  • Wash the crystals with two portions of cold methanol (3 mL each).

  • Dry the purified this compound crystals. The expected product is a yellow crystalline solid.[3]

UV-Vis Spectroscopic Analysis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer (e.g., JASCO V-530 or similar) is required.[1]

Materials:

  • This compound (synthesized as per section 2.1)

  • Spectroscopic grade solvents (e.g., methanol, ethanol, chloroform, etc.)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the synthesized this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Sample Solution: Dilute the stock solution with the same solvent to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M). The absorbance should ideally be within the linear range of the instrument (generally below 1.5).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a second quartz cuvette with a small amount of the prepared sample solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

  • Data Acquisition: Acquire the UV-Vis absorption spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents Reagents: - Salicylaldehyde - 1,3-Diaminopropane - Methanol reaction Reaction: Stirring at room temperature reagents->reaction crystallization Crystallization: Cooling in an ice bath reaction->crystallization filtration Purification: Vacuum filtration and washing crystallization->filtration product Product: This compound filtration->product sample_prep Sample Preparation: Dissolution in spectroscopic grade solvent product->sample_prep Characterization of Product uv_vis UV-Vis Spectroscopy: Acquisition of absorption spectrum sample_prep->uv_vis data_analysis Data Analysis: Determination of λmax and ε uv_vis->data_analysis result Result: UV-Vis Absorption Spectrum data_analysis->result

Caption: Synthesis and UV-Vis Characterization Workflow.

References

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine and Its Metal Complexes: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, a Schiff base ligand with the CAS number 120-70-7, serves as a versatile building block in coordination chemistry. Its ability to form stable complexes with a variety of transition metals has led to significant interest in its potential applications, particularly in the fields of catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound and its metal complexes, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as for key biological assays, are provided to facilitate further research and development in this promising area.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of organic ligands in coordination chemistry.[1] Their facile synthesis and the electronic and steric versatility of their metal complexes make them attractive targets for a wide range of applications.[2] this compound (salpnH2) is a tetradentate Schiff base ligand that can coordinate with metal ions through two nitrogen and two oxygen atoms.[3] The resulting metal complexes have demonstrated significant potential in various fields, including catalysis and as therapeutic agents.[4][5] This guide will delve into the technical details of salpnH2 and its metal complexes, providing a valuable resource for researchers in chemistry, biology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application and the synthesis of its derivatives.

PropertyValueReference
CAS Number 120-70-7[6]
Molecular Formula C₁₇H₁₈N₂O₂[6]
Molecular Weight 282.34 g/mol [6]
Appearance Yellow crystalline solid[6]
Melting Point 51-53 °C[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[7]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Technique Key Features and Wavenumbers/Shifts Reference
¹H NMR Signals corresponding to aromatic, azomethine, and aliphatic protons.[1]
¹³C NMR Resonances for aromatic, imine, and aliphatic carbons.[8]
Infrared (IR) Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=N (azomethine), and C-O (phenolic) stretching vibrations.[9]
UV-Vis Absorption bands related to π-π* and n-π* electronic transitions within the molecule.[10]
Mass Spectrometry Provides the molecular weight and fragmentation pattern of the compound.[9]

Synthesis Protocols

Synthesis of this compound (salpnH2)

A general and reliable method for the synthesis of the salpnH2 ligand is the condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1]

Experimental Protocol:

  • Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

  • Slowly add 1,3-diaminopropane (1 equivalent) to the stirred solution of salicylaldehyde.

  • Reflux the reaction mixture for 2-4 hours.

  • Upon cooling, a yellow precipitate of this compound will form.

  • Collect the precipitate by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure yellow crystals.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde (2 eq) Mixing Mix in Ethanol Salicylaldehyde->Mixing Diaminopropane 1,3-Diaminopropane (1 eq) Diaminopropane->Mixing Reflux Reflux (2-4h) Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.

Synthesis of Transition Metal Complexes

The salpnH2 ligand readily forms complexes with various transition metals. A general procedure for the synthesis of these complexes is outlined below.

Experimental Protocol:

  • Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, methanol, or DMSO).

  • In a separate vessel, dissolve the corresponding metal salt (e.g., acetate, chloride, or nitrate) in the same solvent.

  • Slowly add the metal salt solution to the stirred ligand solution.

  • The reaction mixture is typically stirred and may require heating or refluxing for a specific period, depending on the metal ion and desired complex.

  • The resulting metal complex, which often precipitates out of the solution, is collected by filtration.

  • The complex is then washed with the solvent and dried.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ligand salpnH2 in Solvent Mixing Mix Solutions Ligand->Mixing MetalSalt Metal Salt in Solvent MetalSalt->Mixing Reaction Stir/Reflux Mixing->Reaction Isolation Filtration & Washing Reaction->Isolation MetalComplex Metal-salpn Complex Isolation->MetalComplex

General workflow for the synthesis of metal-salpn complexes.

Biological Activities and Therapeutic Potential

Metal complexes of this compound have garnered significant attention for their biological activities, particularly as antimicrobial and anticancer agents.[12][13]

Antimicrobial Activity

Complexes of salpnH2 with various transition metals have been shown to exhibit activity against a range of bacteria and fungi.[14] The chelation of the metal ion to the ligand often enhances the antimicrobial properties compared to the free ligand.

Table of Antimicrobial Activity Data (Example)

ComplexTest OrganismZone of Inhibition (mm)Reference
Cu(II)-salpnStaphylococcus aureusData not available[14]
Cu(II)-salpnEscherichia coliData not available[14]
Ni(II)-salpnStaphylococcus aureusData not available[15]
Ni(II)-salpnEscherichia coliData not available[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

  • Prepare a stock solution of the test compound (ligand or metal complex) in a suitable solvent (e.g., DMSO).

  • Inoculate a sterile nutrient agar plate with the test microorganism.

  • Impregnate sterile paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.[5][16]

Anticancer Activity

Several metal complexes of salpnH2 and related Schiff bases have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4][17] The mechanism of action is often attributed to their ability to interact with DNA, generate reactive oxygen species (ROS), and induce apoptosis.[18]

Table of Anticancer Activity Data (IC₅₀ Values)

ComplexCancer Cell LineIC₅₀ (µM)Reference
Cu(II)-bis(5-chlorosalicylidene)-2-methyl-1,3-propanediamineHeLa<10[18]
Fe(II/III)-salopheneMCF-7Concentration-dependent reduction[19]
Fe(II/III)-salopheneMDA-MB-231High activity[19]
Fe(II/III)-salopheneHT-29High activity[19]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Dissolve the formazan crystals in a suitable solvent (e.g., isopropanol or DMSO).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[20][21][22]

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seeding Seed Cells in 96-well Plate Adhesion Overnight Incubation Seeding->Adhesion CompoundAddition Add Test Compound Adhesion->CompoundAddition Incubation Incubate (24-72h) CompoundAddition->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition FormazanFormation Incubate (3-4h) MTT_Addition->FormazanFormation Solubilization Dissolve Formazan FormazanFormation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Workflow for the MTT cytotoxicity assay.

Mechanism of Action

The biological activity of metal complexes of this compound is believed to arise from multiple mechanisms.

DNA Interaction

Many Schiff base metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[23][24] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Reactive Oxygen Species (ROS) Generation

Some metal complexes can catalyze the production of reactive oxygen species within cells.[18] The resulting oxidative stress can damage cellular components, including proteins, lipids, and DNA, triggering apoptotic pathways.

Enzyme Inhibition

The metal complexes can also act as inhibitors of crucial enzymes involved in cellular metabolism and proliferation. This inhibition can disrupt essential cellular processes and contribute to the overall cytotoxic effect.

G cluster_cellular_targets Cellular Targets cluster_mechanisms Mechanisms of Action cluster_cellular_outcome Cellular Outcome MetalComplex Metal-salpn Complex DNA DNA MetalComplex->DNA Interacts with CellularRedox Cellular Redox Balance MetalComplex->CellularRedox Disrupts Enzymes Essential Enzymes MetalComplex->Enzymes Inhibits DNA_Binding DNA Binding (Intercalation, Groove Binding) DNA->DNA_Binding ROS_Generation ROS Generation CellularRedox->ROS_Generation Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Apoptosis Apoptosis / Cell Death DNA_Binding->Apoptosis ROS_Generation->Apoptosis Enzyme_Inhibition->Apoptosis

Proposed mechanisms of action for metal-salpn complexes.

Conclusion

This compound and its metal complexes represent a fascinating and promising class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis, tunable properties, and diverse biological activities make them attractive candidates for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge in this area, including detailed experimental protocols and summaries of key data. It is hoped that this resource will stimulate further research into the therapeutic applications of these versatile compounds, ultimately leading to the development of new and effective treatments for a range of diseases.

References

An In-depth Technical Guide on the Schiff Base Ligand: N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine, a versatile compound with significant applications in coordination chemistry and potential in drug development. This document details its synthesis, characterization, and the biological activities of its metal complexes, with a focus on its anticancer properties.

Core Physicochemical Properties

This compound, also known as salpn, is a dianionic tetradentate ligand. Its structure, featuring two salicylaldehyde moieties linked by a 1,3-propanediamine bridge, allows for the formation of stable complexes with a variety of metal ions.[1][2]

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol [3]
CAS Number 120-70-7[3][4]
Appearance Yellow crystalline solid[3]
Melting Point 51-53 °C

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Diaminopropane (1 equivalent)

  • Absolute Ethanol

Procedure:

  • A solution of 1,3-diaminopropane (2.00 mmol) in 10 mL of absolute ethanol is prepared in a round-bottom flask.

  • To this, a solution of salicylaldehyde (4.00 mmol) in 10 mL of absolute ethanol is added dropwise with constant stirring.

  • The reaction mixture is then refluxed for a period of 6 hours.

  • Upon cooling to room temperature, a yellow precipitate of this compound is formed.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization Data

The successful synthesis of the ligand is confirmed through various spectroscopic techniques.

Table 1: FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3450O-H (phenolic) stretching
~3050C-H (aromatic) stretching
~2930C-H (aliphatic) stretching
1632C=N (azomethine) stretching
~1600, 1480, 1450C=C (aromatic) stretching
~1280C-O (phenolic) stretching

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.2s2H-OH (phenolic)
8.33s2H-CH=N- (azomethine)
7.35-7.25m4HAr-H
6.95-6.85m4HAr-H
3.90t4H-N-CH₂-
2.25p2H-CH₂-CH₂-CH₂-

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
166.4C=N (azomethine)
161.0C-OH (phenolic)
132.3Ar-C
131.5Ar-C
118.6Ar-C
116.9Ar-C
59.6-N-CH₂-
31.5-CH₂-CH₂-CH₂-

Table 4: UV-Vis Spectral Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~260-π → π* transition
~320-n → π* transition

Applications in Drug Development: Anticancer Activity

Metal complexes of this compound and related Schiff bases have garnered significant interest for their potential as anticancer agents.[5][6] In particular, iron complexes of similar salicylidene-based ligands, such as salophene, have demonstrated potent cytotoxic and anti-proliferative properties against various cancer cell lines, including those resistant to conventional platinum-based drugs.[7][8]

The proposed mechanism of action for these complexes often involves the induction of apoptosis, a form of programmed cell death, through multiple pathways.

Signaling Pathway for Apoptosis Induction by Iron-Salophene Complexes

Iron-salophene complexes have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.[7] The extrinsic pathway is initiated by the activation of cell surface death receptors, leading to the activation of caspase-8.[7] The intrinsic, or mitochondrial, pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol.[9][10] This release is a critical step that leads to the activation of caspase-9.[7] Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7][9][10]

G Apoptosis Induction by Iron-Salophene Complexes Fe_Salophene Iron-Salophene Complex ROS Reactive Oxygen Species (ROS) Fe_Salophene->ROS Caspase8 Caspase-8 Activation Fe_Salophene->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Extrinsic_Pathway Extrinsic Pathway Intrinsic_Pathway Intrinsic Pathway

Caption: Apoptosis signaling pathway induced by iron-salophene complexes.

Experimental Workflow

The general workflow for the synthesis and characterization of Schiff base ligands like this compound and their subsequent metal complexes is a systematic process.

G Experimental Workflow: Synthesis and Characterization Start Start Reactants Salicylaldehyde & 1,3-Diaminopropane Start->Reactants Synthesis Condensation Reaction (Reflux in Ethanol) Reactants->Synthesis Isolation Filtration & Washing Synthesis->Isolation Drying Drying under Vacuum Isolation->Drying Ligand N,N'-Bis(salicylidene)- 1,3-propanediamine Drying->Ligand Characterization Spectroscopic Characterization (FTIR, NMR, UV-Vis) Ligand->Characterization Metal_Complexation Reaction with Metal Salt Ligand->Metal_Complexation Metal_Complex Metal Complex Metal_Complexation->Metal_Complex Characterization_Complex Characterization of Metal Complex Metal_Complex->Characterization_Complex Biological_Assay Biological Activity Assays Metal_Complex->Biological_Assay End End Biological_Assay->End

Caption: General workflow for Schiff base ligand synthesis and analysis.

Logical Relationship: From Ligand Design to Therapeutic Potential

The development of Schiff base metal complexes as therapeutic agents follows a logical progression from fundamental ligand design to the evaluation of their biological efficacy. The choice of the aldehyde and diamine precursors dictates the steric and electronic properties of the resulting ligand, which in turn influences the geometry and stability of the metal complex. These physicochemical characteristics are critical determinants of the complex's biological activity, including its ability to interact with cellular targets and induce specific signaling pathways.

G Logical Progression in Schiff Base Drug Development Precursors Aldehyde & Diamine Precursors Ligand_Properties Ligand Properties (Steric & Electronic) Precursors->Ligand_Properties Complex_Properties Metal Complex Properties (Geometry & Stability) Ligand_Properties->Complex_Properties Metal_Ion Choice of Metal Ion Metal_Ion->Complex_Properties Biological_Activity Biological Activity (e.g., Cytotoxicity) Complex_Properties->Biological_Activity Mechanism Mechanism of Action (e.g., Apoptosis Induction) Biological_Activity->Mechanism Therapeutic_Potential Therapeutic Potential Mechanism->Therapeutic_Potential

References

A Comprehensive Guide to the Thermal Analysis of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the thermal properties of N,N'-Bis(salicylidene)-1,3-propanediamine, a significant Schiff base ligand in coordination chemistry. The following sections detail the experimental methodologies, present key thermal decomposition data, and illustrate the logical workflow of thermal analysis for this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for compound characterization.

Introduction

This compound, also known as H2salpn or salicylaldehyde-1,3-propylenediimine, is a Schiff base ligand recognized for its versatile chelating properties with various metal ions.[1] Its thermal stability is a critical parameter for its application in catalysis, materials science, and the development of novel therapeutic agents. Understanding the thermal decomposition profile of this ligand is essential for defining its processing limits and ensuring its stability in various applications. This guide focuses on the thermal analysis of the free ligand, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

The thermal analysis of this compound is typically conducted using TGA and DSC. The following protocols are generalized from standard analytical procedures for the thermal characterization of organic compounds and their metal complexes.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Methodology: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum). The sample is then heated in a controlled atmosphere (commonly an inert atmosphere like nitrogen or an oxidative atmosphere like air) at a constant heating rate.[2] The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as mass loss versus temperature.

The following diagram illustrates the typical workflow for a TGA experiment:

TGA_Workflow start Start sample_prep Sample Preparation (Weigh 1-10 mg of H2salpn) start->sample_prep instrument_setup Instrument Setup (Crucible, Atmosphere, Heating Rate) sample_prep->instrument_setup run_tga Run TGA Experiment (Heat sample and record mass loss) instrument_setup->run_tga data_analysis Data Analysis (Plot Mass Loss vs. Temperature) run_tga->data_analysis results Determine Decomposition Temperatures and Residue data_analysis->results end_node End results->end_node

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is valuable for identifying phase transitions such as melting, crystallization, and glass transitions.

Methodology: A small amount of this compound is sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference. Both pans are placed in the DSC cell and subjected to a controlled temperature program. The difference in heat flow between the sample and the reference is measured and plotted against temperature.

The logical relationship for interpreting DSC data is outlined in the diagram below:

DSC_Interpretation dsc_output DSC Output Heat Flow vs. Temperature endothermic Endothermic Peak Heat absorbed by sample dsc_output->endothermic Peak down exothermic Exothermic Peak Heat released by sample dsc_output->exothermic Peak up melting Melting endothermic->melting glass_transition Glass Transition endothermic->glass_transition decomposition Decomposition exothermic->decomposition crystallization Crystallization exothermic->crystallization

DSC Data Interpretation Logic

Thermal Decomposition Data

The thermal decomposition of this compound has been investigated, often in the context of its metal complexes. Studies on lanthanide(III) complexes with this ligand have shown that the decomposition of the ligand itself is a multi-stage process.[3] The thermal decomposition generally occurs in the temperature range of 150-350°C and is characterized by exothermic processes.[3] For the free ligand, the decomposition is expected to proceed in one or more steps, leading to the formation of volatile fragments and a carbonaceous residue.

While specific quantitative data for the free ligand is sparse in the readily available literature, the following table summarizes the expected thermal events based on the analysis of related compounds and complexes.

Thermal EventTemperature Range (°C)TechniqueObservations
Melting~80-100DSCEndothermic peak corresponding to the melting point of the solid.
Decomposition Stage 1~150-250TGA/DSCInitial weight loss, likely corresponding to the cleavage of the propanediamine backbone and loss of salicylidene fragments. This is an exothermic process.[3]
Decomposition Stage 2~250-350TGA/DSCFurther decomposition of intermediate products, leading to significant weight loss. This stage is also characterized by exothermic peaks.[3]
Final Residue>350TGAFormation of a stable carbonaceous residue.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of this compound likely proceeds through a free-radical mechanism initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. The imine (C=N) and C-N bonds are susceptible to thermal scission.

The proposed decomposition pathway can be visualized as follows:

Decomposition_Pathway h2salpn This compound (H2salpn) initial_cleavage Initial Thermal Cleavage (Imine and C-N bonds) h2salpn->initial_cleavage Heat radical_intermediates Formation of Radical Intermediates initial_cleavage->radical_intermediates fragmentation Fragmentation radical_intermediates->fragmentation volatile_products Volatile Products (e.g., salicylaldehyde, propanediamine fragments) fragmentation->volatile_products char_residue Carbonaceous Residue fragmentation->char_residue

References

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as Salpn or H₂salpn, is a Schiff base ligand that plays a significant role in the field of coordination chemistry. Its tetradentate nature and the presence of nitrogen and oxygen donor atoms allow it to form stable complexes with a wide array of metal ions. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Salpn. Detailed experimental protocols, quantitative data summaries, and visualizations are included to support researchers in their work with this versatile compound.

Molecular Structure and Properties

This compound is a symmetrical molecule synthesized from the condensation of two equivalents of salicylaldehyde with one equivalent of 1,3-diaminopropane.[1] The resulting structure features two salicylidene moieties linked by a central 1,3-propanediamine bridge.

Chemical Identifiers and Properties:

PropertyValueReference
IUPAC Name2,2'-[1,3-Propanediylbis(nitrilomethylidyne)]bisphenol[2]
Common NamesThis compound, Salpn, H₂salpn[3]
CAS Number120-70-7[2]
Molecular FormulaC₁₇H₁₈N₂O₂[2]
Molecular Weight282.34 g/mol [2]
AppearanceYellow crystalline solid[4]
Melting Point51-53 °C[5]
SMILESOc1ccccc1/C=N/CCC/N=C/c2ccccc2O[5]
InChI1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2/b18-12+,19-13+[5]

Synthesis

The synthesis of this compound is a straightforward condensation reaction. The imine bonds are formed through the reaction of the aldehyde groups of salicylaldehyde with the primary amine groups of 1,3-diaminopropane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Diaminopropane (1 equivalent)

  • Ethanol (or Methanol) as solvent

Procedure:

  • Dissolve salicylaldehyde (0.02 mol, 2.44 g) in warm ethanol (40 cm³).

  • To this solution, add 1,3-diaminopropane (0.01 mol, 0.74 g) dropwise while stirring. A yellow precipitate should form almost immediately.

  • Heat the reaction mixture to its boiling point and reflux for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the yellow crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product in a desiccator or under vacuum.

Expected Yield: 92-95%[1]

Synthesis Reaction Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde (2 eq.) Mixing Mix in Ethanol Salicylaldehyde->Mixing Diaminopropane 1,3-Diaminopropane (1 eq.) Diaminopropane->Mixing Reflux Reflux (1-2h) Mixing->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Salpn This compound Drying->Salpn G Coordination of Salpn with a Metal Ion (e.g., Ni²⁺) cluster_ligand Salpn Ligand M Ni O1 O M->O1 N1 N M->N1 N2 N M->N2 O2 O M->O2 C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C3->N2 Sal1 Salicylidene 1 Sal2 Salicylidene 2

References

Methodological & Application

Application Note and Protocol: Synthesis of Ni(II) N,N'-Bis(salicylidene)-1,3-propanediamine Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the Nickel(II) N,N'-Bis(salicylidene)-1,3-propanediamine complex, also known as Ni(salpn). This complex is of interest due to its applications in catalysis, materials science, and as a model for biological systems.

Experimental Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis (H2salpn) cluster_complex Complex Synthesis [Ni(salpn)] salicylaldehyde Salicylaldehyde reflux_ligand Reflux salicylaldehyde->reflux_ligand propanediamine 1,3-Propanediamine propanediamine->reflux_ligand ethanol_ligand Absolute Ethanol ethanol_ligand->reflux_ligand filtration_ligand Filtration & Washing reflux_ligand->filtration_ligand h2salpn H2salpn Ligand (Yellow Precipitate) filtration_ligand->h2salpn h2salpn_input H2salpn Ligand h2salpn->h2salpn_input Use in next step reflux_complex Reflux h2salpn_input->reflux_complex ni_salt Ni(II) Salt (e.g., NiCl2·6H2O) ni_salt->reflux_complex ethanol_complex Ethanol ethanol_complex->reflux_complex filtration_complex Filtration & Drying reflux_complex->filtration_complex ni_salpn Ni(salpn) Complex (Brown Solid) filtration_complex->ni_salpn

Caption: Workflow for the two-step synthesis of the Ni(salpn) complex.

Introduction

Schiff base complexes of transition metals are widely studied due to their versatile applications. The this compound (salpn) ligand is a tetradentate ligand that forms stable complexes with various metal ions, including Nickel(II).[1] The resulting Ni(salpn) complex exhibits a square-planar geometry and has potential uses in catalysis and as a precursor for more complex molecular architectures.[2] This protocol details a reliable method for the synthesis of the H2salpn ligand followed by its complexation with Ni(II).

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
SalicylaldehydeC₇H₆O₂122.1299%Sigma-Aldrich
1,3-PropanediamineC₃H₁₀N₂74.1299%Sigma-Aldrich
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.6998%Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07≥99.5%Merck
Round-bottom flask----
Reflux condenser----
Magnetic stirrer with heating----
Filtration apparatus (Büchner funnel)----

Experimental Protocols

Synthesis of the Schiff Base Ligand (H₂salpn)

This procedure outlines the condensation reaction to form the this compound ligand.

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.

  • Addition of Diamine: To this solution, add 1,3-propanediamine (1 equivalent) dropwise while stirring.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 2-6 hours.[3] The formation of a yellow precipitate indicates the progress of the reaction.[1][3]

  • Isolation: After the reflux period, allow the mixture to cool to room temperature.

  • Purification: Collect the yellow precipitate by filtration, wash it with cold ethanol, and dry it in a vacuum desiccator.[1]

Synthesis of the Ni(II) Complex [Ni(salpn)]

This part of the protocol describes the chelation of the H₂salpn ligand with a Nickel(II) salt.

  • Ligand Solution: Dissolve the synthesized H₂salpn ligand (1 equivalent) in ethanol in a round-bottom flask.

  • Nickel Salt Solution: In a separate beaker, dissolve Nickel(II) chloride hexahydrate (1 equivalent) in ethanol.

  • Complexation: Add the ethanolic solution of the Nickel(II) salt dropwise to the ligand solution with continuous stirring.[1]

  • Reflux: Heat the resulting mixture to reflux for 1-2 hours. A color change to brown should be observed, indicating the formation of the complex.

  • Isolation and Purification: After cooling to room temperature, the brown solid product is collected by filtration, washed with ethanol, and dried. The final product is the [Ni(salpn)] complex, which is a brown solid.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the H₂salpn ligand and the Ni(salpn) complex based on a representative scale.

StepReactantMolar RatioMoles (mmol)Mass (g) / Volume (mL)ProductExpected Yield (%)
Ligand Synthesis Salicylaldehyde229.953.66 gH₂salpn~94%[1]
1,3-Propanediamine114.971.11 g
Absolute Ethanol--10 mL
Complex Synthesis H₂salpn10.950.268 gNi(salpn)Not specified
NiCl₂·6H₂O10.950.226 g
Ethanol--Varies

Characterization

The synthesized ligand and complex can be characterized by various spectroscopic techniques to confirm their identity and purity.

  • FT-IR Spectroscopy: The formation of the Schiff base ligand is confirmed by the appearance of a characteristic imine (C=N) stretching band around 1620-1632 cm⁻¹. Upon complexation with Ni(II), shifts in this band and in the phenolic C-O stretching frequency are expected.

  • UV-Vis Spectroscopy: The electronic spectrum of the Ni(salpn) complex in solution is expected to show characteristic absorption bands corresponding to d-d transitions of the Ni(II) ion and ligand-to-metal charge transfer bands.[4]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Ni, which can be compared with the calculated values for the expected molecular formula.

References

Applications of N,N'-Bis(salicylidene)-1,3-propanediamine in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn) is a versatile dianionic tetradentate Schiff base ligand capable of forming stable complexes with a wide range of transition metals. These metal-Salpn complexes have emerged as potent catalysts in various organic transformations, demonstrating significant utility in fields ranging from industrial chemistry to pharmaceutical synthesis. The ligand's structure allows for fine-tuning of the steric and electronic environment around the metal center, enabling high selectivity and efficiency in catalytic processes.

This document provides detailed application notes and experimental protocols for the use of Salpn-metal complexes in key catalytic reactions, including asymmetric epoxidation and olefin cyclopropanation. While many detailed protocols are well-established for the closely related N,N'-Bis(salicylidene)ethylenediamine (Salen) ligand, the methodologies presented here are highly relevant and adaptable for Salpn-based catalysts.

Synthesis of Salpn Ligand and Metal Complexes

The synthesis of the Salpn ligand is a straightforward condensation reaction, and its subsequent complexation with metal salts provides the active catalysts.

Protocol 1: Synthesis of this compound (H₂Salpn)

This protocol describes the synthesis of the free Schiff base ligand.

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve salicylaldehyde (2.0 equivalents) in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this stirring solution, add 1,3-diaminopropane (1.0 equivalent) dropwise.

  • A yellow precipitate should form immediately.

  • Heat the mixture to reflux and stir for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • The product can be purified further by recrystallization from ethanol if necessary.

Protocol 2: General Synthesis of Metal-Salpn Complexes (e.g., M(Salpn))

This protocol outlines a general method for the synthesis of first-row transition metal-Salpn complexes.

Materials:

  • This compound (H₂Salpn)

  • Metal(II) acetate salt (e.g., Mn(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend H₂Salpn (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring to dissolve the ligand.

  • In a separate flask, dissolve the metal(II) acetate salt (1.0 equivalent) in a minimal amount of hot ethanol or water.

  • Add the metal salt solution in one portion to the hot ligand solution.

  • Continue refluxing the mixture for 30-60 minutes. A change in color indicates complex formation.

  • Cool the reaction mixture to room temperature. The metal complex will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol and then water to remove any unreacted salts, and dry under vacuum.

For air-sensitive complexes or to synthesize M(III) complexes (e.g., Mn(III)Salpn), the reaction may be carried out under an inert atmosphere, and an oxidation step (e.g., bubbling air through the solution) may be required after the initial complexation.

G cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_catalysis Catalytic Application Salicylaldehyde Salicylaldehyde H2Salpn H₂Salpn (Ligand) Salicylaldehyde->H2Salpn 2 eq. Diaminopropane 1,3-Diaminopropane Diaminopropane->H2Salpn 1 eq. Solvent1 Ethanol/Methanol Solvent1->H2Salpn Reflux MetalSalpn Metal-Salpn Catalyst H2Salpn->MetalSalpn MetalSalt Metal(II) Acetate (e.g., Mn(OAc)₂) MetalSalt->MetalSalpn Reflux Solvent2 Ethanol Solvent2->MetalSalpn Product Functionalized Product (e.g., Epoxide) MetalSalpn->Product Catalyst Substrate Substrate (e.g., Alkene) Substrate->Product Reagent Reagent (e.g., Oxidant) Reagent->Product

Caption: Workflow for the synthesis and application of Metal-Salpn catalysts.

Asymmetric Epoxidation of Alkenes

Chiral Manganese-Salpn complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. This reaction is crucial for the synthesis of chiral building blocks used in the pharmaceutical industry. The following protocol is adapted from established procedures for analogous Mn-Salen catalysts and is expected to yield high conversions and enantioselectivities with Mn-Salpn systems.

Protocol 3: Mn-Salpn Catalyzed Asymmetric Epoxidation

Materials:

  • Chiral Mn(III)-Salpn complex

  • Alkene (e.g., cis-β-methylstyrene, 1,2-dihydronaphthalene)

  • Dichloromethane (CH₂Cl₂)

  • Buffered bleach (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH) or Hydrogen Peroxide (H₂O₂) with a co-catalyst like N-methylmorpholine N-oxide (NMO).

  • Reaction vessel (Erlenmeyer flask)

  • Magnetic stirrer

Procedure (using buffered bleach):

  • In an Erlenmeyer flask, dissolve the alkene (e.g., 0.5 g) and the chiral Mn(III)-Salpn catalyst (5-10 mol%) in dichloromethane (5 mL).

  • Prepare the buffered bleach solution: Add 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to 11.3 by dropwise addition of 1 M NaOH.

  • Add the buffered bleach solution to the stirring solution of the alkene and catalyst at room temperature or cooled in an ice bath (0 °C).

  • Stir the biphasic mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer twice with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Performance Data

The following table summarizes typical results obtained for the asymmetric epoxidation of various alkenes using a chiral Mn-Salen catalyst, which serves as a benchmark for Mn-Salpn systems.

EntryAlkeneCatalyst Loading (mol%)Yield (%)ee (%)
1cis-β-Methylstyrene48588
21,2-Dihydronaphthalene4100>98
3Indene46680
42,2-Dimethylchromene49295
5Styrene58086

Data is illustrative and based on analogous Mn-Salen catalyzed reactions. Optimization for specific Mn-Salpn catalysts is recommended.

G Mn_III [Mn(III)(Salpn)]⁺ Mn_V_O [O=Mn(V)(Salpn)]⁺ (Active Oxidant) Mn_III->Mn_V_O Oxidation Oxidant Oxidant (e.g., NaOCl, H₂O₂) Oxidant->Mn_V_O Intermediate Intermediate Mn_V_O->Intermediate Oxygen Transfer Byproduct Byproduct (e.g., Cl⁻, H₂O) Mn_V_O:e->Byproduct:w Alkene Alkene Alkene->Intermediate Intermediate->Mn_III Release Epoxide Epoxide Intermediate->Epoxide

Caption: Proposed catalytic cycle for Mn-Salpn catalyzed epoxidation.

Olefin Cyclopropanation

Iron-Salpn complexes, particularly in their μ-oxo dimeric form, are effective catalysts for the cyclopropanation of olefins using diazo compounds as the carbene source. This reaction provides a direct route to constructing three-membered rings, which are valuable motifs in organic synthesis.

Protocol 4: Fe-Salpn Catalyzed Olefin Cyclopropanation

This protocol is based on the successful application of related Fe-Salen complexes.

Materials:

  • μ-oxo-bis[(Salpn)iron(III)] complex ([Fe(Salpn)]₂O)

  • Olefin (e.g., Styrene)

  • Diazo compound (e.g., Ethyl diazoacetate - EDA)

  • Anhydrous solvent (e.g., Benzene or Toluene)

  • Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)

  • Syringe pump

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the [Fe(Salpn)]₂O catalyst (1-5 mol% relative to the diazo compound) and the olefin (2-5 equivalents relative to the diazo compound) in the anhydrous solvent.

  • Heat the mixture to a gentle reflux (e.g., 80 °C for benzene).

  • Slowly add the ethyl diazoacetate (1.0 equivalent), typically dissolved in the same solvent, to the reaction mixture via a syringe pump over several hours (e.g., 4-6 hours). A slow addition rate is crucial to minimize the dimerization of the carbene.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 12-24 hours until the diazo compound is fully consumed (can be monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclopropane derivatives.

  • Determine the yield and diastereomeric ratio (dr) by GC and/or ¹H NMR analysis.

Performance Data

The following table shows representative yields for the cyclopropanation of various olefins catalyzed by a [Fe(salen)]₂O complex, providing expected outcomes for Fe-Salpn systems.

EntryOlefinDiazo CompoundCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (trans:cis)
1StyreneEDA57570:30
2Styrenet-Butyl diazoacetate55782:18
3α-MethylstyreneEDA569N/A
41,1-DiphenylethyleneEDA562N/A
5trans-β-MethylstyreneEDA514>95:5

EDA = Ethyl Diazoacetate Data is illustrative and based on analogous Fe-Salen catalyzed reactions.

G Fe_III [Fe(III)(Salpn)] Carbene_Complex [Fe(Salpn)=CHR] (Carbene Complex) Fe_III->Carbene_Complex Carbene Transfer Diazo N₂CHR (Diazo Compound) Diazo->Carbene_Complex Metallocycle Metallacyclobutane Intermediate Carbene_Complex->Metallocycle N2 N₂ Carbene_Complex->N2 Alkene Alkene Alkene->Metallocycle Metallocycle->Fe_III Reductive Elimination Cyclopropane Cyclopropane Metallocycle->Cyclopropane

Caption: Proposed mechanism for Fe-Salpn catalyzed cyclopropanation.

Application Notes and Protocols for N,N'-Bis(salicylidene)-1,3-propanediamine as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N'-Bis(salicylidene)-1,3-propanediamine (also known as salprop) as a fluorescent sensor for the detection of various metal ions.

Introduction

This compound is a Schiff base ligand that has garnered significant attention for its ability to act as a selective and sensitive fluorescent chemosensor for various metal ions. Its utility stems from its flexible synthesis, rich coordination chemistry, and distinct fluorescence response upon binding with specific metal cations. This document outlines the synthesis of salprop, its characterization, and detailed protocols for its application in metal ion detection, making it a valuable tool for researchers in environmental monitoring, biological analysis, and pharmaceutical development. The sensing mechanism is primarily based on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the salprop ligand restricts the C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity.[1]

Data Presentation

The following table summarizes the quantitative data for the detection of various metal ions using this compound and analogous Schiff base sensors. This data is essential for comparing the sensor's performance for different analytes.

Metal IonSensorDetection LimitBinding Constant (Kₐ)Stoichiometry (Sensor:Ion)Fluorescence ResponseSolvent SystemReference
Zn²⁺ SalpropNot ReportedNot Reported-EnhancementEthanol/Water[1]
Pb²⁺ SalpropNot ReportedNot Reported-EnhancementEthanol/Water[1]
Al³⁺ Analogous Schiff Base2.19 nM-1:2Turn-onDMSO/Water[2][3]
Cu²⁺ Analogous Schiff Base24 nM--QuenchingDMSO/Water
Fe³⁺ Analogous Schiff Base0.27 µM--EnhancementDMSO/Water
Cr³⁺ Analogous Schiff Base0.81 µM--EnhancementDMSO/Water

Note: Quantitative data for the binding constant and detection limit of this compound with Zn²⁺ and Pb²⁺ were not available in the reviewed literature. The data for Al³⁺, Cu²⁺, Fe³⁺, and Cr³⁺ are based on studies of structurally similar Schiff base fluorescent sensors and are provided for comparative purposes.

Experimental Protocols

Synthesis of this compound (Salprop)

This protocol describes the synthesis of salprop via a condensation reaction between salicylaldehyde and 1,3-propanediamine.

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Propanediamine (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve salicylaldehyde (20 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 1,3-propanediamine (10 mmol) in absolute ethanol (20 mL) to the salicylaldehyde solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, yellow crystals of salprop.[1]

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized salprop should be confirmed using standard analytical techniques, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Protocol for Metal Ion Detection

This protocol outlines the general procedure for using this compound as a fluorescent sensor for the detection of metal ions.

Materials:

  • This compound (Salprop) stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., nitrates or chlorides) of known concentrations in deionized water or an appropriate solvent.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute working solution of salprop (e.g., 10 µM) in the desired solvent system (e.g., ethanol/water mixture) containing the buffer.

  • Fluorescence Measurement: a. Transfer a known volume of the salprop working solution into a quartz cuvette. b. Record the initial fluorescence spectrum of the salprop solution using a fluorometer. The excitation wavelength should be determined from the absorption spectrum of salprop (a preliminary study suggests an excitation wavelength of 395 nm).[1]

  • Titration with Metal Ions: a. Add incremental amounts of a specific metal ion stock solution to the salprop solution in the cuvette. b. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. c. Record the fluorescence spectrum after each addition.

  • Selectivity Studies: To assess the selectivity of salprop for a particular metal ion, repeat the fluorescence measurement with a range of other metal ions under the same experimental conditions.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Determine the detection limit, typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve. c. The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation).

Determination of Stoichiometry using Job's Plot

The stoichiometry of the salprop-metal ion complex can be determined using the method of continuous variations (Job's plot).

Procedure:

  • Prepare a series of solutions with varying mole fractions of salprop and the metal ion, while keeping the total molar concentration constant.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (metal:ligand) stoichiometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the general experimental workflow for using this compound as a fluorescent sensor.

G Signaling Pathway of Salprop Fluorescent Sensor Salprop Salprop (Low Fluorescence) Complex Salprop-Metal Complex (High Fluorescence) Salprop->Complex Binding Metal Metal Ion Metal->Complex Restriction Restriction of C=N Isomerization Inhibition of PET Complex->Restriction

Caption: Proposed signaling pathway of the salprop fluorescent sensor.

G Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesis of Salprop Char Characterization (FTIR, NMR, MS) Synth->Char Stock Preparation of Stock Solutions (Salprop and Metal Ions) Char->Stock Titration Fluorescence Titration Stock->Titration Selectivity Selectivity Test Stock->Selectivity Jobs Job's Plot for Stoichiometry Stock->Jobs DL Detection Limit Calculation Titration->DL BC Binding Constant Determination Titration->BC Stoich Stoichiometry Confirmation Jobs->Stoich

Caption: General experimental workflow for metal ion detection using salprop.

G Logical Relationship of Sensor Response Salprop Salprop Sensor Metal_Present Metal Ion Present? Salprop->Metal_Present Fluorescence_Change Fluorescence Change? Metal_Present->Fluorescence_Change Yes No_Change No Significant Change Metal_Present->No_Change No Enhancement Fluorescence Enhancement Fluorescence_Change->Enhancement Yes (e.g., Zn²⁺, Pb²⁺) Quenching Fluorescence Quenching Fluorescence_Change->Quenching Yes (e.g., Cu²⁺) Identification Metal Ion Identification (Based on Response) Enhancement->Identification Quenching->Identification

Caption: Logical relationship of the salprop sensor's response to different metal ions.

References

Application Notes & Protocols: Catalytic Activity of Copper(II) Complexes with N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) complexes incorporating Schiff base ligands, particularly those derived from salicylaldehyde and diamines, have garnered significant attention for their versatile catalytic activities. The N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) ligand forms a stable, tetradentate complex with copper(II), denoted as [Cu(salpn)], which has demonstrated efficacy in a range of catalytic transformations. These complexes are valued for their straightforward synthesis, stability, and ability to mimic the active sites of certain metalloenzymes. This document provides an overview of the catalytic applications of [Cu(salpn)] and related complexes, along with detailed protocols for their synthesis and use in representative catalytic reactions.

The catalytic prowess of these copper(II) Schiff base complexes extends to various oxidation and reduction reactions. They have been successfully employed as catalysts for the oxidation of alcohols and phenols, as well as for the reduction of nitroaromatics.[1][2][3] The structural versatility of the Schiff base ligand allows for fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity and selectivity.

Catalytic Applications and Performance Data

[Cu(salpn)] and analogous copper(II) Schiff base complexes are effective catalysts for several organic transformations. Below is a summary of their performance in key reactions.

Oxidation of Alcohols

Copper(II)-Schiff base complexes are known to catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively, often utilizing mild oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[1][3]

Table 1: Catalytic Oxidation of Benzyl Alcohol

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
[Cu(salpn)] analogTBHPAcetonitrile80289>99 (Benzaldehyde)[1]
[Cu(L¹)Cl₂]TBHPAcetonitrileRT2495>99 (Benzaldehyde)[3]
[Cu(L²)]H₂O₂Acetonitrile6058575 (Benzaldehyde)[4]

Note: L¹ and L² represent different Schiff base ligands. Data is presented for comparative purposes.

Reduction of Nitroaromatics

These complexes also exhibit significant catalytic activity in the reduction of nitroaromatics to their corresponding amines, a crucial transformation in synthetic chemistry.

Table 2: Catalytic Reduction of 4-Nitrophenol

CatalystReductantSolventCatalyst Loading (mol%)Time (min)Conversion (%)Reference
[Cu(salpn)] analogNaBH₄Aqueous1.06097.5[2]
[Cu(L³)]NaBH₄Aqueous1.06095.2[2]
[Cu(L⁴)]NaBH₄Aqueous1.06090.8[2]

Note: L³ and L⁴ represent different N,O-chelating Schiff base ligands.

Oxidative Coupling Reactions

The oxidative coupling of phenols is another area where these copper complexes show promise, mimicking the activity of enzymes like tyrosinase.[5][6]

Table 3: Catalytic Oxidative Coupling of 2-Aminophenol

CatalystSubstrateSolventTurnover Number (kcat, h⁻¹)Reference
[Cu(Schiff Base)]2-AminophenolMethanol5.89 x 10²[5]

Experimental Protocols

Herein are detailed protocols for the synthesis of the salpn ligand, the [Cu(salpn)] complex, and a general procedure for a catalytic oxidation reaction.

Protocol 1: Synthesis of this compound (salpn) Ligand

This protocol is adapted from established methods for the synthesis of Schiff base ligands.[7]

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Ethanol (absolute)

Procedure:

  • Dissolve salicylaldehyde (20 mmol, 2.44 g) in 50 mL of absolute ethanol in a 250 mL round-bottom flask with stirring.

  • Slowly add a solution of 1,3-diaminopropane (10 mmol, 0.74 g) in 20 mL of absolute ethanol to the salicylaldehyde solution.

  • The mixture will turn yellow, and a precipitate may form immediately.

  • Reflux the mixture for 2-3 hours with continuous stirring.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Protocol 2: Synthesis of the [Cu(salpn)] Complex

This procedure describes the complexation of the salpn ligand with copper(II) acetate.

Materials:

  • This compound (salpn)

  • Copper(II) acetate monohydrate

  • Methanol

Procedure:

  • Dissolve the salpn ligand (1 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 30 mL of hot methanol.

  • Add the copper(II) acetate solution dropwise to the hot ligand solution with vigorous stirring.

  • A green precipitate will form.

  • Reflux the reaction mixture for 1 hour to ensure complete complexation.

  • Cool the mixture to room temperature and collect the green solid by vacuum filtration.

  • Wash the complex with methanol and dry it in a desiccator.

Protocol 3: General Protocol for Catalytic Oxidation of Benzyl Alcohol

This protocol provides a general method for the oxidation of benzyl alcohol using a [Cu(salpn)] catalyst.

Materials:

  • [Cu(salpn)] complex

  • Benzyl alcohol

  • Tert-butyl hydroperoxide (TBHP, 70% in water)

  • Acetonitrile

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a 50 mL round-bottom flask, add the [Cu(salpn)] complex (0.01 mmol), benzyl alcohol (1 mmol), and acetonitrile (10 mL).

  • Stir the mixture at the desired reaction temperature (e.g., 80 °C).

  • Add TBHP (1.2 mmol) to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture and analyze the final conversion and selectivity.

Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis process and a proposed catalytic cycle.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Salicylaldehyde Salicylaldehyde Reflux1 Reflux Salicylaldehyde->Reflux1 Propanediamine 1,3-Propanediamine Propanediamine->Reflux1 Ethanol1 Ethanol Ethanol1->Reflux1 Salpn Salpn Ligand Reflux1->Salpn Salpn_in Salpn Ligand Salpn->Salpn_in Reflux2 Reflux Salpn_in->Reflux2 Cu_Acetate Cu(OAc)₂·H₂O Cu_Acetate->Reflux2 Methanol Methanol Methanol->Reflux2 Cu_Salpn [Cu(salpn)] Complex Reflux2->Cu_Salpn

Caption: General workflow for the synthesis of the [Cu(salpn)] complex.

Catalytic_Cycle Catalyst [Cu(II)(salpn)] Intermediate1 [Cu(I)(salpn)] Catalyst->Intermediate1 + R-CH₂OH - R-CHO, - H⁺ Substrate R-CH₂OH Product R-CHO Oxidant ROOH ROH ROH Intermediate2 [Cu(III)(salpn)(OOR)] H2O H₂O Intermediate1->Intermediate2 + ROOH Intermediate2->Catalyst - ROH

Caption: Proposed catalytic cycle for alcohol oxidation by [Cu(salpn)].

References

Application Notes and Protocols: N,N'-Bis(salicylidene)-1,3-propanediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of N,N'-Bis(salicylidene)-1,3-propanediamine and its metal complexes in organic synthesis. This versatile Schiff base ligand, a member of the "salen" family, serves as a robust scaffold for developing catalysts for a variety of organic transformations, including oxidation, reduction, and asymmetric synthesis.

Overview of this compound

This compound, also known as H₂salpn, is a tetradentate Schiff base ligand. Its structure allows for the formation of stable complexes with a wide range of transition metals.[1][2] These metal complexes are the active catalysts in various organic reactions. The ligand is synthesized through a straightforward condensation reaction between salicylaldehyde and 1,3-diaminopropane.[3]

The versatility of the salpn ligand stems from the ability to modify its steric and electronic properties by substituting the salicylaldehyde or the diamine backbone. This fine-tuning allows for the optimization of the catalytic activity and selectivity of its metal complexes.

Synthesis Protocols

Synthesis of this compound (H₂salpn)

This protocol describes the synthesis of the H₂salpn ligand via a condensation reaction.

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol.

  • To this solution, add 1,3-diaminopropane (1.0 equivalent) dropwise while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the yellow crystalline product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expected Yield: >90%

Characterization: The product can be characterized by melting point determination and spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Reflux Reflux (2-4h) Salicylaldehyde->Reflux Diaminopropane 1,3-Diaminopropane Diaminopropane->Reflux Ethanol Absolute Ethanol Ethanol->Reflux Precipitation Cooling & Precipitation Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration H2salpn This compound (H₂salpn) Filtration->H2salpn

Figure 1: Synthesis workflow for H₂salpn.
Synthesis of Metal-salpn Complexes

This section provides a general protocol for the synthesis of metal-salpn complexes. The specific metal salt and reaction conditions may vary depending on the desired complex.

Materials:

  • This compound (H₂salpn)

  • Metal salt (e.g., Nickel(II) acetate tetrahydrate, Copper(II) acetate monohydrate, Manganese(II) acetate tetrahydrate)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve H₂salpn (1.0 equivalent) in hot ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1.0 equivalent) in the same solvent.

  • Add the metal salt solution to the H₂salpn solution dropwise with continuous stirring.

  • A precipitate should form upon addition.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the complex with the solvent used for the reaction and dry it under vacuum.

Applications in Organic Synthesis

Metal complexes of this compound are effective catalysts for a range of organic transformations.

Catalytic Oxidation Reactions

Manganese-salpn complexes are well-known for their ability to catalyze the epoxidation of olefins and the oxidation of alcohols.

Experimental Protocol: Epoxidation of Styrene using a Mn-salpn Complex

  • To a stirred solution of styrene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL), add the Mn-salpn catalyst (0.01-0.1 mol%).

  • Add an oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 equivalents), dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., saturated sodium thiosulfate solution if m-CPBA was used).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Catalytic_Cycle Catalyst Metal-salpn Catalyst Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate binds Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product transforms Regenerated_Catalyst Regenerated Catalyst Intermediate->Regenerated_Catalyst releases Oxidant Oxidant/Reagent Oxidant->Intermediate activates Regenerated_Catalyst->Catalyst

Figure 2: General catalytic cycle.
Asymmetric Synthesis

Chiral versions of salpn ligands, synthesized from chiral diamines, can be used to prepare catalysts for asymmetric reactions, leading to the formation of enantiomerically enriched products. Although the parent H₂salpn is achiral, its derivatives are central to asymmetric catalysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for catalytic reactions using metal-salpn complexes. Please note that specific results can vary based on the exact ligand structure, metal center, and reaction conditions.

CatalystReactionSubstrateOxidant/ReagentYield (%)Enantiomeric Excess (%)Reference
Mn(III)-salpnEpoxidationStyreneH₂O₂75-95N/AFictional Example
Chiral Mn-salpnAsymmetric Epoxidationcis-β-Methylstyrenem-CPBA80-9285-95Fictional Example
Co(II)-salpnAerobic OxidationBenzyl AlcoholO₂>90N/AFictional Example
Ni(II)-salpnSuzuki Coupling4-BromotoluenePhenylboronic acid85-98N/AFictional Example

Note: The data in this table are illustrative examples and may not represent actual experimental results. Researchers should consult specific literature for precise data.

Conclusion

This compound and its metal complexes are highly valuable tools in organic synthesis. The ease of synthesis of the ligand and the tunability of its properties make it a versatile platform for the development of efficient and selective catalysts. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own synthetic endeavors.

References

Application Notes and Protocols for Metal Ion Detection using N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(salicylidene)-1,3-propanediamine is a Schiff base ligand that has demonstrated significant potential as a chemosensor for the detection of various metal ions.[1] Its di-imine structure allows for the formation of stable complexes with a range of metal ions, leading to discernible changes in its spectroscopic properties. This characteristic makes it a valuable tool in analytical chemistry, environmental monitoring, and potentially in biological systems for the detection of heavy and transition metal ions. These application notes provide a comprehensive overview of the experimental setup and protocols for the synthesis of the ligand and its application in metal ion detection through UV-Vis and fluorescence spectroscopy.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between salicylaldehyde and 1,3-diaminopropane.[2]

Protocol 1: Synthesis of the Schiff Base Ligand

  • In a round-bottom flask, dissolve salicylaldehyde (4.00 mmol, 0.4884 g) in 10 mL of absolute ethanol.[2]

  • To this solution, add 1,3-diaminopropane (2.00 mmol, 0.1482 g) dropwise while stirring.[2]

  • Reflux the reaction mixture for 6 hours.[2] The formation of a yellow precipitate indicates the product.

  • After cooling to room temperature, filter the yellow precipitate and wash it with cold ethanol.

  • Dry the precipitate to obtain the pure this compound ligand.

Metal Ion Detection: Experimental Protocols

The detection of metal ions using this compound can be effectively achieved through UV-Visible absorption and fluorescence spectroscopy. The complexation of the ligand with metal ions alters its electronic structure, leading to changes in its photophysical properties.

UV-Visible Spectroscopic Titration

UV-Vis titration is a powerful technique to study the binding stoichiometry and determine the binding constant of the ligand-metal complex.

Protocol 2: UV-Visible Spectroscopic Titration

  • Prepare a stock solution of the this compound ligand (e.g., 1 x 10⁻³ M) in a suitable solvent such as ethanol or a DMF/water mixture.

  • Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, ZnSO₄, Pb(NO₃)₂) at the same concentration in an appropriate solvent.

  • In a cuvette, place a fixed concentration of the ligand solution (e.g., 1 x 10⁻⁵ M).

  • Record the initial UV-Vis spectrum of the ligand solution.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • Record the UV-Vis spectrum after each addition, ensuring thorough mixing and allowing time for equilibration.

  • Monitor the changes in the absorption spectra, such as the appearance of new bands or shifts in existing bands, which indicate complex formation.[3]

  • The binding stoichiometry can be determined using the continuous variation method (Job's plot).[4]

Fluorescence Spectroscopic Titration

Fluorescence spectroscopy offers high sensitivity for the detection of certain metal ions that can either enhance or quench the fluorescence of the ligand upon complexation.[5]

Protocol 3: Fluorescence Spectroscopic Titration

  • Prepare a stock solution of the this compound ligand (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., ethanol).

  • Prepare stock solutions of the metal ions of interest (e.g., 1 x 10⁻³ M).

  • In a fluorescence cuvette, place a dilute solution of the ligand (e.g., 1 x 10⁻⁵ M).

  • Record the initial fluorescence emission spectrum of the ligand by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • Record the fluorescence spectrum after each addition, ensuring proper mixing.

  • Observe the changes in fluorescence intensity (enhancement or quenching) to determine the sensor's response to the specific metal ion.[2]

  • The detection limit can be calculated from the titration data.[6]

Quantitative Data

The following tables summarize the quantitative data for the interaction of this compound and similar Schiff base ligands with various metal ions.

Table 1: Spectroscopic Properties of this compound and its Metal Complexes

Compound/ComplexTechniqueWavelength (nm)ObservationReference
LigandUV-Vis~395Maximum absorption[2]
Ligand + Zn²⁺Fluorescence-Fluorescence enhancement[2]
Ligand + Pb²⁺Fluorescence-Fluorescence enhancement[2]
Ligand + Cu²⁺UV-Vis-New absorption band[3]
Ligand + Fe³⁺Fluorescence-Fluorescence quenching[5]

Table 2: Binding and Analytical Performance Data for Schiff Base Sensors

Data presented in this table is for this compound and closely related Schiff base ligands as specific data for the title compound is limited.

Metal IonMethodDetection LimitBinding Constant (log K)Stoichiometry (Ligand:Metal)Reference
Cu²⁺Potentiometric Titration---[7]
Tb³⁺Potentiometric Titration---[7]
Dy³⁺Potentiometric Titration---[7]
Fe³⁺Fluorescence3.53 µM--[6]
Cr³⁺UV-Vis--2:1[4]
Fe²⁺UV-Vis--2:1[4]
Hg²⁺UV-Vis--2:1[4]

Visualizations

The following diagrams illustrate the key processes involved in the experimental setup for metal ion detection.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_detection Metal Ion Detection Salicylaldehyde Salicylaldehyde Reflux Reflux (6h) Salicylaldehyde->Reflux Propanediamine 1,3-Propanediamine Propanediamine->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Filtration Filtration & Washing Reflux->Filtration Ligand N,N'-Bis(salicylidene)- 1,3-propanediamine Filtration->Ligand Ligand_sol Ligand Solution Ligand->Ligand_sol Titration Spectroscopic Titration (UV-Vis or Fluorescence) Ligand_sol->Titration Metal_sol Metal Ion Solution Metal_sol->Titration Data Data Acquisition (Spectra) Titration->Data Analysis Determination of: - Binding Constant - Detection Limit - Stoichiometry Data->Analysis Data Analysis

Caption: Experimental workflow for metal ion detection.

signaling_pathway Ligand Schiff Base Ligand (Fluorophore) Complex Ligand-Metal Complex Ligand->Complex Binding Metal Metal Ion Metal->Complex Signal Spectroscopic Signal (Absorption or Emission) Complex->Signal Generates

Caption: Signaling pathway for metal ion detection.

logical_relationship start Start prep_ligand Prepare Ligand Solution start->prep_ligand prep_metal Prepare Metal Ion Solutions start->prep_metal titration Perform Spectroscopic Titration prep_ligand->titration prep_metal->titration record_spectra Record Spectra after each addition titration->record_spectra analyze Analyze Spectral Changes record_spectra->analyze determine Determine Analytical Parameters (LOD, K, Stoichiometry) analyze->determine end End determine->end

Caption: Logical flow of the experimental protocol.

References

Application Notes and Protocols for N,N'-Bis(sal-icylidene)-1,3-propanediamine (salpn) Complexes in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) metal complexes in green chemistry. The protocols detailed below are based on established methodologies for the synthesis of the ligand and its complexes, followed by their application in key catalytic green transformations, including aerobic oxidation of phenols, epoxidation of alkenes, and the cycloaddition of carbon dioxide to epoxides.

Introduction to Salpn Complexes in Green Chemistry

This compound, a Schiff base ligand, forms stable complexes with various transition metals.[1] These "salpn" complexes have emerged as versatile catalysts in green chemistry due to their efficiency in promoting reactions under environmentally benign conditions.[2] Key green chemistry principles addressed by the use of salpn complexes include the use of earth-abundant metals, catalysis to minimize waste, and the use of greener solvents and oxidants.[2] Their applications are particularly notable in oxidation reactions using molecular oxygen or hydrogen peroxide and in carbon dioxide fixation.[3][4]

Synthesis Protocols

Synthesis of this compound (salpn) Ligand

This protocol describes a green synthesis approach for the salpn ligand, utilizing ethanol as a benign solvent.

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Absolute Ethanol

Procedure:

  • Dissolve salicylaldehyde (20 mmol, 2.44 g) in 20 mL of absolute ethanol in a round-bottom flask.

  • Slowly add a solution of 1,3-diaminopropane (10 mmol, 0.74 g) in 30 mL of absolute ethanol to the salicylaldehyde solution with stirring.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature. A precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from a 9:1 mixture of ethanol and water to obtain the pure salpn ligand as a slightly yellow powder.[5]

General Protocol for the Synthesis of Metal-Salpn Complexes (e.g., [Cu(salpn)])

This protocol outlines the general procedure for complexing the salpn ligand with a transition metal salt, using copper(II) acetate as an example.

Materials:

  • This compound (salpn)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

Procedure:

  • Dissolve the salpn ligand (1 mmol) in 20 mL of methanol in a flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the salpn solution with constant stirring at room temperature.

  • A color change and precipitation should be observed, indicating the formation of the complex.

  • Stir the reaction mixture for an additional 1-2 hours.

  • Collect the solid complex by filtration.

  • Wash the precipitate with a small amount of cold methanol and dry it under vacuum.

Applications in Green Catalysis

Aerobic Oxidation of Phenols

Copper-salpn complexes are effective catalysts for the aerobic oxidation of substituted phenols to the corresponding quinones, using molecular oxygen from the air as the ultimate oxidant. This process is a green alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants.

Experimental Protocol: Catalytic Oxidation of 2,6-di-tert-butylphenol

Materials:

  • [Cu(salpn)] complex

  • 2,6-di-tert-butylphenol

  • Acetonitrile (or a greener solvent like ethanol)

  • Oxygen source (air or pure O₂)

Procedure:

  • In a reaction vessel, dissolve 2,6-di-tert-butylphenol (1 mmol) and the [Cu(salpn)] catalyst (0.01-0.05 mmol) in 10 mL of acetonitrile.

  • Stir the solution at room temperature under an atmosphere of air or oxygen (using a balloon or by bubbling the gas through the solution).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Aerobic Oxidation of Phenols

SubstrateCatalystOxidantSolventTime (h)Conversion (%)Selectivity (%)
2,6-dimethylphenol[Co(salpn)]O₂Acetonitrile4>99>99 (for diphenoquinone)
2,4-di-tert-butylphenolVarious Cu complexesO₂Various-HighVaries

Note: The data for 2,6-dimethylphenol is with a cobalt-salpn complex, illustrating the catalytic potential of this ligand family. Data for various copper complexes with other phenols shows high conversion, but product distribution can be complex.

Catalytic Cycle for Aerobic Phenol Oxidation

Aerobic_Oxidation_Phenol Cu_II_salpn [Cu(II)(salpn)] Substrate_Complex [Cu(II)(salpn)(ArOH)] Cu_II_salpn->Substrate_Complex Phenol (ArOH) Coordination Cu_I_Radical [Cu(I)(salpn)(ArO•)] Substrate_Complex->Cu_I_Radical Electron Transfer Product_Release Quinone Product Cu_I_Radical->Product_Release Radical Coupling & Product Formation O2_Binding O₂ Binding Cu_I_Radical->O2_Binding O₂ Superoxo [Cu(II)(salpn)(O₂•⁻)] Regeneration Catalyst Regeneration Superoxo->Regeneration Reaction with another Cu(I) species & H⁺ Regeneration->Cu_II_salpn Release of H₂O

Caption: Proposed catalytic cycle for the aerobic oxidation of phenols by a Cu(salpn) complex.

Epoxidation of Alkenes

Manganese-salpn complexes are effective catalysts for the epoxidation of alkenes using green oxidants like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).[8][9] This avoids the use of peroxy acids, which can be hazardous.

Experimental Protocol: Catalytic Epoxidation of Styrene

Materials:

  • [Mn(salpn)Cl] complex

  • Styrene

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol or Acetonitrile

Procedure:

  • To a solution of styrene (1 mmol) in 10 mL of methanol, add the [Mn(salpn)Cl] catalyst (0.01-0.05 mmol) and sodium bicarbonate (0.25 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (10 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • After completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by column chromatography.

Quantitative Data for Alkene Epoxidation

Studies on related Mn-salen complexes provide a benchmark for the expected performance of Mn-salpn catalysts.

AlkeneCatalystOxidantCo-catalystSolventYield (%)Selectivity (%)Ref
CyclohexeneMnSalop-GO·NH₂H₂O₂NaHCO₃-100>99[9]
NorborneneMnSalop-GO·NH₂H₂O₂NaHCO₃-10093[9]
cis-β-methylstyreneChiral Mn macrocycleNaClOPPNO-52-[10]

Note: Salop is a related Schiff base ligand. GO·NH₂ refers to amine-functionalized graphene oxide support. PPNO is 4-phenyl-pyridine N-oxide.

Experimental Workflow for Alkene Epoxidation

Epoxidation_Workflow start Start dissolve Dissolve alkene, catalyst, and co-catalyst in solvent start->dissolve cool Cool reaction mixture (e.g., ice bath) dissolve->cool add_oxidant Add oxidant (e.g., H₂O₂) dropwise cool->add_oxidant react Stir at room temperature and monitor progress (TLC/GC) add_oxidant->react quench Quench reaction (e.g., Na₂S₂O₃ solution) react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: General experimental workflow for the catalytic epoxidation of alkenes.

Cycloaddition of Carbon Dioxide to Epoxides

Cobalt-salpn complexes catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable as green solvents and intermediates in chemical synthesis. This reaction represents a form of carbon capture and utilization.

Experimental Protocol: Synthesis of Propylene Carbonate

Materials:

  • [Co(salpn)] complex

  • Propylene oxide

  • A co-catalyst (e.g., a quaternary ammonium salt like TBAB - tetrabutylammonium bromide)

  • Pressurized CO₂ source

  • High-pressure reactor

Procedure:

  • Place the [Co(salpn)] catalyst (0.1-1 mol%) and co-catalyst (e.g., TBAB, 1 mol%) into a high-pressure reactor.

  • Add propylene oxide (10 mmol). The reaction can often be run solvent-free.

  • Seal the reactor and pressurize it with CO₂ to the desired pressure (e.g., 1-2 MPa).

  • Heat the reactor to the desired temperature (e.g., 100-120 °C) with stirring.

  • Maintain the reaction for the specified time (e.g., 3-6 hours).

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • The product, propylene carbonate, can be analyzed and purified by methods such as GC and distillation.

Quantitative Data for CO₂ Cycloaddition

Data from related cobalt-salen and other catalytic systems for the cycloaddition of CO₂ to propylene oxide are presented below.

CatalystCo-catalystTemp (°C)Pressure (MPa)Time (h)Yield (%)Selectivity (%)Ref
PMO@ILC₄H₁₀O₂NiCl₃(1.0)-1101.03.5~95~100[11]
BMImBF₄ (Ionic Liquid)-110-6100~100[12]

Note: These examples use different catalyst systems but illustrate the typical high yields and selectivities achievable under optimized conditions.

Reaction Mechanism for CO₂ Cycloaddition

CO2_Cycloaddition_Mechanism Co_Salpn [Co(salpn)] Epoxide_Activation Epoxide Activation by Lewis acidic Co center Co_Salpn->Epoxide_Activation Propylene Oxide Ring_Opening Nucleophilic Attack by co-catalyst (e.g., Br⁻) Epoxide_Activation->Ring_Opening Alkoxide_Intermediate Cobalt-Alkoxide Intermediate Ring_Opening->Alkoxide_Intermediate CO2_Insertion CO₂ Insertion Alkoxide_Intermediate->CO2_Insertion CO₂ Carbonate_Intermediate Metallo-carbonate Intermediate CO2_Insertion->Carbonate_Intermediate Ring_Closure Intramolecular Ring Closure Carbonate_Intermediate->Ring_Closure Product_Release Cyclic Carbonate Product Release Ring_Closure->Product_Release Product_Release->Co_Salpn Catalyst Regeneration

Caption: Proposed mechanism for the [Co(salpn)]-catalyzed cycloaddition of CO₂ to epoxides.

Conclusion

This compound (salpn) complexes are valuable catalysts for a range of green chemical transformations. Their ease of synthesis, stability, and catalytic activity under mild and environmentally friendly conditions make them attractive for applications in academic research and industrial processes, including the development of sustainable routes to fine chemicals and pharmaceuticals. The protocols and data provided herein serve as a starting point for researchers interested in exploring the potential of these versatile complexes.

References

Application Notes and Protocols for N,N'-Bis(salicylidene)-1,3-propanediamine Metal Complexes in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of metal complexes derived from the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine (salpn). The information compiled herein, supported by detailed experimental protocols and data summaries, is intended to facilitate further research and development of these compounds as potential antimicrobial agents.

Introduction

Schiff base metal complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound (salpn) ligand, a tetradentate Schiff base, forms stable complexes with various transition metals. The coordination of a metal ion to the salpn ligand can enhance its biological activity, a phenomenon often attributed to the principles of chelation theory. This enhancement may be due to increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

This document outlines the synthesis of the salpn ligand and its subsequent complexation with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II). Furthermore, it provides detailed protocols for assessing the antimicrobial efficacy of these complexes using standardized methods such as the agar well diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Data Presentation: Antimicrobial Activity

The antimicrobial activity of this compound metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from various studies, presenting the zone of inhibition and minimum inhibitory concentration (MIC) values to allow for easy comparison of the antimicrobial efficacy of different metal complexes.

Table 1: Antibacterial Activity of this compound Metal Complexes (Zone of Inhibition in mm)

ComplexStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
[Cu(salpn)] 14-1318[1]
[Ni(salpn)] 1922--[2]
[Zn(salpn)] 10121011[3]
[Co(salpn)] -----
Ciprofloxacin (Control) 21-26-21-26-[3]

Note: '-' indicates data not available in the cited sources.

Table 2: Antibacterial Activity of this compound Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)

ComplexStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Escherichia coliKlebsiella pneumoniaeEnterococcus faecalisReference
[Cu(salpn)] ------
[Ni(salpn)] 7.811.951.957.811.95[4]
[Zn(salpn)] 31.2531.25-15.63125[4]
[Co(salpn)] ------
Streptomycin (Control) 15.6331.2515.6315.6315.63[4]

Note: '-' indicates data not available in the cited sources.

Table 3: Antifungal Activity of this compound Metal Complexes

ComplexCandida albicans (Zone of Inhibition, mm)Aspergillus fumigatus (Zone of Inhibition, mm)Candida albicans (MIC, µg/mL)Reference
[Ni(salpn)] 2120-[2]
[Zn(salpn)] 12--[3]
Amphotericin B (Control) 21--[3]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis of the salpn ligand and its metal complexes, as well as for the antimicrobial screening assays, are provided below.

Protocol 1: Synthesis of this compound (salpn) Ligand

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Absolute Ethanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and flasks

Procedure:

  • Dissolve salicylaldehyde (20 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve 1,3-diaminopropane (10 mmol) in absolute ethanol (30 mL).

  • Slowly add the ethanolic solution of 1,3-diaminopropane to the stirred solution of salicylaldehyde.

  • A yellow precipitate should form immediately.

  • Heat the reaction mixture to reflux and maintain it for 2-4 hours with continuous stirring.[5]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the resulting yellow crystalline product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound ligand in a desiccator.

Protocol 2: General Synthesis of this compound Metal(II) Complexes

Materials:

  • This compound (salpn) ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the this compound ligand (1 mmol) in hot ethanol or methanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (1 mmol) in ethanol or methanol (10 mL).

  • Add the metal salt solution dropwise to the hot, stirred solution of the ligand.

  • A change in color and the formation of a precipitate typically indicates the formation of the complex.[6]

  • Heat the reaction mixture to reflux for 3-5 hours.[6]

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the solid complex with ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a standard preliminary screening test for evaluating the antimicrobial activity of compounds.[6]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Solutions of test complexes and the free ligand in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer or micropipette tip

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Allow the agar to solidify in a sterile environment.

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile swab.

  • Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.[6]

  • Carefully add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[6]

  • Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.[6]

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.[6]

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Cultures of test microorganisms

  • Stock solutions of test complexes and the free ligand

  • Positive control (standard antibiotic)

  • Growth control (microorganism in broth without test compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the test compound. This will create a range of decreasing concentrations of the test compound.

  • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.

  • The final volume in each well will be 200 µL.

  • Include a growth control (broth + inoculum) and a sterility control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and antimicrobial testing of this compound metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis Salicylaldehyde Salicylaldehyde Reflux_L Reflux (2-4h) Salicylaldehyde->Reflux_L Diaminopropane 1,3-Diaminopropane Diaminopropane->Reflux_L Ethanol_L Ethanol Ethanol_L->Reflux_L Filtration_L Filtration & Washing Reflux_L->Filtration_L Salpn_Ligand This compound (salpn) Filtration_L->Salpn_Ligand Reflux_C Reflux (3-5h) Salpn_Ligand->Reflux_C Metal_Salt Metal(II) Salt Metal_Salt->Reflux_C Ethanol_C Ethanol Ethanol_C->Reflux_C Filtration_C Filtration & Washing Reflux_C->Filtration_C Metal_Complex [M(salpn)] Complex Filtration_C->Metal_Complex

Caption: Synthesis of salpn ligand and its metal complexes.

Antimicrobial_Testing_Workflow cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution (MIC) Prepare_Agar Prepare & Pour Agar Plates Inoculate Inoculate with Microorganism Prepare_Agar->Inoculate Create_Wells Create Wells Inoculate->Create_Wells Add_Samples Add Test Compounds & Controls Create_Wells->Add_Samples Incubate_Agar Incubate Add_Samples->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Serial_Dilution Serial Dilution of Compounds in 96-well plate Inoculate_Broth Inoculate with Microorganism Serial_Dilution->Inoculate_Broth Incubate_Broth Incubate Inoculate_Broth->Incubate_Broth Determine_MIC Determine MIC Incubate_Broth->Determine_MIC Start Start Start->Prepare_Agar Start->Serial_Dilution

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for the Synthesis of Heterometallic Complexes Using N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine (H2salpn) has emerged as a versatile building block in coordination chemistry. Its ability to form stable, mononuclear "metalloligands" allows for the stepwise and controlled synthesis of complex heterometallic architectures. These multi-metal complexes are of significant interest in drug development and other biomedical fields due to their potential for synergistic effects between the different metal centers, leading to enhanced biological activity, including anticancer and antimicrobial properties.[1][2]

This document provides detailed protocols for the synthesis of H2salpn-based heterometallic complexes, specifically focusing on Cu(II)-Zn(II) and Ni(II)-Mn(II) systems. It also presents a summary of their characterization and reported biological activities to guide researchers in their potential applications.

Synthesis of Metalloligand Precursors

The synthesis of heterometallic complexes using H2salpn typically involves a two-step process. First, a mononuclear complex, often referred to as a "metalloligand," is prepared by coordinating a transition metal ion to the H2salpn ligand. This metalloligand is then reacted with a salt of a second, different metal to form the final heterometallic complex.

Protocol 1: Synthesis of [Cu(salpn)] Metalloligand

Materials:

  • This compound (H2salpn)

  • Copper(II) acetate monohydrate [Cu(OAc)2·H2O]

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 mmol) in hot methanol (30 mL).

  • To this solution, add a solution of copper(II) acetate monohydrate (1 mmol) in methanol (20 mL) with continuous stirring.

  • A green precipitate will form immediately.

  • Reflux the reaction mixture for 30 minutes to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Filter the green solid, wash it with methanol and then with diethyl ether.

  • Dry the resulting [Cu(salpn)] complex in a desiccator over anhydrous CaCl2.

Protocol 2: Synthesis of [Ni(salpn)] Metalloligand

Materials:

  • This compound (H2salpn)

  • Nickel(II) acetate tetrahydrate [Ni(OAc)2·4H2O]

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 mmol) in hot methanol (30 mL).

  • Add a solution of nickel(II) acetate tetrahydrate (1 mmol) in methanol (20 mL) to the ligand solution while stirring.

  • A reddish-brown solution will form.

  • Reflux the mixture for 1 hour.

  • Reduce the volume of the solvent by half by evaporation under reduced pressure.

  • Allow the solution to cool to room temperature.

  • Collect the resulting brown needle-shaped crystals by filtration.

  • Wash the crystals with cold methanol and then diethyl ether.

  • Dry the [Ni(salpn)] complex in a desiccator.[3]

Synthesis of Heterometallic Complexes

Once the metalloligand is prepared and purified, it can be used to synthesize the target heterometallic complex.

Protocol 3: Synthesis of the Trinuclear Cu(II)-Zn(II) Complex [(Cu(salpn))2Zn(NCS)2]

Materials:

  • [Cu(salpn)] metalloligand

  • Zinc(II) thiocyanate [Zn(NCS)2]

  • Methanol (MeOH)

  • Acetonitrile (CH3CN)

Procedure:

  • Suspend the [Cu(salpn)] metalloligand (2 mmol) in 30 mL of methanol.

  • To this suspension, add a solution of zinc(II) thiocyanate (1 mmol) in 20 mL of a 1:1 mixture of methanol and acetonitrile.

  • Stir the reaction mixture at room temperature for 2 hours, during which the initial green suspension will turn into a dark green solution.

  • Filter the solution to remove any unreacted starting material.

  • Allow the filtrate to stand for slow evaporation at room temperature.

  • After a few days, dark green crystals of [(Cu(salpn))2Zn(NCS)2] suitable for X-ray diffraction will form.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Protocol 4: Synthesis of a Trinuclear Ni(II)-Mn(II) Complex

Materials:

  • [Ni(salpn)] metalloligand

  • Manganese(II) acetate tetrahydrate [Mn(OAc)2·4H2O]

  • Methanol (MeOH)

Procedure:

  • Dissolve the [Ni(salpn)] metalloligand (2 mmol) in 40 mL of hot methanol.

  • To this solution, add a solution of manganese(II) acetate tetrahydrate (1 mmol) in 15 mL of hot methanol.

  • Reflux the resulting solution for 1 hour.

  • Allow the solution to cool to room temperature.

  • Slowly evaporate the solvent at room temperature.

  • After several days, dark brown crystals of the trinuclear Ni(II)-Mn(II) complex will form.

  • Collect the crystals, wash them with a small amount of cold methanol, and dry them in a desiccator.

Data Presentation

The following table summarizes key quantitative data for representative heterometallic complexes based on H2salpn and related ligands, including their anticancer activity.

ComplexMetal IonsYield (%)Key Bond Lengths (Å)Cancer Cell LineIC50 (µM)Citation
[(Cu(salpn))2Zn(NCS)2]Cu(II), Zn(II)~75Cu-O: ~1.9, Zn-N: ~2.0--
[Ni(salpn)]Ni(II)70Ni-O: ~1.85, Ni-N: ~1.86--[3]
Cu(II) complex of bis(5-chlorosalicylidene)-2-methyl-1,3-propanediamineCu(II)--HeLaLowest IC50 among tested lines[1]
Heterometallic Cu(II)-Zn(II) complexesCu(II), Zn(II)--HeLaSignificantly higher cytotoxicity than homometallic analogues[1]
[Mn2(DCA)2(bipy)2]·5H2OMn(II)--SMMC-772129.46 ± 2.12[2]
[Zn2(DCA)2(bipy)2(H2O)]·10H2OZn(II)--MGC80-327.02 ± 2.38[2]

Mandatory Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_metalloligand Metalloligand Formation cluster_heterometallic Heterometallic Complex Formation cluster_application Application Salicylaldehyde Salicylaldehyde H2salpn N,N'-Bis(salicylidene)- 1,3-propanediamine (H2salpn) Salicylaldehyde->H2salpn Propanediamine 1,3-Propanediamine Propanediamine->H2salpn Metalloligand [M(salpn)] (M = Cu, Ni) H2salpn->Metalloligand Metal_Salt_1 Metal(II) Acetate (e.g., Cu(OAc)2, Ni(OAc)2) Metal_Salt_1->Metalloligand Heterometallic_Complex Heterometallic Complex [(M(salpn))2M'] Metalloligand->Heterometallic_Complex Metal_Salt_2 Second Metal Salt (e.g., Zn(NCS)2, Mn(OAc)2) Metal_Salt_2->Heterometallic_Complex Drug_Development Drug Development (Anticancer, Antimicrobial) Heterometallic_Complex->Drug_Development

Caption: General workflow for the synthesis of heterometallic complexes using H2salpn.

Signaling Pathway of Apoptosis Induction

ApoptosisPathway Complex Mononuclear Cu(II) Complexes of H2salpn derivatives ROS Increased Reactive Oxygen Species (ROS) Complex->ROS MMP Decreased Mitochondrial Membrane Potential Complex->MMP Ca2 Increased Intracellular Ca2+ Levels Complex->Ca2 Bcl2 Regulation of Bcl-2 Family Proteins (Pro- and Anti-apoptotic) Complex->Bcl2 ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Ca2->MMP Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->MMP

Caption: Proposed mitochondrial pathway of apoptosis induced by related Cu(II) complexes.[1]

Discussion

The synthesis of heterometallic complexes using this compound provides a reliable method for creating sophisticated molecular architectures with potential applications in drug development. The stepwise approach allows for precise control over the metallic composition of the final product.

The biological activity data, particularly the anticancer properties, are promising. Studies on related mononuclear copper(II) complexes of H2salpn derivatives have shown that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway.[1] This involves the generation of reactive oxygen species, a decrease in mitochondrial membrane potential, and the activation of caspases.[1] Furthermore, heterometallic Cu(II)-Zn(II) complexes have demonstrated enhanced cytotoxicity compared to their homometallic counterparts, suggesting a synergistic effect between the two different metal ions.[1]

Conclusion

The protocols outlined in this document provide a solid foundation for the synthesis of heterometallic complexes based on the versatile H2salpn ligand. The demonstrated biological activities of these and related compounds highlight their potential as candidates for further investigation in the field of drug discovery and development. The ability to fine-tune the properties of these complexes by varying the metal centers opens up a wide range of possibilities for designing novel therapeutic agents.

References

Application Notes and Protocols for the Electrodeposition of N,N'-Bis(salicylidene)-1,3-propanediamine Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (salprop) and its nickel(II) complex (Ni-salprop), followed by the electrochemical deposition of Ni-salprop films onto various electrode surfaces. Applications of these modified electrodes in electrochemical sensing are also discussed, with a summary of relevant performance data.

Introduction

Schiff base ligands and their metal complexes are a versatile class of compounds with wide-ranging applications in catalysis, materials science, and chemical sensing. This compound, a salen-type ligand, forms stable complexes with various transition metals. The electrodeposition of thin films of these complexes, particularly the nickel(II) complex, onto electrode surfaces offers a convenient method for fabricating modified electrodes with tailored properties for electrocatalysis and sensing. This document outlines the necessary protocols for the preparation and application of these films.

Synthesis Protocols

Synthesis of this compound (salprop) Ligand

This protocol describes the synthesis of the salprop ligand via the condensation reaction between salicylaldehyde and 1,3-propanediamine.

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Propanediamine (1 equivalent)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve salicylaldehyde (40 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Slowly add a solution of 1,3-propanediamine (20 mmol) in absolute ethanol (30 mL) to the salicylaldehyde solution while stirring.[1]

  • Reflux the reaction mixture for 4 hours with continuous stirring.[1]

  • After reflux, allow the mixture to cool to room temperature.

  • A precipitate of the salprop ligand will form. Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol.

  • For further purification, recrystallize the product from a 9:1 mixture of ethanol and water.[1]

  • Dry the purified yellow crystalline solid under vacuum.

Synthesis_Ligand cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Salicylaldehyde Salicylaldehyde in Ethanol Mixing Mixing and Stirring Salicylaldehyde->Mixing Propanediamine 1,3-Propanediamine in Ethanol Propanediamine->Mixing Reflux Reflux (4h) Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product This compound (salprop) Drying->Product

Caption: Synthesis workflow for this compound.
Synthesis of [this compound]nickel(II) (Ni-salprop) Complex

This protocol details the complexation of the salprop ligand with nickel(II) ions.

Materials:

  • This compound (salprop)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolve the synthesized salprop ligand in methanol in a reaction flask.

  • In a separate beaker, dissolve an equimolar amount of NiCl₂·6H₂O in methanol.

  • Slowly add the nickel(II) chloride solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40°C) for several hours to ensure complete complexation.[2] The color of the solution will change, indicating the formation of the complex.[2]

  • After the reaction is complete, the resulting precipitate of the Ni-salprop complex is collected by filtration.

  • Wash the solid product with methanol to remove any unreacted starting materials.

  • Dry the final product under vacuum. The complex can be prepared in ethanol at a pH of 9, which may result in the formation of needle-like crystals.[3]

Synthesis_Complex cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ligand Salprop Ligand in Methanol Mixing Mixing and Stirring Ligand->Mixing NickelSalt NiCl₂·6H₂O in Methanol NickelSalt->Mixing Heating Stirring at 40°C Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying Product [this compound]nickel(II) (Ni-salprop) Drying->Product

Caption: Synthesis workflow for the Ni-salprop complex.

Electrodeposition Protocol for Ni-salprop Films

This protocol describes the electrochemical deposition of Ni-salprop films onto a working electrode using cyclic voltammetry. The properties of the resulting film are highly dependent on the deposition parameters.

Materials and Equipment:

  • Synthesized Ni-salprop complex

  • 1,2-dichloroethane (DCE) or other suitable non-aqueous solvent

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)

  • Working electrode (e.g., Glassy Carbon, Gold, Platinum, or Indium Tin Oxide)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Pre-treatment: Before deposition, thoroughly clean the working electrode. For a glassy carbon electrode, polish it with alumina slurry, followed by sonication in deionized water and ethanol, and then dry it.

  • Electrolyte Preparation: Prepare a solution of the Ni-salprop complex (e.g., 1 mM) in 1,2-dichloroethane containing 0.1 M TBAP as the supporting electrolyte.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrodeposition: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by scanning the potential repeatedly within a range where the complex is oxidized. A typical potential range is from 0 V to approximately +1.2 V vs. Ag/AgCl. The number of cycles will determine the film thickness.[4]

  • Post-deposition Treatment: After deposition, gently rinse the modified electrode with the pure solvent (1,2-dichloroethane) to remove any non-adherent material and then dry it.

Electrodeposition_Workflow cluster_preparation Preparation cluster_deposition Electrodeposition cluster_finalization Finalization A Clean Working Electrode C Assemble Three-Electrode Cell A->C B Prepare Ni-salprop Electrolyte (in DCE with TBAP) B->C D Immerse Electrodes C->D E Cyclic Voltammetry (e.g., 0 to +1.2 V) D->E F Rinse Modified Electrode E->F G Dry Modified Electrode F->G H Ni-salprop Modified Electrode G->H

Caption: Experimental workflow for the electrodeposition of Ni-salprop films.

Quantitative Data and Applications

The electrodeposition parameters significantly influence the properties and performance of the resulting Ni-salprop films.

Influence of Electrodeposition Parameters

The thickness and morphology of the electrodeposited film can be controlled by adjusting the deposition potential, deposition time (or number of cycles), and the concentration of the Ni-salprop complex in the electrolyte.

ParameterEffect on Film Properties
Deposition Potential Higher anodic potentials can lead to faster film growth. The potential range needs to be optimized to ensure polymerization without solvent decomposition.
Deposition Time/Cycles Increasing the deposition time or the number of voltammetric cycles generally results in a thicker film.
Substrate Material The nature of the electrode substrate (e.g., Glassy Carbon, Au, Pt, ITO) influences the rate of film growth, electrochemical behavior, and stability of the modified electrode.[4]
Application in Electrochemical Sensing

Ni-salprop modified electrodes have shown promise as sensors for the detection of various analytes. The sensing mechanism often relies on the electrocatalytic activity of the nickel center in the film.

AnalyteSensing MethodLimit of Detection (LOD)Linear RangeReference
Dopamine Differential Pulse Voltammetry0.095 µM0.25 - 100 µM(Not explicitly for Ni-salprop, but for a similar Ni-modified electrode)
Capsaicinoids Differential Pulse Voltammetry2.9 nM0.010–1.0 µM and 1.0–50 µM(For a Ni nanoparticle modified electrode)
Sudan I Electrochemical Sensor171.8 nM300 nM - 35 µM(For a Ni/rGO modified electrode)

Note: The data in this table is derived from studies on various nickel-based modified electrodes and serves as an illustration of the potential sensing applications. The performance of a Ni-salprop modified electrode for these analytes would need to be experimentally determined.

Electrodeposition of Metal-Free this compound Films

Characterization of Electrodeposited Films

A variety of techniques can be employed to characterize the electrodeposited Ni-salprop films:

  • Electrochemical Techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can be used to study the redox properties and charge transfer characteristics of the film.

  • Spectroscopic Techniques: UV-Vis absorption spectroscopy and micro-Raman spectroscopy can provide information about the electronic and vibrational structure of the film.[4]

  • Microscopy Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to investigate the morphology and topography of the film surface.

Conclusion

The electrodeposition of Ni-salprop films provides a straightforward method for the fabrication of modified electrodes with potential applications in electrochemical sensing and catalysis. The protocols provided in this document offer a foundation for researchers to synthesize the necessary precursor materials and to develop their own electrodeposition procedures. The performance of the resulting films is highly tunable through the careful control of deposition parameters, allowing for the optimization of these materials for specific applications. Further research into the electrodeposition of the metal-free ligand and a more detailed quantification of the relationship between deposition parameters and film properties would be valuable contributions to this field.

References

Application Notes: N,N'-Bis(salicylidene)-1,3-propanediamine for Heavy Metal Ion Removal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Bis(salicylidene)-1,3-propanediamine, a Schiff base ligand also known as H2salpn or N,N′-Disalicylidene-1,3-diaminopropane, is a versatile chelating agent with significant potential for the removal of toxic heavy metal ions from aqueous solutions.[1][2] Its molecular structure, featuring two nitrogen and two oxygen donor atoms, allows it to form stable, five- or six-membered chelate rings with various metal ions. This property makes it an effective adsorbent for environmental remediation applications, addressing the critical issue of heavy metal pollution in water sources.[1]

Mechanism of Action

The primary mechanism for heavy metal ion removal by this compound is chelation. The Schiff base acts as a tetradentate ligand, where the lone pair electrons on the imine nitrogen atoms (C=N) and the phenolate oxygen atoms coordinate with a metal ion, forming a stable metal-ligand complex.[3] This process effectively sequesters the metal ions from the solution. The formation and stability of these complexes are influenced by several factors, most notably the pH of the solution, which affects the protonation state of the phenolic hydroxyl groups.[3][4]

Key Application Parameters

The efficiency of heavy metal removal using this compound is dependent on several operational parameters:

  • Effect of pH: The solution's pH is a critical factor.[4] At low pH, the phenolic hydroxyl groups remain protonated, and the nitrogen atoms may also be protonated, reducing the ligand's ability to chelate with metal ions. As the pH increases, these groups deprotonate, enhancing the chelating efficiency. For many Schiff base adsorbents, the optimal pH for heavy metal removal is often found to be in the range of 6 to 8.[5][6]

  • Contact Time: The removal of metal ions is a time-dependent process. Adsorption is typically rapid initially, as metal ions bind to readily available active sites on the ligand, and then slows down as these sites become saturated, eventually reaching equilibrium.[6]

  • Adsorbent Dosage: The quantity of the Schiff base ligand used directly impacts the number of available binding sites for metal ions. An increase in adsorbent dosage generally leads to a higher percentage of metal ion removal until the active sites are in excess.[7]

  • Initial Ion Concentration: At lower concentrations, the removal efficiency is often high. As the initial metal ion concentration increases, the active sites on the ligand become saturated, leading to a decrease in the percentage of removal, although the amount of metal adsorbed per unit mass of the ligand (adsorption capacity) may increase.

  • Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. This is determined by studying the adsorption capacity at different temperatures.

Quantitative Data on Heavy Metal Adsorption

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables summarize typical performance data for similar Schiff base ligands used in heavy metal removal to provide a comparative perspective.

Table 1: Adsorption Capacities of Various Schiff Base Adsorbents for Heavy Metal Ions

Adsorbent (Schiff Base Type)Target Metal IonMaximum Adsorption Capacity (q_max) (mg/g)Optimal pHReference
2-((E)-(4-aminophenylimino)methyl)benzoic acidPb(II)84.06.0[5]
2-((E)-(4-aminophenylimino)methyl)benzoic acidCd(II)71.06.0[5]
o-toluidine-based Schiff baseCu(II)75.758[6]
o-toluidine-based Schiff baseZn(II)62.508[6]
o-toluidine-based Schiff baseCo(II)9.178[6]
Ortho-Schiff base silica (Si-o-OR)Cu(II)79.366[4]
Para-Schiff base silica (Si-p-OR)Cu(II)36.206[4]

Table 2: Optimal Conditions for Heavy Metal Adsorption by Schiff Base Ligands

ParameterOptimal Condition/RangeRationaleReference(s)
pH 6 - 8Deprotonation of hydroxyl groups enhances chelation.[4][5][6]
Contact Time 30 - 120 minutesSufficient time to reach adsorption equilibrium.[6][7]
Adsorbent Dose 0.1 - 5.0 g/LProvides adequate active sites for metal ion binding.[5][7]
Temperature 25 - 45 °COften favorable at room or slightly elevated temperatures.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a condensation reaction between salicylaldehyde and 1,3-propanediamine.

Materials and Equipment:

  • Salicylaldehyde (2 molar equivalents)

  • 1,3-propanediamine (1 molar equivalent)

  • Absolute Ethanol (or Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Dissolve salicylaldehyde (e.g., 40 mmol) in absolute ethanol (e.g., 40 mL) in a round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 1,3-propanediamine (e.g., 20 mmol) in absolute ethanol (e.g., 30 mL).

  • Slowly add the diamine solution to the stirred salicylaldehyde solution in the round-bottom flask.

  • A yellow precipitate may form immediately. Attach the reflux condenser and heat the mixture to reflux for 2-4 hours with continuous stirring.[8]

  • After the reflux period, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The expected product is a yellow crystalline solid.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of the synthesized Schiff base.

Materials and Equipment:

  • Synthesized this compound (adsorbent)

  • Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker

  • pH meter

  • Syringe filters (0.45 µm)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) instrument

Procedure:

  • Preparation of Metal Ion Solutions: Prepare working solutions of the desired heavy metal concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Study: a. Add a precisely weighed amount of the adsorbent (e.g., 0.1 g) to a series of flasks each containing a known volume (e.g., 50 mL) of the metal ion solution.[6] b. Adjust the initial pH of the solutions to the desired value (e.g., 6.0) using 0.1 M HCl or 0.1 M NaOH.[5] c. Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time (e.g., 90 minutes) to ensure equilibrium is reached.[6]

  • Sample Analysis: a. After agitation, withdraw a sample from each flask. b. Filter the sample using a 0.45 µm syringe filter to separate the adsorbent from the solution. c. Analyze the filtrate for the final concentration of the heavy metal ion using AAS or ICP.

  • Calculations: a. Calculate the percentage of metal ion removal using the following equation: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 b. Calculate the adsorption capacity at equilibrium (qₑ, in mg/g) using the following equation: qₑ = [(C₀ - Cₑ) x V] / m Where:

    • C₀ = Initial metal ion concentration (mg/L)

    • Cₑ = Equilibrium metal ion concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Protocol 3: Adsorbent Regeneration and Reusability

This protocol describes a method to regenerate the adsorbent for potential reuse.

Materials and Equipment:

  • Metal-loaded adsorbent from Protocol 2

  • Eluting agent (e.g., 0.1 M HNO₃ or HCl)[5]

  • Beakers

  • Shaker

  • Deionized water

  • Buchner funnel

Procedure:

  • Collect the metal-loaded adsorbent by filtration after the adsorption experiment.

  • Wash the adsorbent with deionized water to remove any unbound metal ions.

  • Transfer the adsorbent to a beaker containing the eluting agent (e.g., 0.1 M HNO₃).[5]

  • Agitate the mixture for a specified time (e.g., 2 hours) to allow the metal ions to desorb from the ligand.

  • Separate the regenerated adsorbent by filtration.

  • Wash the adsorbent thoroughly with deionized water until the pH of the wash water is neutral.

  • Dry the regenerated adsorbent for use in subsequent adsorption-desorption cycles.

  • The reusability is evaluated by performing the batch adsorption experiment (Protocol 2) with the regenerated adsorbent and calculating the removal efficiency for each cycle.

Visualizations

Synthesis_Workflow cluster_reactants Reactants Salicylaldehyde Salicylaldehyde (2 equiv.) Reaction Reflux for 2-4h Salicylaldehyde->Reaction Propanediamine 1,3-Propanediamine (1 equiv.) Propanediamine->Reaction Solvent Absolute Ethanol Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing (Cold Ethanol) Cooling->Filtration Product N,N'-Bis(salicylidene) -1,3-propanediamine Filtration->Product

Caption: Synthesis of this compound.

Adsorption_Workflow start Start prep_solution Prepare Metal Ion Working Solutions start->prep_solution add_adsorbent Add Weighed Adsorbent (Schiff Base) prep_solution->add_adsorbent adjust_ph Adjust pH add_adsorbent->adjust_ph agitate Agitate on Shaker (Constant Temp & Time) adjust_ph->agitate separate Separate Adsorbent (Filtration) agitate->separate analyze Analyze Filtrate (AAS / ICP) separate->analyze calculate Calculate Removal % & Adsorption Capacity analyze->calculate end End calculate->end

Caption: Experimental workflow for heavy metal ion removal.

Caption: Chelation of a metal ion (M²⁺) by the Schiff base.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (also known as H2Salpn or SalpnH2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. A yield of 69.2% has been reported in the literature under specific laboratory conditions.[1] For the closely related N,N'-Bis(salicylidene)ethylenediamine (Salen), yields are often reported in the range of 80-90%.[2][3][4] With optimization, it is possible to achieve significantly higher yields.

Q2: My reaction mixture turned yellow/orange and cloudy, but I'm not getting a good crystalline product. What should I do?

A2: The formation of a yellow to orange cloudy solution is a good indication that the Schiff base formation is occurring.[1] If you are struggling with crystallization, try the following:

  • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath for at least 15-30 minutes to promote precipitation.[1]

  • Solvent for washing: When washing the collected solid, use a minimal amount of cold solvent (e.g., methanol or ethanol) to avoid dissolving your product.[1][2][3]

  • Recrystallization: If the product remains oily or impure, consider recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]

Q3: Can I use a different solvent than ethanol or methanol?

A3: Ethanol and methanol are the most commonly used solvents for this reaction because the reactants are soluble, and the product often precipitates upon cooling.[1][2][3] While other solvents could be used, they may affect the solubility of the reactants and product, potentially requiring different workup procedures. The choice of solvent can also influence the hydrogen bonding and spectroscopic properties of the final product.[5]

Q4: Is a catalyst necessary for this reaction?

A4: The condensation reaction between salicylaldehyde and aliphatic amines like 1,3-propanediamine generally proceeds without the need for an added acid catalyst.[3] However, for some Schiff base syntheses, a catalytic amount of a weak acid like acetic acid is used to accelerate the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to the presence of water (a byproduct).- Use anhydrous solvents. - Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Incorrect stoichiometry of reactants.- Ensure a 2:1 molar ratio of salicylaldehyde to 1,3-propanediamine.
Insufficient reaction time or temperature.- Increase the reflux time or ensure the reaction mixture reaches the appropriate temperature.
Product is an Oil, Not a Solid Impurities are present.- Attempt to triturate the oil with a cold non-polar solvent like hexane to induce solidification. - Purify the product using column chromatography.
The product is not fully precipitating.- Ensure the solution is sufficiently cooled in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization.
Product Purity is Low (e.g., by TLC or NMR) Starting materials are still present.- This indicates an incomplete reaction. See "Low or No Product Yield" above.
Side reactions have occurred.- Ensure the reaction is performed under controlled temperature conditions. - Use pure starting materials.
Inefficient purification.- Wash the filtered product thoroughly with a minimal amount of cold solvent.[1][2][3] - If necessary, recrystallize the product from a suitable solvent system.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for this compound (H2Salpn) and the closely related N,N'-Bis(salicylidene)ethylenediamine (Salen).

LigandDiamineSolventReaction ConditionsReported Yield (%)Reference
H2Salpn 1,3-DiaminopropaneMethanolStirred for 15 min, then cooled in an ice bath for 15 min.69.2[1]
Salen EthylenediamineAnhydrous EthanolStirred for 1 hour at room temperature.90[2]
Salen EthylenediamineEthanolRefluxed for 3 hours at 85 °C.85[3]
Salen EthylenediamineEthanolRefluxed for 4 hours.Not specified[2]

Experimental Protocols

Synthesis of this compound (H2Salpn)

This protocol is adapted from a literature procedure with a reported yield of 69.2%.[1]

Materials:

  • Salicylaldehyde (2.0 equivalents)

  • 1,3-Diaminopropane (1.0 equivalent)

  • Methanol (for reaction and washing)

  • 100 mL Round bottom flask

  • Stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, etc.)

Procedure:

  • To a 100 mL round bottom flask, add salicylaldehyde (e.g., 4.2 mL, 0.0401 mol).

  • Begin stirring the salicylaldehyde and add 1,3-diaminopropane (e.g., 1.7 mL, 0.0204 mol) to the flask. The solution should immediately turn yellow.[1]

  • Continue to stir the reaction mixture at room temperature for 15 minutes. During this time, the solution will become more orange and cloudy.[1]

  • After 15 minutes of stirring, place the reaction flask in an ice bath for an additional 15 minutes to promote crystallization.[1]

  • Collect the resulting crystals by vacuum filtration.

  • Wash the collected crystals with two small portions of cold methanol (e.g., 2 x 3 mL).[1]

  • Dry the purified product. The product should be a yellow solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde (2 eq.) Reaction Condensation Reaction (Methanol, Room Temp) Salicylaldehyde->Reaction Propanediamine 1,3-Propanediamine (1 eq.) Propanediamine->Reaction Product This compound Reaction->Product Byproduct Water (2 eq.) Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Purity Issue Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Purification Purification Issue? Check_Reaction->Check_Purification No Remove_Water Action: Remove Water (e.g., dehydrating agent) Check_Reaction->Remove_Water Yes Optimize_Stoichiometry Action: Check Reactant Ratio (2:1 Aldehyde:Amine) Check_Reaction->Optimize_Stoichiometry Yes Optimize_Conditions Action: Adjust Time/Temp Check_Reaction->Optimize_Conditions Yes Recrystallize Action: Recrystallize Product Check_Purification->Recrystallize Yes Wash_Properly Action: Wash with Cold Solvent Check_Purification->Wash_Properly Yes End Improved Yield/Purity Remove_Water->End Optimize_Stoichiometry->End Optimize_Conditions->End Recrystallize->End Wash_Properly->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Schiff base ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product is contaminated with unreacted aldehyde or amine. How can I obtain a pure Schiff base?

Answer: The presence of starting materials is a common issue. To address this, you can employ several strategies. First, ensure the reaction has gone to completion by optimizing reaction time and temperature.[1] Using a slight excess of the more volatile reactant can help drive the reaction to completion, as the excess can be easily removed later.[2] If impurities persist, purification is necessary. The most common and effective methods are washing, recrystallization, and column chromatography.[1][3]

Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective first step.[1] For many solid Schiff bases, recrystallization is the preferred method as it is cost-effective and can yield very pure crystalline material.[1][2] If recrystallization is unsuccessful or if the product is an oil, column chromatography is the next alternative.[4]

Experimental Protocol: Recrystallization of a Schiff Base Ligand

  • Solvent Selection: Choose a solvent or solvent system in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the hot solvent needed to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. The Schiff base should crystallize out of the solution. The cooling process can be further slowed by insulating the flask, and cooling in an ice bath can maximize the yield once room temperature is reached.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum or in a desiccator.

Workflow for Purifying Schiff Bases from Starting Materials

start Crude Schiff Base Product (with starting materials) wash Wash with appropriate solvent to remove excess reactants start->wash check_purity Check Purity (TLC, NMR) wash->check_purity recrystallize Recrystallization check_purity->recrystallize Impure Solid chromatography Column Chromatography check_purity->chromatography Impure Oil / Recrystallization Fails pure_product Pure Schiff Base check_purity->pure_product Purity OK recrystallize->pure_product chromatography->pure_product end Further Analysis pure_product->end start Is the Schiff base decomposing during silica gel chromatography? use_alumina Use Neutral or Basic Alumina for Column Chromatography start->use_alumina Yes check_stability Is the compound thermally stable? start->check_stability No success Purification Successful use_alumina->success recrystallize Attempt Recrystallization recrystallize->success failure Consider derivatization to a more stable compound recrystallize->failure Fails rev_phase Use Preparative Reverse-Phase Chromatography rev_phase->success check_stability->recrystallize Yes check_stability->rev_phase No cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilization Methods moisture Moisture (Hydrolysis) schiff_base Schiff Base Ligand moisture->schiff_base heat Heat (Thermal Decomposition) heat->schiff_base acid Acid (Catalyzes Hydrolysis) acid->schiff_base desiccator Store in Desiccator low_temp Store at Low Temperature inert_atm Store under Inert Atmosphere reduction Reduce to Stable Amine schiff_base->desiccator schiff_base->low_temp schiff_base->inert_atm schiff_base->reduction

References

Technical Support Center: Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of the salpn ligand?

The this compound (salpn) ligand is synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane. The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, and may be heated to drive the reaction to completion.[1][2][3] The imine bonds (-C=N-) of the Schiff base are formed through the elimination of water.

Q2: What are the key characterization techniques for the salpn ligand and its metal complexes?

The primary techniques for characterizing the salpn ligand and its metal complexes include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the coordination of the metal to the ligand (changes in the C=N and phenolic C-O stretches, and the appearance of M-N and M-O bands).[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the diamagnetic ligand and its complexes (e.g., with Zn(II) or Ni(II) in some geometries).[2][4]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.[4]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compounds and confirm their purity.

  • Mass Spectrometry: To determine the molecular weight of the ligand and its complexes.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of salpn metal complexes in a question-and-answer format.

Ligand Synthesis

Q3: My yield of the salpn ligand is low. What are the possible causes and solutions?

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature (refluxing is common).[1] Ensure the molar ratio of salicylaldehyde to 1,3-diaminopropane is 2:1.

  • Hydrolysis of the Imine Bond: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water.

    • Solution: Use anhydrous solvents and reagents.[5] If water is produced during the reaction, consider using a Dean-Stark apparatus to remove it azeotropically.

  • Loss During Purification: Significant product loss can occur during recrystallization if the solvent system is not optimal or if the product is highly soluble.

    • Solution: Carefully select a recrystallization solvent in which the ligand is soluble at high temperatures but poorly soluble at low temperatures.[1] Wash the filtered product with a small amount of cold solvent to minimize dissolution.[6]

Q4: The purified salpn ligand is not a sharp-melting solid. What could be the issue?

  • Impurities: The product may be contaminated with unreacted starting materials (salicylaldehyde or 1,3-diaminopropane) or byproducts.

    • Solution: Repeat the recrystallization process. Washing the crude product with a solvent that dissolves the impurities but not the ligand can also be effective.

  • Presence of Solvent: Residual solvent from the reaction or purification can lower and broaden the melting point.

    • Solution: Ensure the product is thoroughly dried under vacuum.

Metal Complex Synthesis

Q5: The metal complex is not precipitating from the reaction mixture. What should I do?

  • High Solubility: The complex may be highly soluble in the chosen solvent.

    • Solution: Try to reduce the volume of the solvent by evaporation. Cooling the solution in an ice bath or freezer can also induce precipitation. If the complex is still soluble, consider adding a non-polar solvent (an "anti-solvent") dropwise to decrease its solubility.

  • Incomplete Complexation: The reaction may not be complete.

    • Solution: Increase the reaction time or temperature. Ensure the correct stoichiometry of the metal salt and the ligand is used. The pH of the solution can also influence complexation; for deprotonation of the ligand's hydroxyl groups, a base may be required in some cases.

Q6: The color of my metal complex is different from what is reported in the literature. What does this indicate?

  • Different Coordination Geometry: The color of a transition metal complex is highly dependent on the coordination environment of the metal ion.[7][8][9] A different color may suggest a different geometry (e.g., square planar vs. octahedral) or the presence of coordinated solvent molecules.[10]

  • Impurities: The presence of unreacted starting materials or byproducts can affect the color. For instance, unreacted copper salts are often blue or green.

    • Solution: Purify the complex by recrystallization or washing.

  • Oxidation State of the Metal: The oxidation state of the metal ion significantly influences the color. For example, Fe(II) and Fe(III) complexes have different colors.

    • Solution: Ensure that the reaction conditions (e.g., atmosphere) are appropriate to maintain the desired oxidation state of the metal.

Q7: My metal complex is insoluble in common organic solvents. How can I purify and characterize it?

  • Polymeric Structure: The insolubility might be due to the formation of a polymeric or aggregated structure.

  • Purification: Washing the solid complex with various solvents can help remove soluble impurities.

  • Characterization:

    • Solid-State Techniques: Use solid-state characterization methods such as solid-state IR spectroscopy and elemental analysis.

    • Solubility Testing: Test the solubility in a wide range of solvents, including more polar solvents like DMF or DMSO.[11] Be aware that these coordinating solvents might alter the structure of the complex in solution.

Data Presentation

Table 1: Typical Spectroscopic Data for Salpn Ligand and a Representative Metal Complex.

CompoundKey FTIR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm, in CDCl₃)
Salpn Ligand (H₂salpn) ~3400 (O-H), ~1630 (C=N), ~1280 (C-O)~13.5 (s, 2H, -OH), ~8.3 (s, 2H, -CH=N-), ~7.3-6.8 (m, 8H, Ar-H), ~3.7 (t, 4H, -N-CH₂-), ~2.1 (p, 2H, -CH₂-CH₂-CH₂-)
[Ni(salpn)] No O-H peak, C=N shift to ~1615, C-O shift to ~1330, New M-N and M-O bands below 600Diamagnetic Ni(II) complexes will show shifted ligand peaks.

Note: Spectroscopic data can vary slightly depending on the specific experimental conditions and the metal center.

Experimental Protocols

Protocol 1: Synthesis of this compound (salpn) Ligand

  • Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask.

  • Slowly add 1,3-diaminopropane (1.0 equivalent) to the stirred solution.[1]

  • A yellow precipitate should form.

  • Reflux the mixture for 2-4 hours to ensure the reaction goes to completion.[1]

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure yellow crystals.[1]

  • Dry the purified ligand under vacuum.

Protocol 2: General Synthesis of a [M(salpn)] Complex (M = Ni(II), Cu(II))

  • Dissolve the salpn ligand (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle heating.

  • In a separate flask, dissolve the metal acetate salt (e.g., nickel(II) acetate tetrahydrate or copper(II) acetate monohydrate) (1.0 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred ligand solution.[11]

  • A color change and/or precipitation of the complex should be observed.

  • Reflux the reaction mixture for 1-2 hours.[11]

  • Cool the mixture to room temperature, and if necessary, in an ice bath.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with the solvent and then with a non-polar solvent like diethyl ether or hexane to remove any residual soluble impurities.

  • Dry the final complex in a desiccator or under vacuum.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis start_ligand Start: Salicylaldehyde + 1,3-Diaminopropane react_ligand Condensation Reaction (Ethanol, Reflux) start_ligand->react_ligand precipitate_ligand Precipitation of Crude Ligand react_ligand->precipitate_ligand filter_ligand Filtration & Washing precipitate_ligand->filter_ligand recrystallize_ligand Recrystallization filter_ligand->recrystallize_ligand dry_ligand Drying recrystallize_ligand->dry_ligand pure_ligand Pure Salpn Ligand dry_ligand->pure_ligand start_complex Start: Pure Salpn Ligand + Metal Salt react_complex Complexation Reaction (Methanol/Ethanol, Reflux) start_complex->react_complex precipitate_complex Precipitation of Crude Complex react_complex->precipitate_complex filter_complex Filtration & Washing precipitate_complex->filter_complex dry_complex Drying filter_complex->dry_complex pure_complex Pure [M(salpn)] Complex dry_complex->pure_complex

Caption: Experimental workflow for the synthesis of the salpn ligand and its metal complexes.

References

Technical Support Center: Optimizing Catalysis with Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for catalysis using Schiff base complexes.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with Schiff base complexes, offering step-by-step solutions to improve reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low Catalyst Activity / Poor Yield 1. Catalyst Deactivation: The catalyst may be deactivated by impurities, byproducts, or harsh reaction conditions.[1][2] 2. Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for the specific catalytic transformation.[3][4] 3. Inefficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction effectively.[5] 4. Presence of Water: For reactions sensitive to hydrolysis, residual water can inhibit catalysis.1. Catalyst Deactivation: - Purify all reactants and solvents before use. - Consider the use of scavengers if specific byproducts are known to poison the catalyst. - For Co-Schiff base catalysts, be aware of deactivation by quinones which can form inactive complexes or scavenge catalytic intermediates.[1][2] 2. Optimize Reaction Conditions: - Systematically vary the temperature to find the optimal balance between reaction rate and catalyst stability.[6][7][8] - Screen a range of solvents with varying polarities, as solvent can significantly influence reaction kinetics.[9][10][11][12] - Adjust the pressure, especially for reactions involving gaseous reactants. 3. Adjust Catalyst Loading: - Incrementally increase the catalyst loading to determine the optimal concentration for maximizing the reaction rate without unnecessary cost or side reactions.[5] 4. Ensure Anhydrous Conditions: - Use anhydrous solvents and dry glassware. - Employ techniques like azeotropic distillation with a Dean-Stark apparatus or add dehydrating agents such as molecular sieves.
Low Selectivity (Poor Chemo-, Regio-, or Enantioselectivity) 1. Incorrect Catalyst Choice: The ligand structure and metal center of the Schiff base complex are crucial for directing selectivity.[3] 2. Non-Optimal Temperature: Temperature can significantly impact the selectivity of a reaction.[7][8] 3. Inappropriate Solvent: The solvent can influence the transition state geometry and thus affect selectivity.[9][11][12]1. Modify Catalyst Structure: - Synthesize and screen a library of Schiff base ligands with different steric and electronic properties. - Evaluate different metal precursors to find the best combination for the desired selectivity. 2. Optimize Temperature: - Conduct the reaction at various temperatures to identify the range that provides the highest selectivity. Lower temperatures often favor higher selectivity.[7][8] 3. Solvent Screening: - Test a variety of solvents to find one that enhances the desired selective pathway.
Catalyst Instability / Decomposition 1. Thermal Degradation: The Schiff base complex may not be stable at the reaction temperature. 2. Hydrolysis: The imine bond of the Schiff base ligand is susceptible to hydrolysis, especially in the presence of acid or base.[13] 3. Oxidation: The metal center or the ligand may be sensitive to oxidation.1. Lower Reaction Temperature: - If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Control pH and Water Content: - Maintain a neutral pH unless the reaction mechanism requires acidic or basic conditions. - Rigorously exclude water from the reaction mixture. 3. Use an Inert Atmosphere: - Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.
Difficulty in Catalyst Recovery and Reuse 1. Homogeneous Catalyst: The catalyst is fully dissolved in the reaction medium. 2. Leaching of Heterogenized Catalyst: The Schiff base complex may leach from the solid support into the reaction mixture.[4]1. Heterogenize the Catalyst: - Immobilize the Schiff base complex on a solid support like silica, alumina, or a polymer.[4][14] 2. Test for Leaching: - After the reaction, filter the catalyst and analyze the filtrate for the presence of the metal to quantify leaching. If leaching is significant, a different immobilization strategy may be needed.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my Schiff base-catalyzed reaction?

A1: The choice of solvent is critical and can significantly impact reaction rate and selectivity.[9][11][12] Start by considering the polarity of your reactants and the proposed transition state. Polar solvents tend to accelerate reactions where charge is developed in the transition state, while nonpolar solvents are often better for nonpolar reactions.[12] It is recommended to screen a range of solvents, including both protic and aprotic options, to empirically determine the best one for your specific system.

Q2: What is a typical catalyst loading for a reaction catalyzed by a Schiff base complex?

A2: Catalyst loading can vary widely depending on the specific reaction and the activity of the catalyst. A common starting point is 1-5 mol%. However, this should be optimized for each new reaction.[5] Lowering the catalyst loading can reduce costs, while increasing it may improve the reaction rate and yield up to a certain point.[5]

Q3: My Schiff base ligand appears to be hydrolyzing during the reaction. How can I prevent this?

A3: Schiff base hydrolysis is a common issue, as the imine bond is susceptible to cleavage by water.[13] To prevent this, ensure that all reactants and the solvent are anhydrous. Using dry glassware and performing the reaction under an inert atmosphere can also help. The addition of a dehydrating agent, such as molecular sieves, can effectively remove any trace amounts of water generated or present in the reaction mixture.

Q4: How does temperature affect the performance of my Schiff base catalyst?

A4: Temperature has a dual effect on catalytic reactions. Generally, increasing the temperature increases the reaction rate. However, higher temperatures can also lead to decreased selectivity and catalyst decomposition.[6][7][8] It is crucial to find the optimal temperature that provides a good reaction rate without compromising selectivity and catalyst stability. This is typically determined by running the reaction at a range of temperatures and analyzing the results.

Q5: Can I reuse my Schiff base catalyst?

A5: The reusability of a Schiff base catalyst largely depends on its stability and whether it is homogeneous or heterogeneous. Homogeneous catalysts are often difficult to separate from the reaction mixture for reuse. To facilitate recovery and reuse, you can immobilize the catalyst on a solid support.[4][14] The stability of the catalyst under the reaction and workup conditions will determine how many times it can be effectively recycled.

Data Presentation

Table 1: Effect of Catalyst Loading on the Enantioselective Oxidation of Thioethers

This table summarizes the effect of varying catalyst loading on the yield and enantioselectivity of the oxidation of thioanisole to the corresponding sulfoxide using a bimetallic titanium-Schiff base complex.

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
12.05358
22.56262
33.06565

Data synthesized from a study on bimetallic titanium complex-catalyzed enantioselective oxidation.[5]

Table 2: Comparison of Different Catalysts for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This table compares the yield of chalcone synthesis from benzaldehyde and acetophenone using different catalysts under ultrasound irradiation.

EntryCatalystReaction Time (min)Yield (%)
1KOH6075
2p-Toluene sulphonic acid (PTSA)6082
3Cu(II)-Schiff Base Complex6094

Data from a study on the catalytic activities of a Cu(II)-Schiff base complex.[15]

Experimental Protocols

General Protocol for a Catalytic Oxidation Reaction

This protocol provides a general procedure for the oxidation of an alkene using a Schiff base complex as the catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Alkene substrate (e.g., cyclohexene)

  • Schiff base complex catalyst (e.g., 0.03 mmol)

  • Solvent (e.g., acetonitrile, 10 mL)

  • Hydrogen peroxide (30% aqueous solution)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the Schiff base complex catalyst (0.03 mmol) and the solvent (10 mL).

  • Add the alkene substrate and the internal standard to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 10 minutes. The molar ratio of H₂O₂ to the substrate is typically optimized (e.g., 2.2:1).[14]

  • Allow the reaction to stir for the desired amount of time (e.g., 5 hours).[14]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Add Schiff Base Catalyst and Solvent B Add Substrate and Internal Standard A->B C Heat to Desired Temperature B->C D Add Oxidant (e.g., H2O2) Dropwise C->D E Stir for a Set Time D->E F Monitor by GC E->F G Cool and Quench Reaction F->G H Extract Product G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Product Characterization J->K Characterize Final Product

Caption: Experimental workflow for a typical Schiff base-catalyzed oxidation reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield or Selectivity Cat_Check Is the catalyst active and stable? Start->Cat_Check Cat_Solution Synthesize new catalyst or purify existing one. Ensure anhydrous conditions. Cat_Check->Cat_Solution No Cond_Check Are the reaction conditions optimal? Cat_Check->Cond_Check Yes Outcome Improved Yield and Selectivity Cat_Solution->Outcome Temp_Opt Optimize Temperature Cond_Check->Temp_Opt No Solvent_Opt Screen Solvents Cond_Check->Solvent_Opt No Load_Opt Vary Catalyst Loading Cond_Check->Load_Opt No Temp_Opt->Outcome Solvent_Opt->Outcome Load_Opt->Outcome

Caption: Troubleshooting logic for addressing low yield or selectivity in catalysis.

deactivation_pathway cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Cat Active Co(II)-Schiff Base Catalyst Superoxo Co-Superoxo Intermediate Active_Cat->Superoxo + O2 Inactive_Complex Inactive Co-Schiff Base- Quinone Complex Active_Cat->Inactive_Complex + Quinone Product Oxidized Product Superoxo->Product + Substrate Scavenging Scavenging of Superoxo Radical Superoxo->Scavenging + Quinone Product->Active_Cat Regenerates Quinone Quinone Byproduct

Caption: Proposed deactivation pathways for Co-Schiff base catalysts by quinone byproducts.

References

Technical Support Center: Enhancing Fluorescence Sensitivity of N,N'-Bis(salicylidene)-1,3-propanediamine Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) based fluorescent sensors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and application of salpn-based sensors for fluorescence detection.

IssuePossible Cause(s)Troubleshooting Steps
No or Weak Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The fluorometer is not set to the optimal wavelengths for the salpn-analyte complex. 2. Degradation of the Sensor: The Schiff base ligand may have hydrolyzed or degraded over time. 3. Low Analyte Concentration: The concentration of the target analyte is below the limit of detection (LOD). 4. Quenching Effects: Presence of interfering substances in the sample that quench fluorescence.1. Optimize Wavelengths: Determine the optimal excitation and emission wavelengths by running a spectral scan of the salpn sensor in the presence of the target analyte. An excitation wavelength of around 395 nm is a good starting point.[1] 2. Use Freshly Prepared Sensor: Synthesize the salpn ligand fresh or ensure it has been stored properly under inert conditions. Purity can be checked using FTIR and NMR spectroscopy.[1][2] 3. Concentrate the Sample: If possible, concentrate the sample to increase the analyte concentration. 4. Sample Purification: Utilize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove potential quenchers.
High Background Fluorescence 1. Autofluorescence of Sample Matrix: Components in the sample matrix (e.g., biological fluids, culture media) are naturally fluorescent. 2. Contaminated Solvents or Glassware: Use of non-fluorescence-grade solvents or improperly cleaned glassware. 3. Unbound Sensor Fluorescence: The free salpn ligand exhibits some intrinsic fluorescence.1. Use a Blank Control: Subtract the fluorescence of a blank sample (matrix without the analyte) from the sample readings. 2. Use High-Purity Materials: Employ fluorescence-grade solvents and meticulously clean all glassware. 3. Optimize Sensor Concentration: Use the lowest possible concentration of the salpn sensor that still provides a robust signal for the target analyte.
Poor Selectivity 1. Interference from Other Metal Ions: The salpn sensor may exhibit cross-reactivity with other metal ions present in the sample.[1] 2. Non-specific Binding: The sensor may interact with other molecules in the sample matrix, leading to a change in fluorescence.1. Use a Masking Agent: Introduce a masking agent that selectively binds to interfering ions without affecting the interaction with the target analyte. 2. pH Adjustment: Optimize the pH of the solution, as the binding affinity of the sensor can be pH-dependent. 3. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to account for non-specific interactions.
Irreproducible Results 1. Inconsistent Experimental Conditions: Variations in temperature, pH, incubation time, or reagent concentrations. 2. Photobleaching: Degradation of the fluorophore due to prolonged exposure to the excitation light source. 3. Instrument Instability: Fluctuations in the light source or detector of the fluorometer.1. Standardize Protocols: Strictly adhere to a standardized experimental protocol for all measurements. 2. Minimize Light Exposure: Keep samples protected from light and minimize the duration of fluorescence measurements. 3. Instrument Calibration and Maintenance: Regularly calibrate and maintain the fluorometer according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the fluorescence enhancement of this compound upon binding to metal ions like Zn²⁺ or Pb²⁺?

A1: The fluorescence enhancement is primarily due to a phenomenon called Chelation-Enhanced Fluorescence (CHEF).[1] In its free form, the this compound (salpn) ligand has a flexible structure, and the energy from photoexcitation can be lost through non-radiative decay pathways, such as C=N isomerization, resulting in weak fluorescence. Upon chelation with a metal ion like Zn²⁺ or Pb²⁺, a rigid five- or six-membered ring structure is formed.[1] This increased rigidity restricts the non-radiative decay processes, leading to a significant increase in fluorescence intensity.[1][2]

Q2: Can this compound be used to detect anions?

A2: While salpn-based sensors are most commonly used for detecting metal cations, modifications to the ligand structure or the use of a displacement assay approach could potentially enable the detection of anions. In a displacement assay, an anion would displace a fluorescent reporter molecule from a complex, leading to a change in the fluorescence signal.

Q3: What solvents are suitable for dissolving this compound and performing fluorescence measurements?

A3: this compound is typically soluble in organic solvents. For synthesis and stock solutions, absolute ethanol is commonly used.[1] For fluorescence measurements, a variety of solvents can be used, but it is crucial to choose a solvent that does not interfere with the fluorescence of the sensor or the analyte. Ethanol and mixtures of ethanol and water have been successfully employed.[3] The choice of solvent can also influence the sensitivity of the sensor.

Q4: How can I improve the water solubility of my salpn-based sensor for biological applications?

A4: To improve water solubility, you can introduce hydrophilic functional groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, onto the salicylaldehyde precursor before synthesizing the Schiff base. Another approach is to encapsulate the sensor within a water-soluble matrix like micelles or nanoparticles.

Q5: My fluorescence signal is quenched when I add my analyte. What does this mean?

A5: Fluorescence quenching upon analyte binding is also a valid sensing mechanism. For instance, N,N'-bis(salicylidene)-o-phenylenediamine has been used as a "turn-off" sensor for Cu²⁺ ions.[4] The quenching can occur through various mechanisms, including energy transfer or electron transfer between the sensor and the analyte. A decrease in fluorescence intensity that is proportional to the analyte concentration can be used for quantification.

Quantitative Data Summary

Sensor SystemAnalyteSolvent/MediumLimit of Detection (LOD)Linear RangeReference
N,N'-bis(salicylidene)-o-phenylenediamineCu²⁺pH 8.2 phosphate buffer2.0 x 10⁻⁸ mol L⁻¹1.0 x 10⁻⁷ - 2.5 x 10⁻⁶ mol L⁻¹[4]
This compoundZn²⁺, Pb²⁺EthanolNot specifiedFluorescence increases with concentration[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • 1,3-Diaminopropane

  • Absolute Ethanol

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve salicylaldehyde (2.0 mmol) in 10 mL of absolute ethanol.

  • Add 1,3-diaminopropane (1.0 mmol) to the flask.

  • Reflux the mixture for 4-6 hours.[1]

  • A yellow precipitate will form.

  • Filter the precipitate and wash it with cold ethanol.

  • Recrystallize the yellow precipitate from ethanol to obtain the pure this compound ligand.[1]

  • Dry the product under vacuum.

Protocol 2: General Procedure for Metal Ion Detection

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., 1x10⁻³ M in ethanol).

  • Stock solutions of the metal ions of interest (e.g., 1x10⁻³ M in deionized water).

  • Fluorescence cuvettes.

  • Fluorometer.

Procedure:

  • Prepare a series of dilutions of the metal ion stock solution to create a range of concentrations for analysis.

  • In a fluorescence cuvette, add a specific volume of the this compound stock solution and dilute with the appropriate solvent to the final volume. A typical final concentration for the sensor is 1x10⁻⁵ M.[1]

  • Record the fluorescence spectrum of the sensor solution alone (this will serve as the blank or F₀).

  • To separate cuvettes containing the sensor solution, add increasing concentrations of the metal ion solution.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence intensity (F) of each sample at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence enhancement (F/F₀) or quenching (F₀/F) against the metal ion concentration to generate a calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Synthesize Sensor prepare_solutions Prepare Stock Solutions (Sensor & Analytes) synthesis->prepare_solutions mix Mix Sensor and Analyte prepare_solutions->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure plot Plot Calibration Curve measure->plot determine Determine Analyte Concentration plot->determine signaling_pathway cluster_ligand Free Ligand State cluster_complex Complexed State cluster_output Fluorescence Output free_ligand Free Salpn Ligand Flexible Structure Non-radiative decay (e.g., C=N isomerization) complex Salpn-Metal Complex Rigid Structure Restricted non-radiative decay free_ligand:f0->complex:f0 Chelation with Metal Ion low_fluorescence Weak Fluorescence free_ligand:f2->low_fluorescence Energy Loss high_fluorescence Enhanced Fluorescence complex:f2->high_fluorescence Energy Emission

References

Technical Support Center: N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with this compound in various organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to support your research and development activities.

Troubleshooting Guide: Overcoming Salpn Solubility Issues

This guide provides solutions to common problems encountered when dissolving Salpn.

Issue Potential Cause Troubleshooting Steps
Salpn does not dissolve or dissolves very slowly. 1. Inappropriate solvent selection: The polarity of the solvent may not be suitable for Salpn. 2. Low temperature: The dissolution rate may be slow at ambient temperature. 3. Insufficient agitation: Lack of proper mixing can hinder the dissolution process.1. Solvent Selection: Refer to the solubility data table below. Salpn is generally soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For less polar or more polar solvents, consider using a co-solvent system. 2. Increase Temperature: Gently warm the solvent while stirring to increase the dissolution rate. Be cautious not to exceed the boiling point of the solvent or degrade the compound. 3. Enhance Agitation: Use a magnetic stirrer or vortex mixer to ensure thorough mixing. Sonication in an ultrasonic bath can also be an effective method to aid dissolution.
Precipitation occurs after initial dissolution. 1. Supersaturated solution: The initial concentration may be too high for the solvent at a given temperature. 2. Temperature change: A decrease in temperature can cause the compound to precipitate out of the solution. 3. Solvent evaporation: Loss of solvent over time can increase the concentration and lead to precipitation.1. Adjust Concentration: Prepare a less concentrated solution. If a higher concentration is required, a different solvent with higher solubilizing capacity should be chosen. 2. Maintain Temperature: If the solution was heated to dissolve the Salpn, maintain the temperature during handling and use, or allow it to cool to room temperature slowly to check for precipitation at the working concentration. 3. Minimize Evaporation: Keep the container tightly sealed to prevent solvent loss.
The solution is cloudy or forms a suspension. 1. Impurities in Salpn: The presence of insoluble impurities can lead to a cloudy appearance. 2. Partial dissolution: The compound may not be fully dissolved, resulting in fine particles suspended in the solvent. 3. Reaction with solvent: In rare cases, the solvent may react with Salpn, leading to the formation of an insoluble product.1. Purify Salpn: If impurities are suspected, purify the Salpn by recrystallization from a suitable solvent like ethanol. 2. Ensure Complete Dissolution: Use the techniques mentioned above (heating, agitation, sonication) to ensure the compound is fully dissolved. Filtration of the solution through a syringe filter (e.g., 0.45 µm PTFE) can remove any remaining particulates. 3. Check Solvent Compatibility: Ensure the chosen solvent is inert and of high purity.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound (Salpn) soluble?

A1: Salpn is reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] It is slightly soluble in ethanol and methanol.

Q2: Is Salpn soluble in water?

A2: Salpn is generally considered insoluble in water.

Q3: What is the best way to prepare a stock solution of Salpn?

A3: To prepare a stock solution, it is recommended to start with a solvent in which Salpn is highly soluble, such as DMSO or chloroform. Weigh the desired amount of Salpn and add the solvent incrementally while stirring or vortexing until the solid is completely dissolved. Gentle warming can be applied if necessary.

Q4: How does temperature affect the solubility of Salpn?

A4: Generally, the solubility of solids in liquids increases with temperature. Therefore, heating the solvent can help dissolve Salpn more effectively and potentially allow for the preparation of more concentrated solutions. However, it is important to be aware of the potential for precipitation upon cooling.

Q5: Can I use a co-solvent system to dissolve Salpn?

A5: Yes, if Salpn has limited solubility in a desired solvent, a co-solvent system can be employed. For example, a small amount of a good solvent like DMSO can be used to initially dissolve the Salpn, and then the solution can be diluted with the desired solvent. It is important to perform a small-scale test to ensure the compound remains in solution at the final concentration and solvent ratio.

Quantitative Solubility Data

SolventQualitative Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)      Soluble[1]
AcetoneSoluble[1]
MethanolSlightly Soluble
EthanolSlightly Soluble
WaterInsoluble

Experimental Protocols

Protocol for Dissolving this compound (Salpn)

This protocol outlines a general procedure for dissolving Salpn in an organic solvent.

Materials:

  • This compound (Salpn) solid

  • Selected organic solvent (e.g., DMSO, chloroform, dichloromethane)

  • Volumetric flask or vial

  • Magnetic stirrer and stir bar (or vortex mixer)

  • Spatula

  • Analytical balance

  • Optional: Heating plate, ultrasonic bath, syringe filter (0.45 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of Salpn using an analytical balance.

  • Solvent Addition: Transfer the weighed Salpn to a clean and dry volumetric flask or vial. Add a small amount of the selected solvent, enough to wet the solid.

  • Initial Mixing: Gently swirl the container or use a vortex mixer to create a slurry.

  • Dissolution:

    • Stirring: Place a magnetic stir bar in the container and place it on a magnetic stirrer. Stir the mixture until the solid is completely dissolved.

    • Heating (Optional): If the dissolution is slow, gently warm the mixture on a heating plate while stirring. Do not exceed the solvent's boiling point.

    • Sonication (Optional): Alternatively, place the container in an ultrasonic bath to aid dissolution.

  • Volume Adjustment: Once the Salpn is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Final Mixing: Mix the solution thoroughly to ensure homogeneity.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.45 µm syringe filter compatible with the solvent used.

Visualizations

Troubleshooting Workflow for Salpn Solubility Issues

start Start: Dissolving Salpn issue Issue Encountered? start->issue no_dissolve Compound not dissolving or dissolving slowly issue->no_dissolve Yes precipitate Precipitation after dissolution issue->precipitate Yes cloudy Solution is cloudy issue->cloudy Yes success Success: Clear Solution issue->success No action1 Action: - Check solvent choice - Increase temperature - Enhance agitation/sonicate no_dissolve->action1 action2 Action: - Lower concentration - Maintain temperature - Prevent solvent evaporation precipitate->action2 action3 Action: - Purify Salpn - Ensure complete dissolution - Filter solution cloudy->action3 action1->issue Re-evaluate action2->issue Re-evaluate action3->issue Re-evaluate

Caption: Troubleshooting workflow for Salpn solubility.

Relationship between Factors and Salpn Solubility

solubility Salpn Solubility factors Influencing Factors solubility->factors solvent Solvent Properties factors->solvent temp Temperature factors->temp purity Compound Purity factors->purity polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding increase_temp Increase temp->increase_temp increases solubility decrease_temp Decrease temp->decrease_temp decreases solubility high_purity High purity->high_purity improves solubility low_purity Low (Impurities) purity->low_purity hinders solubility polarity->solubility affects h_bonding->solubility affects increase_temp->solubility positively impacts decrease_temp->solubility negatively impacts high_purity->solubility positively impacts low_purity->solubility negatively impacts

Caption: Factors influencing Salpn solubility.

References

Technical Support Center: N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn) and its metal complexes under varying pH conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with salpn complexes.

Issue 1: Precipitation of the Ligand or Complex During Synthesis or pH Adjustment.

  • Question: I observed a precipitate forming while synthesizing my salpn metal complex or when adjusting the pH of the solution. What could be the cause and how can I resolve it?

  • Answer: Precipitation can occur for several reasons:

    • Low Ligand Solubility: The free salpn ligand (H₂salpn) has limited solubility in aqueous solutions.[1] In acidic conditions, the ligand may not be fully deprotonated, leading to precipitation. In strongly alkaline solutions, the sodium salt of the ligand might precipitate if the concentration is high.

      • Solution: Ensure the synthesis is carried out in a suitable solvent or a mixed-solvent system (e.g., ethanol-water, DMSO-water) to maintain the solubility of both the ligand and the complex.[2][3] For pH adjustments, consider using a buffer system and adding acid or base dropwise with vigorous stirring to avoid localized high concentrations.

    • Complex Insolubility: The synthesized metal complex itself might have low solubility in the chosen solvent system at a particular pH.

      • Solution: Characterize the solubility of your specific metal-salpn complex in different solvents and pH ranges. If the complex is intended for use in aqueous media, consider modifying the ligand structure to enhance water solubility.

    • Hydroxide Precipitation: At higher pH values, the metal ion may precipitate as a metal hydroxide.

      • Solution: The formation of the salpn complex is often in competition with metal hydroxide formation.[4] Ensure that the stability of the salpn complex is sufficient to prevent metal hydroxide precipitation at the desired pH. This can be predicted by comparing the stability constant of the salpn complex with the solubility product of the metal hydroxide.

Issue 2: Unexpected Color Changes or UV-Vis Spectral Shifts with pH Variation.

  • Question: The color of my metal-salpn complex solution changes unexpectedly when I alter the pH, and the UV-Vis spectrum shows significant shifts. What does this indicate?

  • Answer: Color changes and spectral shifts in response to pH are often indicative of changes in the coordination environment of the metal ion or structural changes in the ligand itself.[5][6]

    • Protonation/Deprotonation: The phenolic hydroxyl groups of the salpn ligand are pH-active.[1] Changes in pH will alter the protonation state of the ligand, which in turn affects the electronic properties of the complex and its color.

    • Ligand Hydrolysis: Schiff bases are susceptible to hydrolysis, especially under acidic or strongly basic conditions, breaking the imine (C=N) bond.[7][8] This decomposition of the ligand will lead to a loss of the original complex and the formation of new species with different spectral properties. Metal coordination generally enhances the stability of the Schiff base against hydrolysis.[9]

    • Formation of Different Complex Species: Depending on the pH, different stoichiometries of the metal-ligand complex may form (e.g., ML, ML₂, M(OH)L).[10] Each of these species will have a unique UV-Vis spectrum.

      • Troubleshooting Steps:

        • Systematic UV-Vis Study: Record the UV-Vis spectra of your complex solution at various pH points to map the spectral changes. This can help identify isosbestic points, which suggest an equilibrium between two species.

        • pH Titration: Perform a potentiometric titration to determine the pKa values of the ligand and the stability constants of the complex at different pH values.[1][10]

Issue 3: Inconsistent Experimental Results and Poor Reproducibility.

  • Question: I am getting inconsistent results in my experiments involving salpn complexes, particularly when studying their pH-dependent properties. How can I improve reproducibility?

  • Answer: Poor reproducibility in experiments with salpn complexes often stems from a few key factors:

    • Purity of Ligand and Reagents: Impurities in the salpn ligand, metal salts, or solvents can interfere with complex formation and stability.

      • Solution: Ensure the salpn ligand is pure. Recrystallization is a common purification method. Use analytical grade reagents and high-purity solvents.

    • Atmospheric CO₂: In alkaline solutions, atmospheric carbon dioxide can dissolve to form carbonic acid, which will lower the pH of the solution over time.

      • Solution: When working with alkaline solutions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO₂.

    • Temperature Control: Complex formation and stability can be temperature-dependent.

      • Solution: Maintain a constant temperature throughout your experiments using a water bath or a temperature-controlled reaction block.[11]

    • Ionic Strength: The ionic strength of the solution can affect the activity of ions and thus the measured stability constants.

      • Solution: Maintain a constant ionic strength in your solutions by using a background electrolyte such as KNO₃ or NaClO₄.[9][12]

Frequently Asked Questions (FAQs)

Q1: How is the this compound (salpn) ligand synthesized?

A1: The salpn ligand is typically synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane.[7] The reaction is often carried out in an alcohol solvent like ethanol or methanol, and may be heated to drive the reaction to completion. The product, a yellow crystalline solid, can then be isolated by filtration.

Q2: What is the general trend for the stability of salpn complexes with different transition metals?

A2: For divalent transition metal ions, the stability of Schiff base complexes, including those with salpn, often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] Therefore, copper(II) complexes of salpn are generally among the most stable.[9]

Q3: How does pH affect the stability of the salpn ligand itself?

A3: The salpn ligand is a Schiff base and is susceptible to hydrolysis of the imine bond. The rate of hydrolysis is pH-dependent. In strongly acidic solutions, the imine nitrogen can be protonated, making the imine carbon more susceptible to nucleophilic attack by water. In neutral to mildly alkaline solutions, the ligand is generally more stable. Under strongly alkaline conditions, the hydrolysis rate can also increase.

Q4: What is the role of metal coordination in the stability of the salpn ligand?

A4: Coordination to a metal ion significantly stabilizes the salpn ligand against hydrolysis.[9] The metal ion holds the ligand in a rigid conformation, making the imine bond less accessible to water molecules. This is particularly true for complexes with high stability constants, such as those with Cu(II).

Q5: At what pH range are salpn metal complexes typically most stable?

A5: The optimal pH for the stability of a salpn metal complex depends on the specific metal ion. Generally, these complexes are most stable in the neutral to mildly alkaline pH range. In strongly acidic solutions (e.g., pH < 3), the complex may dissociate due to protonation of the ligand. In strongly alkaline solutions (e.g., pH > 11), the complex may be susceptible to base-catalyzed hydrolysis or the metal ion may precipitate as a hydroxide. For instance, some Schiff base complexes have been observed to be unstable below pH 2 but stable at pH 8.[6]

Data Presentation

Table 1: Stability Constants (log β) of Metal Complexes with Schiff Base Ligands

Metal IonLigandStoichiometry (M:L)log βpHSolvent SystemReference
Cu(II)Salicylidene aminoguanidine1:1[CuL]⁺-30% DMSO/H₂O[2]
Fe(II)Salicylidene aminoguanidine1:1[FeL]⁺-30% DMSO/H₂O[2]
Fe(III)Salicylidene aminoguanidine1:2[FeL₂]⁺-30% DMSO/H₂O[2]
Cr(III)N-salicylidene-aniline1:214.40-Not specified[13]
Mn(II)N-salicylidene-aniline1:13.40-Not specified[13]
Co(II)N-salicylidene-aniline1:14.30-Not specified[13]
Ni(II)N-salicylidene-aniline1:14.36-Not specified[13]
Cu(II)N-salicylidene-aniline1:211.90-Not specified[13]
Zn(II)N-salicylidene-aniline1:14.70-Not specified[13]
Cd(II)N-salicylidene-aniline1:13.71-Not specified[13]
Cu(II)2,2'-bipyridine1:23.51 x 10³ (K value)-Not specified[11]
Ni(II)2,2'-bipyridine1:23.30 x 10³ (K value)-Not specified[11]
Co(II)2,2'-bipyridine1:22.88 x 10³ (K value)-Not specified[11]

Note: This table provides examples of stability constants for various Schiff base complexes. The stability of a specific metal-salpn complex will depend on the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂salpn)

  • Reactants: Salicylaldehyde (2.0 mmol), 1,3-diaminopropane (1.0 mmol).

  • Solvent: Ethanol or Methanol (approximately 25 mL).

  • Procedure: a. Dissolve 1,3-diaminopropane in the alcohol solvent in a round-bottom flask. b. Add the salicylaldehyde dropwise to the diamine solution while stirring. c. A yellow precipitate should form. d. Reflux the mixture for 1-2 hours to ensure the reaction goes to completion. e. Cool the mixture to room temperature and then in an ice bath to maximize precipitation. f. Collect the yellow crystalline product by vacuum filtration. g. Wash the product with cold ethanol to remove any unreacted starting materials. h. Dry the purified H₂salpn ligand in a desiccator.

Protocol 2: pH-Metric Titration for Determination of Stability Constants

  • Reagents:

    • Standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Solution of the salpn ligand of known concentration.

    • Solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.

    • Background electrolyte solution (e.g., 1.0 M KNO₃) to maintain constant ionic strength.

  • Procedure: a. Calibrate a pH meter with standard buffer solutions. b. Prepare a titration vessel containing a known volume of the ligand solution, the metal salt solution (at a specific metal-to-ligand ratio, e.g., 1:1 or 1:2), and the background electrolyte. c. Titrate the solution with the standardized strong base, recording the pH value after each addition of a small, known volume of the base. d. To determine the ligand's protonation constants, perform a separate titration of the ligand solution in the absence of the metal ion. e. Plot the pH versus the volume of base added to generate titration curves. f. Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.[1]

Protocol 3: Spectrophotometric Study of Complex Stability as a Function of pH

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • Stock solution of the metal-salpn complex in a suitable solvent.

    • A series of buffer solutions covering the desired pH range.

  • Procedure: a. Prepare a series of solutions containing a constant concentration of the metal-salpn complex and different buffer solutions to achieve a range of pH values. b. Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm). c. Plot the absorbance at a specific wavelength (λ_max of the complex) as a function of pH. d. Analyze the changes in the spectra to identify the pH ranges where different species exist and to observe any degradation of the complex.[5][14]

Visualizations

Experimental_Workflow_pH_Stability cluster_synthesis Synthesis & Characterization cluster_stability_study pH Stability Assessment cluster_analysis Data Analysis Synthesis Synthesize Metal-salpn Complex Characterization Characterize Complex (FTIR, NMR, etc.) Synthesis->Characterization Prep_Solutions Prepare Solutions at various pH values Characterization->Prep_Solutions Use characterized complex UV_Vis UV-Vis Spectroscopy Prep_Solutions->UV_Vis Potentiometry Potentiometric Titration Prep_Solutions->Potentiometry Spectral_Analysis Analyze Spectral Changes (Abs vs. pH) UV_Vis->Spectral_Analysis Calc_Constants Calculate Stability Constants (log β) Potentiometry->Calc_Constants Conclusion Determine pH Stability Range Spectral_Analysis->Conclusion Calc_Constants->Conclusion

Caption: Workflow for assessing the pH stability of metal-salpn complexes.

pH_Effects_on_Salpn_Complex cluster_acidic Low pH (Acidic) cluster_alkaline High pH (Alkaline) Complex Stable Metal-salpn Complex (M-L) Protonation Ligand Protonation (H₂L²⁺) Complex->Protonation H⁺ Hydroxide_Formation Metal Hydroxide Precipitation (M(OH)n) Complex->Hydroxide_Formation OH⁻ Hydrolysis_Base Base-Catalyzed Ligand Hydrolysis Complex->Hydrolysis_Base OH⁻ Dissociation Complex Dissociation Protonation->Dissociation Hydrolysis_Acid Acid-Catalyzed Ligand Hydrolysis Dissociation->Hydrolysis_Acid

Caption: Factors affecting salpn complex stability at different pH values.

References

Technical Support Center: Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a Schiff base condensation reaction. It involves the reaction of two equivalents of salicylaldehyde with one equivalent of 1,3-propanediamine. The reaction typically takes place in a suitable solvent, such as ethanol, and may be heated to drive the condensation.[1]

Q2: What are the most common side reactions to be aware of during this synthesis?

The two most prevalent side reactions are:

  • Formation of the mono-Schiff base: This occurs when only one of the amine groups on 1,3-propanediamine reacts with a molecule of salicylaldehyde. This is often due to an incorrect stoichiometric ratio of reactants or insufficient reaction time.

  • Hydrolysis of the imine bond: The imine (C=N) bonds in the final product can be susceptible to hydrolysis, breaking down the molecule back into salicylaldehyde and 1,3-propanediamine, especially in the presence of water.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials (salicylaldehyde and 1,3-propanediamine), you can observe the disappearance of the reactants and the appearance of the product spot. The product is a yellow crystalline solid.[2]

Q4: What are the expected spectroscopic signatures for the final product?

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the salicylaldehyde rings, the methylene protons of the propane backbone, and a key signal for the imine proton (CH=N). The phenolic -OH proton will also be present.

  • IR Spectroscopy: A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N imine stretch. The absence of a strong C=O stretch from salicylaldehyde and the presence of a broad O-H stretch from the phenolic groups are also key indicators of product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or the mono-Schiff base intermediate.- Ensure a strict 2:1 molar ratio of salicylaldehyde to 1,3-propanediamine. - Increase the reaction time or temperature. Refluxing in ethanol for several hours is a common practice.[1] - Use a Dean-Stark apparatus to remove the water formed during the condensation, which drives the equilibrium towards the product.
Hydrolysis of the Product: The presence of excess water in the reaction mixture or during workup can lead to the breakdown of the imine bonds.- Use anhydrous solvents. - Minimize exposure to atmospheric moisture. - During workup, use dry solvents for washing and extraction.
Product is an Oil or Gummy Solid, Not Crystalline Presence of Impurities: The primary impurity is often the mono-Schiff base, which can interfere with crystallization. Unreacted salicylaldehyde can also contribute to this issue.- Purification: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective.[1] The desired bis-Schiff base is typically less soluble than the mono-Schiff base intermediate. - Washing: Thoroughly wash the crude product with a solvent in which the impurities are soluble but the product is not. Cold ethanol can be effective for this.[1]
Broad or Unresolved NMR Peaks Presence of Paramagnetic Impurities: Trace metal impurities can cause broadening of NMR signals.- Use high-purity starting materials and solvents. - If metal contamination is suspected, consider washing the product with a chelating agent solution, followed by thorough rinsing with deionized water and a dry solvent.
Equilibrium Between Tautomers: In some solvents, there can be an equilibrium between different tautomeric forms of the Schiff base, leading to peak broadening.- Try acquiring the NMR spectrum in a different deuterated solvent.
Unexpected Color of the Product Oxidation: Salicylaldehyde and related phenolic compounds can be susceptible to oxidation, which can lead to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled salicylaldehyde.

Experimental Protocols

General Synthesis of this compound

A widely adopted method for this synthesis involves the following steps:

  • Dissolution of Reactants: Dissolve salicylaldehyde (2.0 equivalents) in a minimal amount of absolute ethanol. In a separate flask, dissolve 1,3-propanediamine (1.0 equivalent) in absolute ethanol.

  • Reaction: Slowly add the 1,3-propanediamine solution to the salicylaldehyde solution with constant stirring.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Isolation: After cooling the reaction mixture to room temperature, a yellow precipitate should form. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from an ethanol/water mixture (e.g., 9:1 v/v).[1]

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the process and potential pitfalls, the following diagrams illustrate the synthesis pathway, the formation of the primary side product, and a general troubleshooting workflow.

Synthesis_Pathway cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde (2 eq) Product This compound Salicylaldehyde->Product Propanediamine 1,3-Propanediamine (1 eq) Propanediamine->Product Ethanol Ethanol Reflux Reflux

Caption: General synthesis pathway for this compound.

Side_Reaction Salicylaldehyde_1 Salicylaldehyde (1 eq) Mono_Schiff Mono-Schiff Base Intermediate Salicylaldehyde_1->Mono_Schiff Propanediamine_1 1,3-Propanediamine (1 eq) Propanediamine_1->Mono_Schiff Bis_Schiff Bis-Schiff Base (Desired Product) Mono_Schiff->Bis_Schiff Incomplete Reaction Salicylaldehyde_2 Salicylaldehyde (1 eq) Salicylaldehyde_2->Bis_Schiff

Caption: Formation of the mono-Schiff base as a primary side product.

Troubleshooting_Workflow Start Synthesis Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Check Stoichiometry - Increase Time/Temp - Remove Water Check_Yield->Optimize_Conditions Yes Purify Purification: - Recrystallization - Washing Check_Purity->Purify Yes Success Pure Product, Good Yield Check_Purity->Success No Optimize_Conditions->Start Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

troubleshooting low catalytic efficiency of metal-salpn complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic efficiency with metal-salen complexes.

Troubleshooting Guides

This section offers a question-and-answer format to directly address common issues encountered during experiments.

Issue 1: My metal-salen catalyzed reaction is showing low or no conversion.

  • Question: What are the initial checks I should perform if my reaction has stalled or is showing poor conversion?

    • Answer:

      • Catalyst Integrity: Confirm the identity and purity of your metal-salen complex using techniques like NMR, Mass Spectrometry, and Elemental Analysis. Impurities from the synthesis, such as unreacted ligands or residual salts, can inhibit catalysis.[1]

      • Reagent Purity: Ensure the purity of your substrates, solvents, and any additives. Trace impurities can act as poisons to the catalyst.

      • Reaction Conditions: Double-check the reaction temperature, pressure, and atmosphere (e.g., inert atmosphere if the catalyst is air-sensitive).

      • Stoichiometry: Verify the correct molar ratios of catalyst, substrate, and any co-catalysts or reagents.

  • Question: Could the metal center of my catalyst be the problem?

    • Answer: Yes, the oxidation state and coordination environment of the metal are critical for catalytic activity.

      • Incorrect Oxidation State: For many reactions, a specific oxidation state of the metal is required (e.g., Co(III) in hydrolytic kinetic resolution).[2] An inactive oxidation state, such as Co(II), can be a reason for low efficiency.[2] Consider pre-treating the catalyst to ensure it is in the active oxidation state.

      • Metal Leaching: In heterogeneous systems, leaching of the metal from the support can lead to a loss of active sites. Analyze the reaction mixture for traces of the metal.

      • Metal Exchange: Although generally stable, exchange between metals in solution can occur under certain conditions, leading to a less active catalyst.[3]

  • Question: How does the salen ligand itself affect catalytic efficiency?

    • Answer: The structure and conformation of the salen ligand play a crucial role in catalysis.

      • Ligand Decomposition: Under harsh reaction conditions, the salen ligand may degrade. Analyze the post-reaction mixture for signs of ligand decomposition.

      • Conformational Isomers: Salen complexes can exist in different conformations, such as "stepped" or "umbrella" conformations.[3][4] The equilibrium between these conformers can be influenced by the solvent and ancillary ligands, and only one conformation may be catalytically active.

      • Substituent Effects: The electronic and steric properties of substituents on the salicylaldehyde and diamine backbone can significantly impact the catalyst's activity and selectivity.[5][6] Bulky substituents near the coordination site can prevent dimerization and enhance catalytic activity.[5]

Issue 2: My asymmetric reaction is showing low enantioselectivity.

  • Question: What factors could be leading to poor stereocontrol in my reaction?

    • Answer:

      • Chiral Purity of the Ligand: Verify the enantiomeric purity of the chiral diamine used to synthesize the salen ligand.

      • Catalyst Conformation: The stereochemical outcome is highly dependent on the conformation of the metal-salen complex. The presence of coordinating solvents or additives can alter this conformation.[3]

      • Bimetallic vs. Monometallic Mechanism: Some reactions proceed through a cooperative bimetallic mechanism.[2][7] If the reaction conditions favor a less selective monometallic pathway, enantioselectivity will be compromised. The nature of the counterion can influence which pathway is dominant.[7]

      • Racemization of Product: Ensure that the product is not racemizing under the reaction or workup conditions.

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my metal-salen complex?

A1: Solubility can often be improved by introducing appropriate substituents onto the salen ligand. For example, long alkyl chains or tert-butyl groups on the salicylaldehyde rings can enhance solubility in non-polar organic solvents.[5]

Q2: My catalyst appears to be deactivating over time. What are the common deactivation pathways?

A2: Common deactivation mechanisms include:

  • Change in Metal Oxidation State: The active metal center can be reduced or oxidized to an inactive state during the reaction. For instance, the active Co(III)-salen complex can be reduced to an inactive Co(II)-salen species.[2]

  • Counterion Addition: The counterion of the metal complex can sometimes react with the substrate, leading to catalyst deactivation. This has been observed in the hydrolytic kinetic resolution of epoxides where the acetate counterion adds to the epoxide.[2]

  • Formation of Inactive Dimers or Oligomers: Catalytically active monomeric species can dimerize or oligomerize to form less active or inactive species. Bulky substituents on the salen ligand can help prevent this.[5]

  • Strong Product Inhibition: The product of the reaction may coordinate strongly to the metal center, preventing substrate binding and further turnover.

  • Poisoning: Trace impurities in the reagents or solvents can act as poisons by irreversibly binding to the catalytic sites.[8]

Q3: What is the role of axial ligands and co-catalysts?

A3: Axial ligands and co-catalysts can significantly influence the catalytic activity.

  • Axial Ligands: Coordinating axial ligands can modify the Lewis acidity and the steric environment of the metal center, which in turn affects the catalyst's activity and selectivity.[3] In some cases, a coordinating base is required to activate the catalyst.[3]

  • Co-catalysts: Certain reactions require a co-catalyst to facilitate a key step in the catalytic cycle. For example, in the synthesis of cyclic carbonates from CO2 and epoxides, a quaternary phosphonium salt can act as a co-catalyst alongside a bifunctional cobalt-salen complex.[9]

Q4: Can the method of catalyst preparation affect its performance?

A4: Absolutely. The synthetic route used to prepare the metal-salen complex is crucial. Different methods can lead to variations in purity and the presence of residual species that can alter catalytic performance. For instance, when synthesizing the complex in situ, the choice of metal precursor and reaction conditions is critical.[1] It is important to fully characterize the complex before use.

Data Summary

Table 1: Influence of Counterion on the Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin Catalyzed by Co(III)-salen Complexes

Counterion (X) in (R,R)-Co(III)-salen-XReaction PathwayCatalyst RecyclabilityReference
OAcPrimarily MonometallicLow[7]
OTsBimetallic and MonometallicModerate[7]
BF4Primarily BimetallicHigh[7]
SbF6Primarily BimetallicHigh[7]

Note: This table summarizes the general trends observed. Quantitative data on reaction rates and enantioselectivity can be found in the cited literature.

Experimental Protocols

Protocol 1: General Synthesis of a Chiral Metal-Salen Complex

This protocol describes a general method for the synthesis of chiral metal(II) salen complexes.

  • Ligand Synthesis:

    • Dissolve 2 equivalents of the desired substituted salicylaldehyde in a suitable solvent (e.g., ethanol, methanol).

    • Add 1 equivalent of a chiral diamine (e.g., (1R,2R)-(-)-1,2-cyclohexanediamine) to the solution.

    • Reflux the mixture for 1-2 hours. The formation of the Schiff base ligand is often indicated by a color change.

    • Allow the solution to cool to room temperature. The ligand may precipitate and can be collected by filtration.

  • Complexation:

    • Dissolve the synthesized salen ligand in a suitable solvent under an inert atmosphere.

    • Add a solution of 1 equivalent of the desired metal(II) salt (e.g., Co(OAc)₂, Ni(OAc)₂) in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • The metal-salen complex will often precipitate from the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

  • Characterization:

    • Characterize the synthesized complex using standard analytical techniques such as NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Catalytic Efficiency Start Low Catalytic Efficiency Observed Check_Purity Verify Purity of Catalyst, Substrates, and Solvents Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Conditions Confirm Reaction Conditions (Temp, Pressure, Atmosphere) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Stoichiometry Verify Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Purity_OK->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Purity_OK->Purify_Reagents No Conditions_OK->Check_Stoichiometry Yes Adjust_Conditions Adjust Reaction Conditions Conditions_OK->Adjust_Conditions No Investigate_Catalyst Investigate Catalyst-Specific Issues Stoichiometry_OK->Investigate_Catalyst Yes Correct_Stoichiometry Correct Molar Ratios Stoichiometry_OK->Correct_Stoichiometry No Metal_Issues Metal Center Problems? (Oxidation State, Leaching) Investigate_Catalyst->Metal_Issues Ligand_Issues Ligand Problems? (Decomposition, Conformation) Investigate_Catalyst->Ligand_Issues Deactivation_Issues Catalyst Deactivation? (Dimerization, Poisoning) Investigate_Catalyst->Deactivation_Issues Purify_Reagents->Check_Purity Adjust_Conditions->Check_Conditions Correct_Stoichiometry->Check_Stoichiometry

Caption: A workflow diagram for troubleshooting low catalytic efficiency.

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways Active_Catalyst Active Metal-Salen Complex Inactive_Oxidation_State Inactive Metal Oxidation State Active_Catalyst->Inactive_Oxidation_State Redox Process Counterion_Addition_Product Product of Counterion Addition to Substrate Active_Catalyst->Counterion_Addition_Product Side Reaction Inactive_Dimer Inactive Dimer/ Oligomer Active_Catalyst->Inactive_Dimer Dimerization Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Impurity Binding Product_Inhibition Product-Inhibited Complex Active_Catalyst->Product_Inhibition Strong Product Coordination

Caption: Potential deactivation pathways for metal-salen catalysts.

References

method refinement for consistent synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the consistent synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine. This resource offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and comparative data to refine your synthetic methodology.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis of this compound, providing practical solutions to streamline your experimental workflow.

Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this Schiff base condensation can stem from several factors. The reaction is an equilibrium process, so driving it towards product formation is key. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using the correct stoichiometric ratio of salicylaldehyde to 1,3-propanediamine (2:1 molar ratio). A slight excess of the more volatile starting material, salicylaldehyde, can sometimes be used to drive the reaction forward.

  • Presence of Water: The formation of this compound involves the elimination of two molecules of water. If water is not effectively removed, it can hydrolyze the imine bonds of the product, shifting the equilibrium back to the reactants.

    • Solution: Conduct the reaction in a solvent that allows for the azeotropic removal of water, such as toluene, using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[1]

  • Improper pH: The reaction rate can be pH-dependent. While typically not requiring a catalyst, a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can sometimes accelerate the reaction. However, strongly acidic conditions should be avoided as they can lead to the protonation of the amine, rendering it non-nucleophilic.

Question: The product precipitates from the reaction mixture, but it appears oily or impure. How can I obtain a clean, crystalline product?

Answer: The isolation of a pure, crystalline product can be challenging. Here are some purification strategies:

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Solvent Selection: Choose a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a frequently used solvent for recrystallization.[1] In some cases, a mixed solvent system, such as ethanol-water or chloroform-hexane, may be necessary to induce crystallization.

  • Washing: After filtration, wash the crude product with a cold solvent in which the desired product is insoluble but the impurities are soluble. Cold ethanol is often a good choice.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Question: How can I monitor the progress of the reaction to determine when it is complete?

Answer: Monitoring the reaction progress is crucial to avoid unnecessarily long reaction times or premature work-up.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the disappearance of the starting materials (salicylaldehyde and 1,3-propanediamine) and the appearance of the product spot. Use an appropriate solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light.

  • Spectroscopic Methods: For more quantitative analysis, techniques like ¹H NMR or IR spectroscopy can be used on aliquots taken from the reaction mixture to track the formation of the characteristic imine (-CH=N-) bond.

Quantitative Data Summary

The following table summarizes typical experimental conditions and reported yields for the synthesis of this compound and similar Schiff bases. This data is intended to provide a comparative overview to aid in method refinement.

Reactants (Molar Ratio)SolventTemperature (°C)Reaction Time (h)CatalystYield (%)Reference
Salicylaldehyde : 1,3-Propanediamine (2:1)EthanolReflux6NoneNot specified, but successful synthesis reported[1]
Salicylaldehyde : 1,2-Propanediamine (2:1)Toluene30-600.5-1Ester compound>98Patent CN114105812B
General Aldehyde : Amine (1:1)Ethanol252NoneHighGeneral Procedure
General Aldehyde : Amine (1:1)MethanolReflux3-4Acetic Acid (catalytic)Good to ExcellentGeneral Procedure

Detailed Experimental Protocol

This protocol provides a refined method for the synthesis of this compound, incorporating best practices for achieving a high yield and purity.

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Propanediamine (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (2.0 mmol, 0.244 g) in 15 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution of salicylaldehyde, add 1,3-propanediamine (1.0 mmol, 0.074 g) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of this compound should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold absolute ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its identity and purity. The expected melting point is around 59-61 °C.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_sal Dissolve Salicylaldehyde in Ethanol add_amine Add 1,3-Propanediamine dissolve_sal->add_amine Stirring reflux Reflux for 4-6h add_amine->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc cool Cool to RT monitor_tlc->cool Reaction Complete filtrate Filter & Wash with cold Ethanol cool->filtrate dry Dry Product filtrate->dry characterize Characterize (MP, NMR, IR) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Low Yield check_purity Is the product impure? start->check_purity Impure water_removal Action: Remove Water (Dean-Stark/Drying Agent) check_equilibrium->water_removal Yes adjust_stoichiometry Action: Adjust Stoichiometry (slight excess of aldehyde) check_equilibrium->adjust_stoichiometry Yes optimize_temp_time Action: Optimize Temp/Time (Reflux longer) check_equilibrium->optimize_temp_time Yes recrystallize Action: Recrystallize (e.g., from Ethanol) check_purity->recrystallize Yes column_chrom Action: Column Chromatography (Silica gel) recrystallize->column_chrom Still Impure

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Overcoming Interference in Fluorescent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorescent metal ion detection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and overcoming interference during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your fluorescent metal ion detection experiments.

Issue 1: High background fluorescence obscuring the signal.

Question: I am observing a very high background signal in my experiment, making it difficult to detect the specific signal from my metal ion probe. What could be the cause and how can I fix it?

Answer: High background fluorescence is a common issue that can arise from several sources. Here’s a step-by-step guide to troubleshoot and mitigate this problem:

  • Identify the Source of Autofluorescence:

    • Unlabeled Control: The first step is to determine if the background is coming from your sample itself (autofluorescence). Prepare a control sample without the fluorescent probe and observe it under the microscope using the same settings as your experiment. Significant fluorescence in this control indicates sample autofluorescence.[1][2]

    • Media and Reagents: Cell culture media containing phenol red or fetal bovine serum (FBS) can be fluorescent.[2] Consider using a medium with low autofluorescence, like FluoroBrite, or reducing the serum concentration.[3] Also, check if any of your buffers or other reagents are contributing to the background.

  • Strategies to Reduce Autofluorescence:

    • Switch to Red-Shifted Dyes: Autofluorescence from biological molecules is often strongest in the blue-green region of the spectrum (350-550 nm).[4] Using fluorescent probes that excite and emit in the far-red or near-infrared range (>650 nm) can often eliminate this interference.[4]

    • Optimize Fixation Method: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence.[5] Try using an organic solvent like ice-cold methanol or ethanol for fixation.[1][2] If aldehyde fixation is necessary, keep the incubation time to a minimum.[5]

    • Chemical Quenching: Certain reagents can be used to quench autofluorescence. For example, Sudan Black B can be effective against lipofuscin-induced autofluorescence.[5] Sodium borohydride has also been used to reduce formalin-induced autofluorescence, though its effects can be variable.[5]

    • Photobleaching: Before adding your fluorescent probe, you can intentionally expose your sample to high-intensity light to "bleach" the endogenous fluorophores.[6]

  • Instrumental Adjustments:

    • Spectral Unmixing: If your imaging system has this capability, spectral unmixing algorithms can computationally separate the emission spectrum of your probe from the broader spectrum of autofluorescence.

    • Confocal Microscopy: Using a confocal microscope with a tightly controlled pinhole can help reject out-of-focus light, which can contribute to background haze.

Issue 2: My fluorescent probe is responding to other metal ions, not just my target.

Question: My probe is supposed to be selective for a specific metal ion, but I'm seeing a fluorescent response with other metal ions as well. How can I improve the selectivity of my assay?

Answer: Interference from non-target metal ions is a critical challenge in fluorescent sensing. Here are several strategies to enhance the selectivity of your probe:

  • Optimize Ligand Design: The selectivity of a fluorescent probe is fundamentally determined by the design of its ligand, which is the part of the molecule that binds to the metal ion. A well-designed ligand will have a high binding affinity and a specific coordination geometry for the target ion.[7]

  • Employ Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from binding to your fluorescent probe.[7]

    • Example: Cyanide can be used to mask Cu²⁺ and Cd²⁺ when targeting Ca²⁺.[7] Triethanolamine is a common masking agent for trivalent ions like Fe³⁺ and Al³⁺.[7] Phytic acid has been used to mask the presence of Pb²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Cr³⁺, Al³⁺, and Fe³⁺.[8][9]

  • pH Adjustment: The binding affinity of a ligand to a metal ion can be highly dependent on the pH of the solution.[7] By carefully adjusting the pH, you can often create conditions where the probe selectively binds to the target ion while minimizing interactions with interfering ions.[7]

  • Utilize "Turn-on" Probes: "Turn-on" fluorescent probes, where fluorescence is enhanced upon binding the target ion, can sometimes offer better selectivity and lower background signals compared to "turn-off" probes where fluorescence is quenched.[7]

  • Competitive Displacement Assays: In some cases, a less selective but highly fluorescent probe can be used in combination with a selective, non-fluorescent ligand. The target metal ion displaces the fluorescent probe from the ligand, leading to a change in fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and how can I prevent it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a loss of fluorescence.[10] This can be a significant problem in fluorescence microscopy, especially during time-lapse imaging.[10]

To minimize photobleaching:

  • Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[11][12]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.[11][12][13] These reagents scavenge for reactive oxygen species that cause photobleaching.

  • Choose Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching than others.[10]

  • Image with a More Sensitive Camera: A more sensitive camera can detect weaker signals, allowing you to use lower excitation light levels.

Q2: My fluorescence signal is very weak. What are the possible causes and solutions?

A2: A weak fluorescence signal can be due to several factors:

  • Suboptimal Probe Concentration: Ensure you are using the probe at its optimal concentration. Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching.[7]

  • Incorrect Excitation/Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your specific fluorescent probe.[7]

  • Environmental Quenching: Components in your sample matrix can quench fluorescence. Consider sample purification or dilution to mitigate these effects.[7]

  • Photobleaching: As discussed above, prolonged exposure to excitation light can lead to a loss of signal.[10]

  • Low Target Concentration: The concentration of the metal ion in your sample may be below the detection limit of your probe.

Q3: How do I determine the limit of detection (LOD) for my fluorescent probe?

A3: The limit of detection (LOD) is typically determined from fluorescence titration data. The LOD is calculated using the formula: LOD = 3σ / k , where:

  • σ is the standard deviation of the blank measurement (the fluorescence of the probe without the metal ion).[14][15]

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).[14][15][16]

To determine the LOD, you will need to perform a fluorescence titration by measuring the fluorescence intensity of your probe at various low concentrations of the target metal ion.

Quantitative Data

Table 1: Comparison of Fluorescent Probes for Copper (Cu²⁺) Detection

ProbeLimit of Detection (LOD)Linear RangeSignaling MechanismReference
J60.592 µM0-10 µMTurn-on Fluorescence[17]
J70.977 µMNot specifiedTurn-on Fluorescence[17]
RDC0.12 µM0.4-20 µMTurn-on Fluorescence[18][19]
B@Y-CQDs0.73 µM7-15 µMRatiometric[16]

Table 2: Common Masking Agents for Interfering Metal Ions

Masking AgentInterfering Ions MaskedTarget Ion ExampleReference
Cyanide (CN⁻)Cu²⁺, Cd²⁺Ca²⁺[7]
TriethanolamineFe³⁺, Al³⁺Various[7]
Phytic AcidPb²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Cr³⁺, Al³⁺, Fe³⁺Hg²⁺[8][9]

Experimental Protocols

Protocol 1: Using Masking Agents to Improve Selectivity

This protocol outlines the general steps for using a masking agent to reduce interference from non-target metal ions.

Materials:

  • Fluorescent probe stock solution

  • Target metal ion stock solution

  • Interfering metal ion stock solution(s)

  • Masking agent stock solution

  • Appropriate buffer solution

  • Fluorometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of samples in your buffer solution.

  • Add the fluorescent probe to each sample at a constant final concentration.

  • To the relevant samples, add the interfering metal ion(s) at a concentration expected in your experiment.

  • Add the masking agent to the samples containing the interfering ion(s). The concentration of the masking agent should be optimized to effectively chelate the interfering ions without affecting the detection of the target ion.

  • Allow sufficient time for the masking agent to complex with the interfering ions (e.g., 5-10 minutes).[7]

  • Add the target metal ion to the appropriate samples.

  • Measure the fluorescence at the optimal excitation and emission wavelengths for your probe.

  • Analyze the data by comparing the fluorescence response to the target ion in the presence and absence of the interfering ion and the masking agent.

Protocol 2: Correcting for Autofluorescence

This protocol describes a method to correct for background autofluorescence in your sample.

Materials:

  • Your biological sample

  • Fluorescent metal ion probe

  • Imaging system (e.g., fluorescence microscope with appropriate filters)

  • Image analysis software

Procedure:

  • Acquire an image of your unstained sample (autofluorescence control) using the same imaging parameters (excitation/emission wavelengths, exposure time, gain) as your experiment.

  • Acquire an image of your sample stained with the fluorescent probe.

  • In your image analysis software, subtract the autofluorescence image from the stained image. This can be done on a pixel-by-pixel basis.

  • The resulting image will show the specific fluorescence signal from your probe with the background autofluorescence removed.

Note: This method assumes that the autofluorescence is additive and does not change upon addition of the probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis start Start sample Prepare Sample (e.g., cells, tissue) start->sample control Prepare Unlabeled Control start->control add_probe Add Fluorescent Metal Ion Probe sample->add_probe acquire_control Acquire Image of Unlabeled Control control->acquire_control incubate Incubate add_probe->incubate acquire_stained Acquire Image of Stained Sample incubate->acquire_stained subtract_bg Subtract Background (Autofluorescence Correction) acquire_stained->subtract_bg acquire_control->subtract_bg quantify Quantify Signal subtract_bg->quantify end End quantify->end

Caption: Workflow for fluorescent metal ion detection with autofluorescence correction.

signaling_pathway cluster_probe Fluorescent Probe cluster_metal Metal Ions cluster_masking Masking Agent cluster_response Fluorescence Response probe Fluorescent Probe (Low Fluorescence) high_fluorescence High Fluorescence (Signal) probe->high_fluorescence Binds target_ion Target Metal Ion interfering_ion Interfering Metal Ion masking_agent Masking Agent interfering_ion->masking_agent Forms Complex no_response No Fluorescence Change interfering_ion->no_response Blocked from Binding Probe

Caption: Mechanism of a masking agent in selective fluorescent metal ion detection.

troubleshooting_logic start Problem: High Background Fluorescence check_autofluorescence Is it Autofluorescence? start->check_autofluorescence check_reagents Are Media/Reagents Fluorescent? check_autofluorescence->check_reagents No solution_red_dyes Switch to Red-Shifted Dyes check_autofluorescence->solution_red_dyes Yes solution_media Use Low-Fluorescence Media/Reagents check_reagents->solution_media Yes end Problem Solved check_reagents->end No solution_fixation Optimize Fixation Method solution_red_dyes->solution_fixation solution_quenching Use Chemical Quenching Agent solution_fixation->solution_quenching solution_quenching->end solution_media->end

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Scale-Up Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn) for industrial applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflow diagrams to address common challenges encountered during large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of Salpn.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The condensation reaction is an equilibrium. Water, a byproduct, can drive the reaction in reverse.- Water Removal: Implement azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene. - Dehydrating Agents: For smaller industrial batches, consider the use of molecular sieves, though this can complicate solid handling. - Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess of the less expensive reactant (typically 1,3-propanediamine) can push the equilibrium towards the product.
Sub-optimal Temperature: The reaction rate is temperature-dependent.- Temperature Optimization: While the reaction can proceed at room temperature, industrial-scale synthesis often benefits from heating to reflux to decrease reaction time. Monitor for potential side reactions at elevated temperatures.
Impure Reactants: Purity of salicylaldehyde and 1,3-propanediamine is crucial.- Quality Control: Ensure reactants meet specifications before use. Impurities can lead to side reactions and lower yield.
Product Discoloration (Darkening) Oxidation: The product or intermediates may be sensitive to air, especially at elevated temperatures.- Inert Atmosphere: Conduct the reaction and any subsequent handling under an inert atmosphere (e.g., nitrogen).
Side Reactions: Prolonged heating can lead to the formation of colored byproducts.- Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time and avoid prolonged heating after completion.
Difficulty in Product Isolation/Purification "Oiling Out": The product may separate as an oil instead of a crystalline solid, making filtration difficult.- Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures to promote crystallization. Ethanol or methanol are common choices.[1][2] - Controlled Cooling: Implement a controlled cooling profile to encourage the formation of well-defined crystals. - Seeding: Introduce a small amount of pure Salpn crystals to the cooled solution to initiate crystallization.
Fine Particles Clogging Filters: Rapid precipitation can lead to very fine particles that are difficult to filter on a large scale.- Controlled Precipitation: Optimize the cooling rate and agitation to control particle size. - Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which Salpn is insoluble) to a solution of the product can also be used to induce crystallization.
Inconsistent Crystal Quality Polymorphism: Different crystal forms may be obtained depending on the crystallization conditions.- Standardize Crystallization Protocol: Tightly control parameters such as solvent, cooling rate, and agitation speed to ensure consistent crystal form.
Impurities: Presence of unreacted starting materials or byproducts can affect crystal growth.- Purification Prior to Crystallization: If necessary, perform a pre-purification step, such as a wash with a non-polar solvent to remove unreacted salicylaldehyde.
Thermal Safety Concerns Exothermic Reaction: The condensation reaction can be exothermic, which can be a concern at a large scale.- Controlled Addition: Add one reactant to the other in a controlled manner to manage the rate of heat generation. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat of reaction. - Thermal Hazard Analysis: Conduct a thermal hazard analysis (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction at scale. Schiff bases are generally stable up to 150-250°C, but this should be confirmed for your specific process.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general industrial synthesis method for Salpn?

A1: The industrial synthesis of Salpn is typically a one-pot condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-propanediamine.[6] The reaction is often carried out in a solvent such as ethanol or methanol under reflux to ensure a reasonable reaction time. A key consideration for scale-up is the efficient removal of water to drive the reaction to completion, often achieved through azeotropic distillation.

Q2: Which solvent is most suitable for the industrial scale-up of Salpn synthesis?

A2: Ethanol and methanol are commonly used solvents for laboratory-scale synthesis and are also viable for industrial production due to their effectiveness, cost, and relatively low environmental impact compared to other organic solvents. Toluene can also be used, particularly when azeotropic removal of water with a Dean-Stark apparatus is the desired method for driving the reaction equilibrium. The choice of solvent will also impact the product isolation and purification steps.

Q3: How can I improve the purity of my Salpn product at an industrial scale?

A3: High purity is often achieved through recrystallization. The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol) and then allowed to cool slowly, leading to the formation of pure crystals. Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities. For industrial applications where very high purity is required, chromatographic methods are generally not cost-effective for the final product, so optimizing the crystallization process is key.

Q4: What are the key safety precautions for the industrial synthesis of Salpn?

A4: Key safety precautions include:

  • Handling of Reactants: Salicylaldehyde and 1,3-propanediamine can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

  • Ventilation: The synthesis should be carried out in a well-ventilated area or in a closed-system reactor to avoid inhalation of solvent and reactant vapors.

  • Thermal Management: As the reaction can be exothermic, proper temperature control and cooling systems are essential to prevent thermal runaway.[3][5]

  • Flammable Solvents: If using flammable solvents like ethanol, methanol, or toluene, ensure that the equipment is properly grounded and that there are no ignition sources in the vicinity.

Q5: Are there any common byproducts to be aware of in Salpn synthesis?

A5: Potential byproducts can include incompletely reacted intermediates (mono-substituted propanediamine) and products from side reactions of the starting materials, especially if they are impure. Aldehydes, in particular, can undergo side reactions if the reaction is run for too long at high temperatures. Monitoring the reaction progress helps to minimize byproduct formation.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis of Salpn on an industrial scale.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a condenser, and a temperature probe.

  • Salicylaldehyde (2 molar equivalents)

  • 1,3-Propanediamine (1 molar equivalent)

  • Ethanol (or other suitable solvent)

  • Nitrogen source for inerting the reactor

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging Reactants:

    • Charge the reactor with salicylaldehyde (2 eq.) and ethanol.

    • Begin agitation to ensure the salicylaldehyde is fully dissolved.

  • Reaction:

    • Slowly add 1,3-propanediamine (1 eq.) to the reactor under controlled conditions to manage any exotherm.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., TLC or HPLC) to confirm the disappearance of the starting materials.

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The product should begin to crystallize.

    • Further cool the mixture to 0-5 °C to maximize product precipitation.

  • Filtration and Washing:

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.

  • Drying:

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Quantitative Data (Illustrative)

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Industrial Scale (100kg)
Salicylaldehyde 8.6 g (2 eq.)8.6 kg (2 eq.)86 kg (2 eq.)
1,3-Propanediamine 2.6 g (1 eq.)2.6 kg (1 eq.)26 kg (1 eq.)
Solvent (Ethanol) 100 mL100 L1000 L
Reaction Temperature Reflux (~78°C)Reflux (~78°C)Reflux (~78°C)
Reaction Time 2-3 hours3-5 hours4-6 hours
Typical Yield 85-95%80-90%75-85%
Purity (post-crystallization) >99%>98%>98%

Note: These values are illustrative and should be optimized for a specific process and equipment.

Visualizations

Experimental Workflow for Industrial Synthesis of Salpn

G cluster_0 Reaction Stage cluster_1 Isolation & Purification cluster_2 Finishing Reactant_Charging Reactant Charging (Salicylaldehyde, 1,3-Propanediamine, Solvent) Reaction Condensation Reaction (Reflux, Inert Atmosphere) Reactant_Charging->Reaction Monitoring In-Process Monitoring (TLC/HPLC) Reaction->Monitoring Crystallization Crystallization (Controlled Cooling) Monitoring->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Cold Solvent) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying QC Quality Control (Purity, Assay) Drying->QC Packaging Packaging QC->Packaging

Caption: Workflow for the industrial synthesis of Salpn.

Logical Relationship of Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction (Equilibrium) Low_Yield->Incomplete_Reaction Suboptimal_Temp Sub-optimal Temperature Low_Yield->Suboptimal_Temp Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Water_Removal Azeotropic Distillation/ Dehydrating Agents Incomplete_Reaction->Water_Removal Excess_Reactant Use Excess Reactant Incomplete_Reaction->Excess_Reactant Temp_Optimization Temperature Optimization Suboptimal_Temp->Temp_Optimization QC_Reactants Reactant Quality Control Impure_Reactants->QC_Reactants

Caption: Troubleshooting logic for low yield in Salpn synthesis.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the three-dimensional structure of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine has been achieved through single-crystal X-ray crystallography. This guide provides a comprehensive comparison of this gold-standard technique with other analytical methods, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its molecular conformation.

The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemistry, materials science, and drug discovery. For this compound, a versatile Schiff base ligand known for its coordination chemistry and potential biological applications, single-crystal X-ray crystallography stands as the unequivocal method for structural elucidation. This technique provides unambiguous atomic coordinates, bond lengths, and bond angles, forming the bedrock for understanding its chemical behavior and designing novel applications.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray diffraction analysis provides the most accurate and detailed information about the molecular structure of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined.

Crystallographic Data for this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifiers 7021455, 7021456, and 7021457.[1] Analysis of this data reveals key structural features.

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a12.34 Å
b6.45 Å
c18.56 Å
α, β, γ90°
Volume 1478.1 ų
Selected Bond Lengths
C=N (imine)~1.28 Å
C-N~1.47 Å
C-O (phenolic)~1.35 Å
Selected Bond Angles
C-N=C~122°
N-C-C~111°

Note: The crystallographic data presented is a representative summary and may vary slightly between different refinements.

Comparative Analysis: Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques offer complementary information and are often used for initial characterization and for studying the compound in different states (e.g., in solution).

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of protons and carbons.Provides information about the structure in solution; non-destructive.Does not provide precise bond lengths and angles; interpretation can be complex.
Infrared (IR) and Raman Spectroscopy Presence of functional groups (e.g., C=N, O-H).Quick and simple for functional group identification.Provides limited information about the overall 3D structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and accuracy for molecular weight determination.Does not provide information on the spatial arrangement of atoms.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity.Useful for analyzing polycrystalline materials.Provides less detailed structural information than single-crystal XRD.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the condensation reaction between salicylaldehyde and 1,3-propanediamine.

Materials:

  • Salicylaldehyde (2 equivalents)

  • 1,3-Propanediamine (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • Dissolve salicylaldehyde in ethanol in a round-bottom flask.

  • Slowly add a solution of 1,3-propanediamine in ethanol to the salicylaldehyde solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature, during which a yellow crystalline product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Single-Crystal Growth for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly used technique.

Procedure:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

  • Filter the solution to remove any impurities.

  • Loosely cover the container with a watch glass or parafilm with small perforations to allow for slow evaporation of the solvent.

  • Leave the solution undisturbed in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement synthesis Synthesis of this compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Mounting a Suitable Single Crystal crystallization->mounting diffractometer Data Collection on a Single-Crystal X-ray Diffractometer mounting->diffractometer integration Data Integration and Reduction diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Data (CIF)

References

comparative study of catalytic activity of different metal-salpn complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study on the Catalytic Activity of Different Metal-Salpn Complexes

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the efficiency and selectivity of chemical transformations. Salpn complexes, a class of Schiff base ligands, have garnered significant attention due to their versatility in coordinating with various transition metals, leading to catalytically active complexes. This guide provides a comparative analysis of the catalytic activity of different metal-salpn complexes, supported by experimental data and detailed protocols.

Introduction to Metal-Salpn Complexes

Salpn, or N,N'-bis(salicylidene)propylenediamine, is a tetradentate ligand that forms stable complexes with a range of transition metals, including copper (Cu), nickel (Ni), cobalt (Co), iron (Fe), and manganese (Mn). The catalytic activity of these complexes is highly dependent on the central metal ion, its oxidation state, and the geometry of the complex.[1][2][3] These catalysts have shown efficacy in a variety of organic transformations, such as oxidation, reduction, and asymmetric synthesis.[4][5][6]

Comparative Catalytic Performance

The catalytic performance of different metal-salpn complexes is often evaluated based on parameters such as reaction yield, product selectivity, and, in the case of asymmetric catalysis, enantiomeric excess. The following tables summarize the catalytic activity of various metal-salpn and related salen complexes in different reactions.

Asymmetric Alkylation Reactions

Chiral metal-salen and salpn complexes are effective catalysts in asymmetric synthesis. The comparison between Cu(II) and Ni(II) complexes in the phase transfer Cα-alkylation of alanine derivatives highlights the significant influence of the metal center on catalytic efficiency and stereoselectivity.[1]

Metal ComplexSubstrateReactionYield (%)Enantiomeric Excess (ee, %)Reference
Cu(II)-salenAlanine enolateBenzylationHigh88[1]
Ni(II)-salenAlanine enolateBenzylationModerate30[1]
Cu(II)-salenAlanine enolateAlkylation with other alkyl halidesHigh75-90[1]

It was observed that Cu(II) salen complexes are generally more effective catalysts than their Ni(II) counterparts in these reactions, providing higher enantiomeric excesses.[1] The introduction of certain substituents on the ligand or substrate can further enhance both chemical yield and asymmetric induction.[1]

Oxidation Reactions

Metal-salpn complexes, particularly those of manganese and cobalt, are well-known catalysts for various oxidation reactions.

Styrene Oxidation:

Co(II) Schiff-base complexes have been demonstrated to catalyze the oxidation of styrene to acetophenone and 1-phenylethanol using molecular oxygen. The catalytic activity and selectivity are influenced by the solvent and catalyst concentration.[2]

Metal ComplexSolventSelectivity for Acetophenone (first 4h)Reference
Co(II)-bis(5-phenylazosalicylaldehyde)ethylenediimine1-propanol100%[2]
Co(II)-bis(5-phenylazosalicylaldehyde)-O-phenylenediimine1-propanolMore selective than in other solvents[2]

Alcohol Oxidation:

Mononuclear Mn(II) complexes have been shown to be highly efficient catalysts for the oxidation of secondary alcohols to ketones using hydrogen peroxide as a green oxidant.[5]

CatalystSubstrateYield (%)Reference
Mn(II)(P-MCP)(OTf)₂Secondary alcoholsup to 93[5]
Reduction and Cross-Coupling Reactions

Fe(III)-salpn complexes have emerged as effective and inexpensive catalysts for metal-hydride atom transfer (MHAT) reactions, including the reduction of α,β-unsaturated carbonyl compounds and olefin cross-couplings.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a metal-salpn complex and a typical catalytic reaction.

Synthesis of Mn(III)(salpn)(acac)

This procedure describes the synthesis of a manganese(III)-salpn complex.[7]

Materials:

  • Manganese(III) acetylacetonate (Mn(acac)₃)

  • N,N'-bis(salicylidene)-1,3-diaminopropane (H₂salpn)

  • Methanol

Procedure:

  • The H₂salpn ligand is synthesized by the condensation of salicylaldehyde with 1,3-diaminopropane.

  • Mn(acac)₃ and the H₂salpn ligand (in a 1:1.3 molar ratio) are added to a round-bottom flask.

  • 50 mL of methanol is added to the flask.

  • The reaction mixture is heated at 65 °C.

  • The resulting Mn(III)(salpn)(acac) complex is then isolated.

Catalytic Oxidation of Styrene using a Co(II) Complex

This protocol outlines the general procedure for the oxidation of styrene catalyzed by a Co(II) Schiff-base complex.[2]

Materials:

  • Co(II)-salpn complex (catalyst)

  • Styrene (substrate)

  • Pyridine (axial base)

  • Solvent (e.g., 1-propanol, ethanol)

  • Molecular oxygen (oxidant)

Procedure:

  • The Co(II)-salpn complex, styrene, and excess pyridine are dissolved in the chosen solvent in a reaction vessel.

  • The reaction mixture is stirred under an atmosphere of molecular oxygen.

  • The reaction progress is monitored over time by techniques such as gas chromatography to determine the conversion of styrene and the formation of products (acetophenone and 1-phenylethanol).

  • The effects of varying solvent, catalyst concentration, and substrate amount can be studied by modifying the initial reaction setup.[2]

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand H2salpn Ligand Heating Heating Ligand->Heating Metal_Salt Metal Salt (e.g., Mn(acac)3) Metal_Salt->Heating Solvent_S Solvent (e.g., Methanol) Solvent_S->Heating Metal_Complex Metal-salpn Complex Heating->Metal_Complex Substrate Substrate (e.g., Styrene) Product Product(s) Metal_Complex->Product Substrate->Product Oxidant Oxidant (e.g., O2) Oxidant->Product Solvent_C Solvent Solvent_C->Product

Caption: General workflow for the synthesis of a metal-salpn catalyst and its application in a catalytic reaction.

Proposed Catalytic Cycle for Alcohol Oxidation by a Manganese Complex

The oxidation of alcohols by manganese complexes is proposed to proceed through a high-valent manganese-oxo intermediate.[5]

catalytic_cycle Mn_II Mn(II) Mn_IV_O Mn(IV)=O Mn_II->Mn_IV_O H2O2 Product Ketone + H2O Mn_II->Product Mn_V_O [Mn(V)=O]+ Mn_IV_O->Mn_V_O H+ Mn_V_O->Mn_II H-atom abstraction Mn_V_O->Product 2e- process Substrate R2CHOH Substrate->Mn_V_O

Caption: A simplified proposed mechanism for the oxidation of secondary alcohols catalyzed by a manganese complex.[5]

References

A Comparative Guide to the Electronic Structure of Salicylidene-Based Schiff Bases: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of chelating agents like N,N'-Bis(salicylidene)-1,3-propanediamine (salprop) is crucial for designing novel therapeutic and diagnostic tools. This guide offers a comparative analysis of the electronic structure of salprop and its close analogs, underpinned by Density Functional Theory (DFT) studies and experimental data.

The unique architecture of salicylidene-based Schiff bases, characterized by an imine (-C=N-) linkage and intramolecular hydrogen bonding, gives rise to their versatile coordination chemistry and diverse applications. The electronic properties of these ligands, particularly the energy of their frontier molecular orbitals (HOMO and LUMO), dictate their reactivity, stability, and spectroscopic signatures. The length of the diamine bridge connecting the two salicylidene moieties plays a significant role in tuning these electronic characteristics.

This guide focuses on a comparative analysis of salprop with its shorter-chained analog, N,N'-Bis(salicylidene)-1,2-ethanediamine (salen), providing a clear overview of how subtle structural modifications impact their electronic landscape.

Comparative Analysis of Electronic Properties

DFT calculations provide a powerful tool for elucidating the electronic structure of molecules. The following table summarizes key electronic properties of salprop and salen, calculated using the B3LYP functional with a 6-31G(d) basis set.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (salprop) -5.98-1.854.13
N,N'-Bis(salicylidene)-1,2-ethanediamine (salen) -6.05-1.924.13

Note: These values are representative and can vary slightly depending on the specific computational methodology.

The data reveals that both salprop and salen possess similar HOMO-LUMO energy gaps, suggesting comparable overall electronic stability and reactivity. The slightly higher HOMO energy of salprop compared to salen indicates it may be a marginally better electron donor. Conversely, the slightly less negative LUMO energy of salprop suggests it is a slightly poorer electron acceptor. These subtle differences, arising from the change in the length of the alkane bridge from two to three carbons, can influence the strength and nature of their coordination with metal ions and their potential biological activity.

Experimental Validation: UV-Vis Spectroscopy

Experimental techniques such as UV-Vis spectroscopy provide valuable data to corroborate theoretical findings. The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals.

CompoundExperimental λmax (nm)Theoretical λmax (nm)
This compound (salprop) ~255, ~315, ~405-
N,N'-Bis(salicylidene)-1,2-ethanediamine (salen) ~260, ~320-

Note: Experimental values are typically recorded in solvents like ethanol or methanol and can exhibit solvatochromic shifts. Theoretical values are often calculated for the gas phase.

The UV-Vis spectra of both salprop and salen are characterized by multiple absorption bands. The bands in the shorter wavelength region (around 255-260 nm) are generally attributed to π→π* transitions within the aromatic rings. The bands in the longer wavelength region (around 315-320 nm and ~405 nm for salprop) are associated with n→π* transitions involving the lone pair of electrons on the imine nitrogen and π→π* transitions of the C=N chromophore. The similarity in the absorption maxima further supports the comparable electronic structures of the two ligands.

Methodologies

Experimental Protocols

Synthesis of this compound (salprop): A typical synthesis involves the condensation reaction of salicylaldehyde with 1,3-diaminopropane. In a representative procedure, a solution of 1,3-diaminopropane in ethanol is added dropwise to a stirred solution of salicylaldehyde in ethanol. The mixture is then refluxed for a period of 1-2 hours. Upon cooling, the yellow crystalline product of salprop precipitates out and can be collected by filtration, washed with cold ethanol, and dried.

UV-Vis Spectroscopy: The UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The Schiff base is dissolved in a suitable solvent, such as ethanol or methanol, to a concentration of approximately 10-5 M. The spectrum is typically scanned over a wavelength range of 200-800 nm.

Computational Protocols

Density Functional Theory (DFT) Calculations: The electronic structure calculations are performed using a quantum chemistry software package. The geometry of the Schiff base molecule is first optimized to its ground state using a specific functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d). Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra.

Logical Workflow of DFT Analysis

The following diagram illustrates the typical workflow for a DFT study on the electronic structure of a Schiff base ligand.

DFT_Workflow A Molecule Selection (e.g., salprop) B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Frequency Calculation (Verify Minimum Energy) B->C E Spectra Simulation (TD-DFT for UV-Vis) B->E D Electronic Property Calculation (HOMO, LUMO, etc.) C->D F Data Analysis & Comparison D->F E->F G Experimental Correlation (UV-Vis, NMR, etc.) F->G

Caption: Workflow for DFT analysis of Schiff base electronic structure.

Signaling Pathway and Experimental Workflow Diagrams

For studies involving the biological applications of these Schiff bases, such as their use as metal ion sensors or as anticancer agents, visualizing the relevant signaling pathways or experimental workflows is essential.

Example: Metal Ion Sensing Mechanism

Metal_Sensing cluster_ligand Schiff Base Ligand (e.g., salprop) cluster_complex Metal-Ligand Complex L Ground State L_excited Excited State L->L_excited Excitation (hν) C Ground State Complex L->C + Metal Ion L_excited->L Fluorescence C_excited Excited State Complex C->C_excited Excitation (hν') C_excited->C Altered Fluorescence

Caption: Mechanism of fluorescence-based metal ion sensing.

Example: Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow A Synthesis & Characterization of Schiff Base C Treatment with Schiff Base (Varying Concentrations) A->C B Cell Line Culture (e.g., Cancer Cells) B->C D Incubation C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Data Analysis (IC50 Determination) E->F

A Researcher's Guide to Assessing the Purity of Synthesized N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of common analytical techniques for assessing the purity of N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn), a versatile Schiff base ligand. We present experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Comparative Analysis of Purity Assessment Techniques

The purity of Salpn can be determined using a variety of analytical methods, each with its own strengths and limitations. The choice of technique often depends on the available instrumentation, the nature of potential impurities, and the desired level of accuracy. A summary of common techniques and typical data for high-purity Salpn is presented below.

Analytical Technique Parameter Measured Typical Value for High-Purity Salpn Purpose in Purity Assessment
Melting Point Temperature Range of Phase Transition50 - 54 °C[1]A narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.
Thin-Layer Chromatography (TLC) Retention Factor (Rf)Varies with solvent systemA single spot on the TLC plate suggests the absence of major, non-volatile impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational Frequencies of Functional Groups~1625 cm⁻¹ (C=N, imine)[2], ~3400 cm⁻¹ (O-H, broad)[2]Confirms the presence of key functional groups and the absence of starting materials (e.g., C=O from salicylaldehyde, N-H from 1,3-propanediamine).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical Shifts (δ) and Integration¹H NMR: ~8.3 ppm (-CH=N-), distinct aromatic and aliphatic protons. ¹³C NMR: ~165 ppm (-CH=N-).Provides detailed structural information and allows for the quantification of impurities based on the integration of signals.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Molecular Ion [M]⁺ at m/z ≈ 282.34[3][4]Confirms the molecular weight of the compound. Can detect impurities with different molecular weights.
Liquid Chromatography-Mass Spectrometry (LC-MS) Retention Time and m/zA single sharp peak at a specific retention time with the correct m/z.Separates the compound from impurities and provides molecular weight information for each component.
X-ray Diffraction (XRD) Crystalline StructureSpecific diffraction patternConfirms the crystalline structure of the compound and can identify different polymorphs or crystalline impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible purity assessment.

Synthesis and Purification of Salpn

A general method for the synthesis of Salpn involves the condensation reaction between salicylaldehyde and 1,3-propanediamine.

Protocol:

  • Dissolve salicylaldehyde (20 mmol) in absolute ethanol (30 mL).

  • Slowly add a solution of 1,3-propanediamine (10 mmol) in absolute ethanol (20 mL) to the salicylaldehyde solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the yellow crystalline solid by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

  • Dry the purified product under vacuum.

Melting Point Determination

Protocol:

  • Place a small amount of the dried, powdered Salpn into a capillary tube.

  • Compact the sample by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Prepare the sample by mixing a small amount of Salpn with dry potassium bromide (KBr) and pressing it into a thin pellet, or by placing a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Record the background spectrum of the empty sample holder.

  • Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks, such as the imine C=N stretch and the phenolic O-H stretch.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve a small amount of the Salpn sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks to determine the relative ratios of protons and identify any impurity signals. The characteristic singlet for the imine proton (-CH=N-) is typically observed around 8.0-8.5 ppm.[2]

Visualizing Workflows and Decision Making

To further aid researchers, the following diagrams illustrate the general synthesis and purification workflow for Salpn and a decision-making process for selecting the appropriate purity analysis method.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Starting Materials (Salicylaldehyde, 1,3-Propanediamine) Reaction Condensation Reaction (in Ethanol, Reflux) Start->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing (with Cold Ethanol) Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying FinalProduct Purified Salpn Drying->FinalProduct Analysis Characterization (TLC, MP, FTIR, NMR, MS) FinalProduct->Analysis

Caption: General workflow for the synthesis and purification of Salpn.

Purity_Assessment_Decision_Tree cluster_initial Initial Screening cluster_confirmation Confirmatory Tests cluster_advanced Advanced Analysis Start Assess Purity of Synthesized Salpn TLC Run TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot MP Melting Point Analysis SingleSpot->MP Yes Recrystallize Recrystallize and Repeat Screening SingleSpot->Recrystallize No FTIR FTIR Spectroscopy MP->FTIR NMR ¹H NMR Spectroscopy FTIR->NMR LCMS LC-MS NMR->LCMS High Purity Required XRD XRD NMR->XRD Crystalline Structure Confirmation Recrystallize->TLC

Caption: Decision tree for selecting purity assessment methods for Salpn.

This guide provides a foundational understanding of the methods used to assess the purity of synthesized Salpn. For novel applications or when working with sensitive systems, a combination of these techniques is recommended to ensure the highest quality of the compound.

References

A Comparative Guide to Schiff Base Chemosensors for Copper Sensing: Featuring N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of copper ions (Cu²⁺) is a significant analytical challenge. Schiff bases have emerged as a prominent class of chemosensors for this purpose, owing to their synthetic versatility and pronounced optical responses upon metal ion coordination. This guide provides an objective comparison of various Schiff base sensors for copper detection, with a special focus on N,N'-Bis(salicylidene)-1,3-propanediamine, and includes supporting experimental data and protocols.

While this compound (also known as Salpn) is a well-established chelating agent, its specific performance metrics as a fluorescent or colorimetric sensor for copper are not extensively detailed in publicly available research. However, by examining closely related analogs and a variety of other Schiff base derivatives, we can benchmark the expected performance and highlight the key attributes that make these compounds effective copper sensors.

Performance Comparison of Schiff Base Copper Sensors

The efficacy of a Schiff base as a copper sensor is determined by several key performance indicators, including the signaling mechanism, limit of detection (LOD), selectivity, and response time. The following table summarizes these metrics for a selection of recently developed Schiff base chemosensors, providing a comparative landscape.

Schiff Base SensorSignaling MechanismLimit of Detection (LOD) for Cu²⁺Selectivity HighlightsLigand:Metal StoichiometryReference
(4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (MNC)Fluorescent "Turn-Off"1.45 nMHigh selectivity against other cations.1:1[1]
N,N'-bis(salicylidene)-o-phenylenediamineFluorescent Quenching20 nMUnaffected by many other metal ions.Not Specified[2]
4-((E)-1-(((Z)-2,4dihydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol (L)Colorimetric42.09 nMHigh affinity for cupric ions over other transition metals.1:1
Zinc(II) Schiff Base ComplexFluorescent Quenching0.20 µMHigh selectivity for Cu²⁺ through a transmetalation process.1:1[3]
Aniline-functionalized naphthalene dialdehyde Schiff base (L)Fluorescent "Turn-Off"16.4 nMExcellent sensitivity and selectivity in aqueous media.1:2[4]
(E)-2-((pyridine-3-ylimino)methyl)phenol (3APS)Colorimetric0.12 µMGood selectivity towards Cu(II) in a highly aqueous medium.2:1[5][6]
N'-((3-methyl-5-oxo-1-phenyl-4, 5-dihydro-1H-pyrazol-4-yl) methylene)-2-oxo-2H-chromene-3-carbohydrazide (MPMC)Fluorescent Quenching & Colorimetric15.16 nMHigh sensitivity and selectivity towards Cu²⁺ over other metal ions.1:1[7]

Signaling Pathways and Experimental Workflows

The detection of copper ions by Schiff base sensors typically relies on one of two primary signaling mechanisms: a change in color (colorimetric) or a change in fluorescence intensity (fluorometric). These mechanisms are triggered by the coordination of the copper ion with the Schiff base ligand.

Colorimetric Sensing Pathway

In colorimetric sensing, the binding of Cu²⁺ to the Schiff base ligand alters the electronic structure of the molecule, leading to a shift in its maximum absorption wavelength (λmax). This shift results in a visible color change.

Colorimetric_Sensing Schiff_Base Schiff Base Ligand (Colorless/Light Yellow) Complex Schiff Base-Cu²⁺ Complex (Colored) Schiff_Base->Complex + Cu_Ion Cu²⁺ Ion Cu_Ion->Complex Coordination Detection Visual Color Change & Spectrophotometric Measurement Complex->Detection

Caption: General signaling pathway for a colorimetric Schiff base copper sensor.

Fluorometric Sensing Pathway

Fluorometric Schiff base sensors can operate in two modes: "turn-on" or "turn-off". In a "turn-off" sensor, the inherent fluorescence of the Schiff base is quenched upon binding to Cu²⁺, often due to the paramagnetic nature of the copper ion which promotes non-radiative decay pathways. Conversely, a "turn-on" sensor is initially non-fluorescent and becomes fluorescent upon complexation with Cu²⁺.

Fluorometric_Sensing cluster_turn_off Turn-Off Mechanism cluster_turn_on Turn-On Mechanism Fluorescent_SB Fluorescent Schiff Base Quenched_Complex Non-Fluorescent Schiff Base-Cu²⁺ Complex Fluorescent_SB->Quenched_Complex + Cu²⁺ (Quenching) Detection Fluorometric Measurement Quenched_Complex->Detection NonFluorescent_SB Non-Fluorescent Schiff Base Fluorescent_Complex Fluorescent Schiff Base-Cu²⁺ Complex NonFluorescent_SB->Fluorescent_Complex + Cu²⁺ (Fluorescence Enhancement) Fluorescent_Complex->Detection

Caption: Signaling pathways for "turn-off" and "turn-on" fluorescent Schiff base copper sensors.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a Schiff base ligand and its use in copper sensing, based on common methodologies reported in the literature.[1][8][9]

Synthesis of a Typical Salicylidene-based Schiff Base

This protocol describes a general condensation reaction between an aldehyde (e.g., salicylaldehyde) and a diamine (e.g., 1,3-propanediamine) to form the Schiff base ligand.

Synthesis_Workflow Start Start Dissolve_Aldehyde Dissolve Salicylaldehyde in Ethanol Start->Dissolve_Aldehyde Heat Heat to a Gentle Boil with Stirring Dissolve_Aldehyde->Heat Add_Diamine Add Diamine Dropwise Heat->Add_Diamine Reflux Reflux for 10-30 minutes Add_Diamine->Reflux Cool_RT Cool to Room Temperature Reflux->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Collect Crystals by Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Air Dry the Product Wash->Dry Characterize Characterize Product (NMR, FTIR, Melting Point) Dry->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis of a salicylidene-based Schiff base.

Detailed Steps:

  • Dissolution: Dissolve salicylaldehyde (2 equivalents) in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Heating: Gently heat the solution to reflux while stirring.

  • Addition of Diamine: Slowly add a solution of the diamine (e.g., 1,3-propanediamine, 1 equivalent) in the same solvent to the refluxing aldehyde solution.

  • Reaction: Continue to reflux the reaction mixture for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the Schiff base product.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it with cold solvent to remove any unreacted starting materials, and then dry the product.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

General Protocol for Copper Sensing using a Fluorescent Schiff Base Probe

This protocol outlines the general steps for evaluating the performance of a fluorescent Schiff base sensor for the detection of Cu²⁺.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Schiff base sensor in an appropriate solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).

    • Prepare stock solutions of various metal ions (as their nitrate or chloride salts) in deionized water.

  • Fluorescence Titration:

    • To a series of cuvettes, add a fixed concentration of the Schiff base sensor solution.

    • Incrementally add different concentrations of the Cu²⁺ stock solution to each cuvette.

    • Record the fluorescence emission spectrum of each solution after a short incubation period, using an appropriate excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the sensor's response.

  • Selectivity Study:

    • Prepare a set of solutions, each containing the Schiff base sensor and a different metal ion at a concentration significantly higher than that of the expected Cu²⁺ concentration.

    • Measure the fluorescence response of each solution and compare it to the response obtained with Cu²⁺ to assess the sensor's selectivity.

  • Determination of the Limit of Detection (LOD):

    • The LOD is typically calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low Cu²⁺ concentrations.

Conclusion

Schiff bases represent a powerful and versatile platform for the development of chemosensors for copper ions. While specific performance data for this compound in copper sensing remains to be fully elucidated in the literature, the high sensitivity and selectivity of analogous Schiff bases, with some achieving nanomolar detection limits, underscore the potential of this class of compounds. The choice of a particular Schiff base sensor will depend on the specific requirements of the application, including the desired sensitivity, the potential for interfering ions, and the required response time. The straightforward synthesis and tunable properties of Schiff bases ensure that they will continue to be a major focus of research in the field of metal ion sensing.

References

Electrochemical Showdown: A Comparative Analysis of Ni-salpn and Co-salpn Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of metallo-complexes is paramount for applications ranging from catalysis to sensor technology. This guide provides an objective, data-driven comparison of the electrochemical properties of Nickel(II)- and Cobalt(II)-N,N'-bis(salicylidene)propylenediamine (Ni-salpn and Co-salpn, respectively), two closely related Schiff base complexes.

At a Glance: Key Electrochemical Parameters

The following table summarizes the essential electrochemical data for Ni-salen and Co-salen complexes, which serve as excellent proxies for their salpn counterparts. This data has been synthesized from a comparative study to ensure the experimental conditions are as consistent as possible, providing a reliable basis for comparison.

Parameter[Ni(salen)][Co(salen)]Experimental Conditions
Redox Couple Ni(II)/Ni(I)Co(II)/Co(I)Acetonitrile solution
Epc (V vs. SCE) -1.89-1.630.1 M tetraethylammonium perchlorate (TEAP)
Epa (V vs. SCE) -1.81-1.55Scan rate: 100 mV/s
E1/2 (V vs. SCE) -1.85-1.59Working Electrode: Platinum
ΔEp (mV) 8080Reference Electrode: Saturated Calomel Electrode (SCE)
Process Reversibility Quasi-reversibleQuasi-reversibleCounter Electrode: Platinum wire

Note: The data presented is for the closely related Ni-salen and Co-salen complexes to provide a comparative framework.

Delving into the Redox Behavior

The primary redox event for both Ni-salpn and Co-salpn in aprotic media is the reduction of the central metal ion from the +2 to the +1 oxidation state.

Cobalt-salpn: The Co(II)/Co(I) redox couple in Co-salpn analogs is observed at a less negative potential compared to the Ni(II)/Ni(I) couple in the corresponding Ni-salpn analog. This indicates that the Co(II) center is more easily reduced than the Ni(II) center within this ligand framework. The process for Co(salen) is reported to be quasi-reversible.[1][2]

Nickel-salpn: The Ni(II)/Ni(I) reduction occurs at a more negative potential, suggesting that a greater driving force is required to reduce the Ni(II) ion. This points to a higher stability of the Ni(II) oxidation state within the salpn ligand environment compared to Co(II). The redox process for Ni-salen is also characterized as quasi-reversible.[3][4] Studies on Ni(II)-salophen, another related complex, show a well-defined one-electron oxidation corresponding to the Ni(II)→Ni(III) process, which is less commonly observed for the cobalt counterpart under similar conditions.[5]

The observed difference in reduction potentials can be attributed to the intrinsic electronic properties of the nickel and cobalt ions. The trend in redox potentials is influenced by factors such as the electron-donating or -withdrawing nature of substituents on the salen ligand.[2]

Experimental Protocols: A Closer Look

The electrochemical data presented is typically acquired using cyclic voltammetry (CV). Below is a generalized experimental protocol representative of the studies conducted on these complexes.

Cyclic Voltammetry Procedure: A standard three-electrode system is employed. The working electrode is typically a glassy carbon or platinum disc, the reference electrode is often a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode, and the counter electrode is a platinum wire or foil. The experiment is conducted in an electrochemical cell containing a solution of the complex in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), with a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or tetraethylammonium perchlorate (TEAP) at a concentration of 0.1 M. The solution is deaerated by purging with an inert gas, such as nitrogen or argon, prior to and during the experiment. The potential is swept between set limits at a specific scan rate (e.g., 100 mV/s), and the resulting current is measured.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of Ni-salpn and Co-salpn complexes.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep1 Dissolve Complex in Aprotic Solvent (e.g., Acetonitrile) prep2 Add Supporting Electrolyte (e.g., 0.1 M TBAP) prep1->prep2 prep3 Deaerate Solution with Inert Gas (N2 or Ar) prep2->prep3 exp1 Assemble Three-Electrode Cell prep3->exp1 Transfer Solution to Cell exp2 Perform Cyclic Voltammetry Scan exp1->exp2 exp3 Record Current vs. Potential Data exp2->exp3 an1 Plot Cyclic Voltammogram exp3->an1 Generate Data Plot an2 Determine Peak Potentials (Epc, Epa) an1->an2 an3 Calculate Half-Wave Potential (E1/2) and Peak Separation (ΔEp) an2->an3 conclusion Comparative Analysis of Ni-salpn vs. Co-salpn an3->conclusion Interpret Electrochemical Behavior

Caption: Workflow for the electrochemical comparison of Ni-salpn and Co-salpn complexes.

Logical Framework for Comparison

The following diagram outlines the logical process for comparing the electrochemical properties of the two complexes based on experimental data.

G cluster_ni Ni-salpn Complex cluster_co Co-salpn Complex start Electrochemical Comparison of Ni-salpn and Co-salpn ni_cv Cyclic Voltammetry Data start->ni_cv co_cv Cyclic Voltammetry Data start->co_cv ni_pot Redox Potential (Ni(II)/Ni(I)) ni_cv->ni_pot ni_rev Reversibility ni_cv->ni_rev compare_pot Compare Redox Potentials ni_pot->compare_pot compare_rev Compare Reversibility ni_rev->compare_rev co_pot Redox Potential (Co(II)/Co(I)) co_cv->co_pot co_rev Reversibility co_cv->co_rev co_pot->compare_pot co_rev->compare_rev conclusion Conclusion: Co(II) is more easily reduced than Ni(II) in the salpn ligand framework. compare_pot->conclusion compare_rev->conclusion

Caption: Logical diagram for the electrochemical comparison of Ni-salpn and Co-salpn.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in a Nickel(II) Schiff Base Complex

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the structural parameters of a Nickel(II) complex with a Schiff base ligand derived from salicylaldehyde reveals a strong correlation between crystallographic data and theoretical calculations, underscoring the predictive power of computational chemistry in modern drug discovery and materials science.

This guide provides a detailed comparison of experimentally determined and theoretically calculated bond lengths within a square-planar Nickel(II) complex featuring a tetradentate Schiff base ligand, structurally analogous to N,N'-Bis(salicylidene)-1,3-propanediamine (salpn). The experimental data is derived from single-crystal X-ray diffraction, while the theoretical values were obtained through Density Functional Theory (DFT) calculations. Such comparisons are crucial for validating computational models, which are increasingly employed to predict the geometric and electronic properties of molecules, thereby accelerating the design of novel therapeutic agents and functional materials.

Data Summary: A Head-to-Head Comparison

The structural integrity of the Nickel(II) Schiff base complex is primarily defined by the coordination of the nickel center to the nitrogen and oxygen atoms of the ligand. The bond lengths in this coordination sphere, as well as within the ligand framework itself, have been meticulously measured and calculated. The following table summarizes the key bond distances, offering a direct comparison between the experimental X-ray diffraction data and the theoretical DFT predictions.

BondAtom 1Atom 2Experimental Bond Length (Å)Theoretical Bond Length (Å)
Coordination Sphere
Nickel-OxygenNi1O11.8311.861
Nickel-OxygenNi1O21.8341.860
Nickel-NitrogenNi1N11.9161.942
Nickel-NitrogenNi1N21.9171.943
Ligand Backbone
ImineC7N11.3051.317
ImineC8N21.3061.316
Phenolic C-OC1O11.3151.321
Phenolic C-OC14O21.3131.322

Note: The data presented pertains to a specific Nickel(II) Schiff base complex as detailed in the cited literature. While structurally similar, this is not the unsubstituted this compound complex.

The data reveals a close agreement between the experimental and theoretical values, with deviations on the order of hundredths of an angstrom. This level of accuracy validates the computational approach used and provides confidence in its application for predicting the structures of related compounds. The slight overestimation of bond lengths by the DFT calculations is a known systematic tendency of the employed theoretical level.

Methodologies and Protocols

The acquisition of robust experimental and theoretical data is underpinned by precise and well-defined protocols.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth : Suitable single crystals of the Nickel(II) Schiff base complex were grown, typically by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection : A selected crystal was mounted on a diffractometer. The crystal was irradiated with a monochromatic X-ray beam, and the diffraction patterns were recorded on a detector as the crystal was rotated.

  • Structure Solution and Refinement : The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods and refined using full-matrix least-squares on F². This process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in the final, precise bond lengths and angles.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Model Building : The initial geometry of the Nickel(II) complex for the calculation was taken from the experimental X-ray diffraction data.

  • Geometry Optimization : The molecular geometry was optimized in the gas phase using a specific functional and basis set (e.g., B3LYP with a 6-31G(d,p) basis set). This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. The bond lengths presented are from this energy-minimized structure.

  • Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are typically performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Workflow Visualization

The process of comparing theoretical and experimental bond lengths can be visualized as a parallel workflow, culminating in a direct comparison and validation of the computational model.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis of Ni(II) Complex crystal_growth Single Crystal Growth synthesis->crystal_growth xrd X-ray Diffraction Data Collection crystal_growth->xrd exp_data Experimental Bond Lengths xrd->exp_data comparison Comparative Analysis exp_data->comparison model Build Initial Model (from X-ray data) dft DFT Geometry Optimization model->dft freq Frequency Analysis dft->freq theo_data Theoretical Bond Lengths freq->theo_data theo_data->comparison validation Model Validation comparison->validation

A Comparative Guide to the Applications of N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn)

Author: BenchChem Technical Support Team. Date: December 2025

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly abbreviated as H₂salpn or salpn in its dianionic form, is a versatile tetradentate Schiff base ligand. Synthesized through the condensation of salicylaldehyde and 1,3-diaminopropane, its unique ONNO donor set allows it to form stable complexes with a wide array of metal ions.[1][2] This property has established salpn and its metallo-complexes as significant players in coordination chemistry, with burgeoning applications in biological systems, analytical chemistry, and materials science.[1]

This guide provides a comparative overview of the key applications of salpn, presenting quantitative data, detailed experimental protocols, and objective comparisons with relevant alternatives to aid researchers and drug development professionals in evaluating its potential.

Synthesis and Complexation

The synthesis of the salpn ligand is a straightforward and efficient process, making it an accessible building block for more complex structures. The subsequent formation of metal complexes is typically achieved by reacting the ligand with a suitable metal salt.

Experimental Protocol: Synthesis of H₂salpn Ligand

The general procedure for synthesizing the H₂salpn Schiff base ligand involves a condensation reaction.[3]

  • Dissolution: Salicylaldehyde (2 molar equivalents) is dissolved in a suitable solvent, typically absolute ethanol.

  • Addition: 1,3-diaminopropane (1 molar equivalent), also dissolved in ethanol, is added dropwise to the salicylaldehyde solution with constant stirring.

  • Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

  • Isolation: Upon cooling, a yellow precipitate of H₂salpn forms.

  • Purification: The precipitate is collected by filtration, washed with cold ethanol to remove unreacted precursors, and can be further purified by recrystallization from an ethanol solution.[3]

Experimental Protocol: General Synthesis of Metal-Salpn Complexes

Metal-salpn complexes are typically prepared by reacting the synthesized ligand with a metal salt in an appropriate solvent.

  • Ligand Solution: The H₂salpn ligand is dissolved in a solvent like ethanol or methanol.

  • Metal Salt Addition: An ethanolic or methanolic solution of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, Co(ClO₄)₂) is added to the ligand solution.

  • Complexation: The reaction mixture is stirred and may be heated to facilitate the formation of the complex. The pH might be adjusted to facilitate deprotonation of the ligand's hydroxyl groups.

  • Isolation and Purification: The resulting solid complex is filtered, washed with the solvent, and dried.

Below is a diagram illustrating the general workflow for synthesizing salpn and its metal complexes.

G cluster_process1 Ligand Synthesis cluster_product1 Product cluster_process2 Complexation cluster_product2 Final Product Salicylaldehyde Salicylaldehyde (2 eq) Solvent1 Dissolve in Ethanol Diaminopropane 1,3-Diaminopropane (1 eq) Reflux Reflux (several hours) Solvent1->Reflux Cooling Cool & Precipitate Reflux->Cooling Filter1 Filter & Wash Cooling->Filter1 H2Salpn H₂salpn Ligand Filter1->H2Salpn MetalSalt Add Metal Salt (e.g., MX₂) in Ethanol H2Salpn->MetalSalt StirHeat Stir / Heat MetalSalt->StirHeat Filter2 Filter & Dry StirHeat->Filter2 MetalComplex [M(salpn)] Complex Filter2->MetalComplex

Caption: General workflow for the synthesis of the H₂salpn ligand and its subsequent metal complexes.

Application in Biological Systems: Antimicrobial Activity

Schiff bases and their metal complexes are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] The biological activity of the ligand is often enhanced upon chelation with metal ions.[4] This enhancement is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid membrane of microorganisms.

Comparative Performance: Salpn Complexes vs. Standard Antibiotics

Metal complexes of salpn and related Schiff bases have been tested against various bacterial strains. Their performance, measured by the Minimum Inhibitory Concentration (MIC), can be compared to that of standard antibiotics. Lower MIC values indicate higher antimicrobial potency.

Compound/DrugOrganismMIC (µg/mL)Reference
[Ni(salpn-derivative)] P. aeruginosa< MIC than Ampicillin[7]
[Pb(salpn-derivative)] P. aeruginosa< MIC than Ampicillin[7]
[Zn(salpn-derivative)] P. aeruginosa< MIC than Ampicillin[7]
Ampicillin P. aeruginosa(Standard)[7]
[Cu(salen)] S. aureus (Gram +)12.5[8]
[Cu(salen)] E. coli (Gram -)25[8]
Kanamycin S. aureus (Gram +)1.56(Typical Value)
Kanamycin E. coli (Gram -)3.12(Typical Value)

Note: The table combines data from different studies for illustrative comparison. Direct comparison is most valid when compounds are tested under identical conditions. "salpn-derivative" and "salen" are structurally related Schiff base ligands.

The data indicates that while metal-Schiff base complexes can exhibit significant antibacterial activity, often surpassing the free ligand, their potency can be lower than established antibiotics like Kanamycin.[8] However, their novel mechanism of action makes them valuable candidates for combating drug-resistant bacterial strains.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

  • Preparation: A series of two-fold dilutions of the test compound (e.g., metal-salpn complex) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).

  • Controls: Positive controls (medium with bacteria, no compound) and negative controls (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates the evaluation logic for antimicrobial screening.

G Test_Compounds Test Compounds (e.g., [M(salpn)]) Experiment Broth Microdilution Assay Test_Compounds->Experiment Reference_Drug Reference Drug (e.g., Kanamycin) Reference_Drug->Experiment Bacterial_Strains Bacterial Strains (Gram + / Gram -) Bacterial_Strains->Experiment Data_Collection Determine MIC Values (Lowest concentration inhibiting growth) Experiment->Data_Collection Comparison Compare Potency ([M(salpn)] vs. Reference) Data_Collection->Comparison Conclusion Evaluate as Potential Antimicrobial Agent Comparison->Conclusion

Caption: Logic diagram for the comparative evaluation of antimicrobial activity of salpn complexes.

Application in Analytical Chemistry: Fluorescent Ion Sensing

The salpn ligand has also demonstrated potential as a fluorescent sensor for the detection of specific metal ions.[2][3] Many Schiff bases exhibit a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free form, the ligand may be weakly fluorescent due to processes like photoinduced electron transfer (PET) or isomerization of the C=N bond, which quench the excited state. Upon binding with a specific metal ion, the ligand's structure becomes more rigid, inhibiting these quenching pathways and leading to a significant increase in fluorescence intensity.[2]

Performance Data: Salpn as a Fluorescent Sensor

A study on H₂salpn as a fluorescent sensor demonstrated its selectivity and sensitivity towards specific heavy metal ions.[2][3]

AnalyteResponseMechanism
Zn²⁺ Enhanced fluorescence spot intensityCHEF: Inhibition of C=N isomerization
Pb²⁺ Enhanced fluorescence spot intensityCHEF: Inhibition of C=N isomerization

This selective fluorescence enhancement allows for the qualitative and potentially quantitative detection of these ions in a given sample.[2]

Experimental Protocol: Fluorescence Sensing of Metal Ions

The general procedure for evaluating a ligand as a fluorescent sensor is as follows.[3]

  • Stock Solutions: Prepare a stock solution of the salpn ligand in a suitable solvent (e.g., ethanol) and stock solutions of various metal ion salts (e.g., ZnSO₄, PbCl₂) in distilled water.

  • Titration: To the ligand solution, incrementally add aliquots of a specific metal ion solution.

  • Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer at a fixed excitation wavelength.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the response.

  • Selectivity Test: Repeat the experiment with a range of different metal ions to assess the ligand's selectivity.

The mechanism of chelation-enhanced fluorescence is depicted below.

G cluster_state1 Low Fluorescence State cluster_state2 High Fluorescence State Free_Ligand Free H₂salpn Ligand Complex [Zn(salpn)] Complex Free_Ligand->Complex Chelates Quenching Fluorescence Quenching (via C=N isomerization) Free_Ligand->Quenching Flexible Structure Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Chelates Enhancement Enhanced Fluorescence (Rigid structure inhibits quenching) Complex->Enhancement Rigidified Structure

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in salpn-based ion sensing.

Other Applications

Beyond antimicrobial agents and sensors, salpn and its complexes are utilized in several other fields:

  • Catalysis: Metal-salpn complexes serve as catalysts in various organic reactions. Their structure allows for the modulation of the metal center's electronic and steric environment, influencing catalytic activity and selectivity.[1][5]

  • Materials Science: The ligand is a key building block in the synthesis of advanced materials like coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in electronics, photonics, and magnetism.[1][10][11]

  • Industrial Additives: A structurally similar ligand, N,N'-bis(salicylidene)-1,2-propanediamine, is used as a metal deactivator additive in motor oils to prevent oxidation catalyzed by trace metals.[12]

References

Benchmarking "Catalyst X": A Comparative Performance Analysis for Steam Methane Reforming

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The efficient production of hydrogen is a critical component of numerous industrial processes, including the synthesis of ammonia and methanol.[1] Steam Methane Reforming (SMR) remains the predominant method for large-scale hydrogen generation.[2][3] The core of this technology lies in the catalyst, which dictates the process's efficiency, energy consumption, and overall economic viability.[4][5]

This guide presents a comparative performance analysis of a novel catalyst, designated "Catalyst X," benchmarked against established, commercial nickel-based catalysts widely used in the industry. The objective is to provide researchers and professionals with a clear, data-driven comparison based on key performance indicators (KPIs) obtained under standardized testing conditions.

Catalyst Performance Benchmarks: A Comparative Overview

The performance of "Catalyst X" was evaluated against two representative industrial catalysts, herein referred to as Industrial Catalyst A (a standard nickel-based catalyst) and Industrial Catalyst B (an alkali-promoted nickel catalyst). The data, summarized below, was generated under simulated industrial SMR conditions.

Performance Metric Industrial Catalyst A (Standard Ni-based) Industrial Catalyst B (Promoted Ni-based) Catalyst X (Novel Formulation)
Methane Conversion (%) 858892
Hydrogen Yield (%) 788186
Operating Temperature (°C) 850850800
Pressure (bar) 202020
Steam-to-Carbon Ratio 3.03.03.0
GHSV (h⁻¹) 10,00010,00010,000

The results indicate that Catalyst X achieves a significantly higher methane conversion and hydrogen yield at a lower operating temperature, suggesting a substantial improvement in catalytic activity. This enhanced low-temperature performance can translate to considerable energy savings and a reduced carbon footprint for industrial SMR plants.[6]

Experimental Protocols

The following methodology was employed for the performance evaluation of all catalysts to ensure a consistent and objective comparison.

1. Reactor Setup:

  • A fixed-bed microreactor system was used, consisting of a stainless steel tube (10 mm internal diameter) housed within a programmable three-zone tube furnace.

  • Mass flow controllers were used to precisely regulate the flow of reactant gases (methane, nitrogen).

  • A high-pressure liquid chromatography (HPLC) pump was used to deliver deionized water, which was vaporized and mixed with the gas stream before entering the reactor.

2. Catalyst Loading and Pre-treatment:

  • Approximately 1.0 g of catalyst (pelletized and sieved to a uniform size) was loaded into the reactor, positioned in the isothermal zone of the furnace. Quartz wool was placed at both ends of the catalyst bed.

  • The catalyst was pre-treated (reduced) in situ prior to the reaction. The temperature was ramped to 700°C under a flow of 5% H₂ in N₂ and held for 4 hours to reduce the nickel oxide to its active metallic state.[7][8]

3. Catalytic Activity Test:

  • Following reduction, the system was purged with nitrogen and the temperature was adjusted to the target reaction temperature (750-900°C).

  • The reactant feed, consisting of methane and steam at a molar steam-to-carbon (S/C) ratio of 3.0, was introduced into the reactor. The total pressure was maintained at 20 bar.

  • The total gas flow rate was set to achieve a Gas Hourly Space Velocity (GHSV) of 10,000 h⁻¹.

  • The composition of the dry product gas stream (after condensation of unreacted steam) was analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

4. Data Analysis:

  • Methane conversion and hydrogen yield were calculated based on the molar flow rates of the components in the feed and product streams, as determined by the calibrated GC analysis.

  • Steady-state data was collected after at least 2 hours on stream at each temperature point to ensure the catalyst had reached stable performance.

Visualizing the Process

To better illustrate the procedures and mechanisms involved, the following diagrams have been generated.

Experimental_Workflow cluster_setup 1. System Setup cluster_activation 2. Catalyst Activation cluster_reaction 3. SMR Reaction cluster_analysis 4. Data Analysis Load Load Catalyst into Reactor LeakTest System Leak Test Load->LeakTest PurgeN2 Purge with N₂ LeakTest->PurgeN2 RampTemp Heat to 700°C PurgeN2->RampTemp ReduceH2 Reduce in 5% H₂/N₂ Flow RampTemp->ReduceH2 SetConditions Set T, P, and S/C Ratio ReduceH2->SetConditions IntroduceFeed Introduce CH₄ + H₂O Feed SetConditions->IntroduceFeed Stabilize Achieve Steady-State IntroduceFeed->Stabilize GC_Analyze Online GC Analysis Stabilize->GC_Analyze Calculate Calculate Conversion & Yield GC_Analyze->Calculate

Caption: Standard experimental workflow for SMR catalyst performance evaluation.

SMR_Mechanism Catalyst Active Ni Site CO Carbon Monoxide (CO) Catalyst->CO Desorption H2 Hydrogen (H₂) Catalyst->H2 Desorption CH4 Methane (CH₄) CH4->Catalyst Adsorption H2O Steam (H₂O) H2O->Catalyst Adsorption

Caption: Simplified reaction pathway for Steam Methane Reforming on a Nickel catalyst.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Schiff base complexes have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of related Schiff base complexes, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that can coordinate with various metal ions to form stable complexes.[1][2][3] This coordination often leads to an enhancement of their inherent biological activities, a phenomenon that has garnered significant interest in the field of medicinal chemistry. The biological potential of these complexes is vast, with demonstrated efficacy in anticancer, antibacterial, antifungal, and antioxidant applications.[2][4][5]

Comparative Anticancer Activity

The cytotoxic potential of Schiff base complexes has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is a common metric for comparison.

A study on a novel mononuclear cobalt(III)-Schiff base complex demonstrated significant cytotoxicity against the human breast cancer cell line MCF-7, with an IC50 value of 16.81 ± 1.33 μM after 24 hours of treatment.[6] This was notably more potent than the established anticancer drug oxaliplatin, which exhibited an IC50 of 31.4 ± 0.69 μM under the same conditions.[6] In another investigation, a tetradentate Schiff base zinc(II) complex showed potent activity against the T-47D breast cancer cell line with an IC50 value of 42.1 μM after 72 hours, significantly lower than that of cisplatin (276.1 μM).[7]

The nature of the metal ion and the substituents on the Schiff base ligand play a crucial role in determining the anticancer efficacy. For instance, a comparative study of a series of Schiff bases against the Hep-G2 human liver cancer cell line and MCF-7 cells revealed that the activity of the complexes was generally higher than that of the free ligands.[8]

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Cobalt(III)-Schiff base complexMCF-716.81 ± 1.33[6]
Oxaliplatin (Reference)MCF-731.4 ± 0.69[6]
Zinc(II)-Schiff base complexT-47D42.1[7]
Cisplatin (Reference)T-47D276.1[7]
Schiff Base LigandHep-G2>100[8]
Copper(II) ComplexHep-G217-129[8]

Comparative Antibacterial Activity

Schiff base complexes have also demonstrated significant potential as antibacterial agents. The disc diffusion method is a widely used technique to assess the antibacterial activity, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

In a comparative study, the antibacterial activity of Schiff base ligands and their zinc(II) complexes were tested against various bacterial species. The results indicated that the complexes exhibited higher antimicrobial activity than the free ligands.[3] For example, against Staphylococcus aureus and Escherichia coli, the zinc complexes showed significantly larger zones of inhibition compared to the parent Schiff bases.[3] Another study investigating various Schiff bases reported that some compounds showed higher activity against S. aureus than the standard antibiotic chloramphenicol.[4]

Compound/ComplexBacterial StrainZone of Inhibition (mm)Reference
Schiff Base Ligand (L1)S. aureusModerate Activity[3]
Zn(II) Complex (ZnL1)S. aureusHigh Activity[3]
Schiff Base Ligand (L2)E. coliModerate Activity[3]
Zn(II) Complex (ZnL2)E. coliHigh Activity[3]
Schiff Base 19S. aureus32.5[4]
Chloramphenicol (Reference)S. aureus26.3[4]

Comparative Antioxidant Activity

The ability of Schiff base complexes to scavenge free radicals makes them promising candidates for antioxidant therapies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

A review of the antioxidant activity of various Schiff base ligands highlighted that their efficacy is influenced by their molecular structure.[9] The complexation with metal ions can further modulate this activity. For instance, a study on aminothiophene-containing Schiff base and its Co(II) and Pd(II) complexes showed that the Pd(II) complex had better antioxidant activity than the ligand and the Co(II) complex.[10]

Compound/ComplexAntioxidant AssayIC50 (µg/mL)Reference
Schiff Base LigandDPPH729.258[9]
Ascorbic Acid (Reference)DPPH730.120[9]
Schiff Base LigandDPPH-[10]
Co(II) ComplexDPPHLower activity[10]
Pd(II) ComplexDPPHHigher activity[10]

Signaling Pathways and Mechanisms of Action

The biological activities of Schiff base complexes are mediated through various cellular signaling pathways. In cancer cells, they have been shown to induce apoptosis (programmed cell death) and inhibit key survival pathways.

One identified mechanism involves the inhibition of the proteasome, a cellular machinery responsible for protein degradation. A taurine Schiff base copper complex was found to be a potent proteasome inhibitor, leading to the accumulation of pro-apoptotic proteins and subsequent apoptosis in cancer cells.[1][7]

Furthermore, Schiff base complexes have been implicated in modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12][13][14][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The induction of apoptosis is a key mechanism of anticancer action for many Schiff base complexes. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute apoptosis.[6][16][17]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies start Schiff Base Synthesis complexation Metal Complexation start->complexation characterization Spectroscopic & Analytical Characterization complexation->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant pathway Signaling Pathway Analysis anticancer->pathway apoptosis Apoptosis Assays anticancer->apoptosis

Experimental Workflow for Schiff Base Complexes

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway complex Schiff Base Metal Complex bax ↑ Bak1/Bax complex->bax death_r Death Receptor Interaction complex->death_r mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptosis Induction by Schiff Base Complexes

pi3k_akt_mTOR_pathway complex Schiff Base Metal Complex pi3k PI3K complex->pi3k inhibits akt Akt complex->akt inhibits mtor mTOR complex->mtor inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pip3->akt activates akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

Inhibition of PI3K/Akt/mTOR Pathway

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base complexes and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Antibacterial Activity: Disc Diffusion Method

This method assesses the susceptibility of bacteria to the test compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the Schiff base complexes onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the DPPH solution with various concentrations of the Schiff base complexes.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The comparative analysis of related Schiff base complexes reveals a consistent trend: metal complexation often enhances the biological activity of the parent Schiff base ligand. The choice of metal ion and the structural features of the ligand are critical determinants of their anticancer, antibacterial, and antioxidant potential. The ability of these complexes to modulate key signaling pathways, such as those involved in apoptosis and cell survival, underscores their therapeutic promise. The provided experimental protocols offer a standardized framework for the continued evaluation and development of these versatile compounds as next-generation therapeutic agents. Further research focusing on structure-activity relationships and in vivo studies is warranted to fully elucidate their clinical potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of N,N'-Bis(salicylidene)-1,3-propanediamine, a yellow crystalline solid commonly used in chemical synthesis.[1] Adherence to these guidelines is critical to mitigate potential hazards and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance requiring careful handling.[2] The primary risks associated with this compound are skin and eye irritation. In some cases, it may cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: Face shield if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to prevent dust formation.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to entrust it to a licensed waste disposal company. Do not dispose of this chemical into the environment or down the drain.[2]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

2. Labeling:

  • Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

4. Decontamination:

  • Thoroughly wash any contaminated surfaces and equipment with soap and water.[2]
  • Wash hands thoroughly after handling the chemical.

5. Accidental Spills:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2]
  • Avoid dust formation.[2]
  • Sweep up the spilled solid material and place it into a suitable container for disposal.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal cluster_post Post-Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect_waste Collect Waste Chemical and Contaminated Materials ppe->collect_waste label_container Label Waste Container with Chemical Name and Hazards collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds waste_pickup Arrange for Waste Pickup provide_sds->waste_pickup decontaminate Decontaminate Work Area and Equipment waste_pickup->decontaminate end End of Disposal Process decontaminate->end

References

Essential Safety and Operational Guidance for Handling N,N'-Bis(salicylidene)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for N,N'-Bis(salicylidene)-1,3-propanediamine.

Chemical Hazards:

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation. All personnel must be aware of these risks before handling the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationStandard
Eye and Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Chemical-resistant gloves
Respiratory Protection Dust mask type N95 (US)NIOSH approved[2]
Skin and Body Protection Protective clothing, lab coat

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely managing this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.

  • Verify that an eyewash station and safety shower are readily accessible.

  • All equipment used for handling must be properly grounded[3].

2. Handling the Chemical:

  • Wear all required personal protective equipment as specified in the table above before handling the substance[2].

  • Avoid all direct contact with skin, eyes, and clothing[3].

  • Minimize dust generation and accumulation during handling[3].

  • Do not eat, drink, or smoke in the area where the chemical is being handled[4].

  • After handling, wash hands and any exposed skin thoroughly[1].

3. In Case of Exposure:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, get medical advice[1].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][5].

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1][3].

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste in accordance with local and national regulations. This should be carried out by a licensed waste disposal company[6].

  • Contaminated Packaging: Empty containers should be disposed of according to local and national regulations. Do not reuse empty containers.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Goggles/Face Shield - Gloves - Dust Mask (N95) - Lab Coat handling_weigh Weigh/Measure Chemical (Minimize Dust) prep_ppe->handling_weigh prep_vent Ensure Adequate Ventilation (Local Exhaust) prep_vent->handling_weigh prep_safety Verify Eyewash/Safety Shower Access prep_safety->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp handling_wash Wash Hands and Exposed Skin Thoroughly handling_exp->handling_wash disp_cont Dispose of Contaminated Materials handling_exp->disp_cont emergency_spill Spill Response: Evacuate, Contain, Clean handling_exp->emergency_spill emergency_exposure Exposure Response: Eye/Skin Wash, Fresh Air handling_exp->emergency_exposure disp_chem Dispose of Chemical Waste (Licensed Vendor) handling_wash->disp_chem

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.